4-Hydroxy nebivolol hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C22H26ClF2NO5 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |
InChIキー |
ZZKGIERYWWBAGK-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy Nebivolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy nebivolol (B1214574) is the primary and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker distinguished by its high β1-adrenergic receptor selectivity and unique nitric oxide (NO)-mediated vasodilatory effects.[1] This technical guide provides a comprehensive overview of the core mechanism of action of 4-Hydroxy nebivolol hydrochloride, focusing on its dual role in β1-adrenergic receptor antagonism and its potential contribution to vasodilation via the L-arginine/nitric oxide pathway. This document synthesizes available data, details relevant experimental protocols, and presents key signaling pathways and workflows through structured diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Nebivolol is administered as a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol).[1] The d-enantiomer is primarily responsible for the potent and selective β1-adrenergic receptor blockade, while the l-enantiomer (B50610) is largely credited with the vasodilatory effects.[2][3] Following oral administration, nebivolol undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several hydroxylated metabolites.[1][4] Among these, 4-hydroxy nebivolol is a major contributor to the therapeutic effects of the parent drug.[1][5] The introduction of a hydroxyl group at the 4-position creates an additional chiral center, resulting in four possible diastereomers for each parent enantiomer, further diversifying the pharmacological profile.[1]
Core Mechanism of Action
The mechanism of action of 4-hydroxy nebivolol is twofold, reflecting the dual activities of its parent compound: selective blockade of β1-adrenergic receptors and modulation of endothelial nitric oxide production.[6]
Selective β1-Adrenergic Receptor Blockade
The primary and well-established mechanism of action for the β-blocking isomers of 4-hydroxy nebivolol is the competitive antagonism of catecholamines, such as norepinephrine (B1679862) and epinephrine, at β1-adrenergic receptors.[1] These receptors are predominantly located in cardiac tissue.[6] Blockade of these receptors leads to a reduction in heart rate, decreased myocardial contractility, and consequently, a lowering of blood pressure.[1][6] This cardioselectivity is a key feature, minimizing the risk of bronchoconstriction and peripheral vasoconstriction often associated with non-selective beta-blockers.[6]
While specific quantitative data on the binding affinities of individual 4-hydroxy nebivolol isomers are limited in publicly available literature, the data for the parent compound, nebivolol, provide a strong indication of their likely pharmacological activity.[1]
Nitric Oxide-Mediated Vasodilation
A distinguishing characteristic of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[2][7] This effect is primarily attributed to the l-enantiomer of nebivolol and involves the L-arginine/NO pathway.[2][8][9] It is plausible that certain isomers of 4-hydroxy nebivolol also contribute to this vasodilatory effect, although this is an area requiring further investigation.[1][2] The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[10] This mechanism contributes to the reduction in peripheral vascular resistance observed with nebivolol.[2][4] Studies have shown that nebivolol's vasodilatory action is dependent on an intact endothelium.[2][11]
Quantitative Data
Quantitative data specifically for 4-hydroxy nebivolol isomers are not extensively available. The following tables summarize key data for the parent compound, nebivolol, which serves as a reference for the expected activity of its active metabolite.
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol
| Compound | Receptor | Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| Nebivolol | β1 (rabbit lung) | 0.9 | 50 | [12] |
| (S,R,R,R)-enantiomer | β1 | - | - | [12] |
| (R,S,S,S)-enantiomer | β1 | 175 times lower than (S,R,R,R) | - | [12] |
| Nebivolol | β1 (human myocardium) | - | 3-4 fold | [3][13] |
| Bisoprolol | β1 (human myocardium) | - | 16-20 fold | [3][13] |
Note: Ki represents the inhibition constant. A lower Ki value indicates higher binding affinity.
Table 2: Hemodynamic Effects of Nebivolol
| Parameter | Effect | Reference |
| Forearm Blood Flow | Increased by 91 +/- 18% (at 354 µ g/min infusion) | [8][11] |
| Peripheral Vascular Resistance | Decreased | [2][6] |
| Heart Rate | Decreased | [1][6] |
| Myocardial Contractility | Decreased | [1][6] |
| Stroke Volume & Ejection Fraction | Increased | [2][14] |
| Cardiac Output | Maintained | [2][3][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of nebivolol and its metabolites.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity and selectivity of a compound for β1- and β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from tissues expressing β1- and β2-adrenergic receptors (e.g., rabbit lung, rat lung, or transfected cell lines).[3][12]
-
Radioligand (e.g., [3H]CGP-12177 for β1 and [3H]dihydroalprenolol for β2).[12]
-
Selective β1-blocker (e.g., CGP 20712-A) and selective β2-blocker (e.g., ICI 118-551) to distinguish between receptor subtypes.[3][12]
-
Test compound (this compound).
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Membrane preparations are incubated with the radioligand and varying concentrations of the test compound.
-
To determine β1-selectivity, competition assays are performed in the presence of a selective β2-blocker to isolate binding to β1-receptors, and vice-versa for β2-selectivity.[12]
-
After incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Vasodilation Assay
This protocol assesses the vasodilatory effects of a compound on isolated arterial rings.
-
Materials:
-
Isolated arterial rings (e.g., from rat aorta or human forearm resistance vessels).[2]
-
Organ bath system with physiological salt solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Vasoconstrictor (e.g., phenylephrine (B352888) or norepinephrine).
-
Test compound (this compound).
-
eNOS inhibitor (e.g., L-NAME) to confirm NO-dependence.[2]
-
Force transducer and data acquisition system.
-
-
Procedure:
-
Arterial rings are mounted in the organ bath system and allowed to equilibrate.
-
The rings are pre-contracted with a vasoconstrictor to a stable tension.
-
Cumulative concentrations of the test compound are added to the bath, and the relaxation response is recorded.[2]
-
To investigate the role of the endothelium and NO, experiments are repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor.[2]
-
The relaxation is expressed as a percentage of the pre-contraction tension.
-
Measurement of Nitric Oxide (NO) Production
This protocol measures the release of NO from endothelial cells in culture.
-
Materials:
-
Procedure:
-
HUVECs are cultured to confluence.
-
The cells are loaded with the NO-sensitive fluorescent dye.
-
The cells are then treated with the test compound.
-
The increase in fluorescence, which corresponds to the amount of NO produced, is measured over time.[15]
-
To identify the receptors involved, the experiment can be repeated in the presence of specific receptor antagonists.[15]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Antagonism of β1-adrenergic receptor signaling by 4-Hydroxy Nebivolol.
Caption: Postulated nitric oxide-mediated vasodilation pathway for active nebivolol isomers.
Caption: Experimental workflow for in vitro vasodilation assay.
Conclusion
This compound is a crucial active metabolite that significantly contributes to the therapeutic profile of nebivolol. Its primary mechanism of action involves the selective blockade of β1-adrenergic receptors in the heart, leading to beneficial hemodynamic effects in the management of hypertension. Furthermore, there is a strong basis to postulate that specific isomers of 4-hydroxy nebivolol contribute to the unique vasodilatory properties of the parent drug through the L-arginine/nitric oxide pathway. While direct quantitative data for the metabolite are still emerging, the well-established pharmacology of nebivolol provides a robust framework for understanding its actions. Further research is warranted to fully elucidate the stereospecific activities of the 4-hydroxy nebivolol isomers and their precise contribution to the overall clinical efficacy of nebivolol. This will be critical for optimizing drug development and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 7. Nebivolol - Wikipedia [en.wikipedia.org]
- 8. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Role of the L-arginine/nitric oxide system in the action of nebivolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 4-Hydroxy Nebivolol: A Technical Guide for Researchers
An In-depth Examination of the Core Pharmacological Properties, Experimental Methodologies, and Signaling Pathways of the Major Active Metabolite of Nebivolol (B1214574).
Introduction
Nebivolol, a third-generation beta-blocker, is distinguished by its high selectivity for the β1-adrenergic receptor and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] Administered as a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol), its pharmacological activity is stereochemically distinct.[1] The d-enantiomer is primarily responsible for the β1-adrenergic blockade, while the l-enantiomer (B50610) contributes to its vasodilatory properties.[1][2] Following administration, nebivolol undergoes extensive hepatic metabolism, predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several hydroxylated metabolites.[1][3] Among these, 4-hydroxy nebivolol emerges as a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect of the parent drug.[1]
The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring creates an additional chiral center, increasing the stereochemical complexity. This guide provides a comprehensive technical overview of the pharmacological properties of 4-hydroxy nebivolol, including its mechanism of action, receptor binding characteristics, relevant experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.
Pharmacological Properties
Mechanism of Action
The primary mechanism of action for the β-blocking isomers of 4-hydroxy nebivolol is the competitive antagonism of catecholamines, such as norepinephrine (B1679862) and epinephrine, at β1-adrenergic receptors, particularly in cardiac tissue.[1] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The clinical antihypertensive efficacy of nebivolol is comparable between extensive and poor CYP2D6 metabolizers, which is attributed to the significant contribution of its active hydroxylated metabolites, including 4-hydroxy nebivolol, to the overall β-blocking effect in extensive metabolizers.[4][5][6]
While the vasodilatory effects of nebivolol are primarily attributed to the l-enantiomer and its interaction with the L-arginine/nitric oxide (NO) pathway, the direct role of 4-hydroxy nebivolol in this process is not as well-defined.[1] However, studies have shown that metabolized nebivolol can stimulate NO production, suggesting that 4-hydroxy nebivolol may also play a role in vasodilation, potentially through interaction with β2- or β3-adrenergic receptors.[7][8] One study indicated that nebivolol and its 4-keto derivative, another metabolite, can enhance NO availability by mitigating its oxidative inactivation.[9]
Metabolism and Pharmacokinetics
The formation of 4-hydroxy nebivolol is highly dependent on the activity of the CYP2D6 enzyme.[10][11] Individuals can be categorized into different metabolizer phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs).[10] In EMs, nebivolol is readily hydroxylated to 4-hydroxy nebivolol, while in PMs, this metabolic pathway is deficient, leading to significantly higher plasma concentrations of the parent drug.[4][10] Despite these pharmacokinetic differences, the clinical outcomes are similar, underscoring the pharmacological activity of 4-hydroxy nebivolol.[4][5][6] The metabolites, including the hydroxyl and glucuronide forms, are pharmacologically active and contribute to the beta-blocking activity.[12][13]
Quantitative Pharmacological Data
While specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol stereoisomers are not extensively available in the public literature, the data for the parent nebivolol stereoisomers provide a strong basis for understanding their likely pharmacological profiles. It is hypothesized that the 4-hydroxy metabolites exhibit a similar pattern of stereoselective receptor affinity.
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Stereoisomers
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β2/β1 Selectivity Ratio |
| (±)-Nebivolol (Racemic) | 0.9[14] | 45 | 50[14] |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Primary contributor to β1 affinity | - | - |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than racemic)[14] | - | - |
| Data sourced from Pauwels et al. (1988).[14] Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. |
Experimental Protocols
Detailed experimental protocols for the specific analysis of 4-hydroxy nebivolol isomers are not widely published. However, methodologies used for the parent drug, nebivolol, can be adapted for its metabolites.[1]
Chiral Separation of 4-Hydroxy Nebivolol Isomers
A crucial step in characterizing the individual isomers is their separation from the metabolic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the preferred method.
-
Sample Preparation: Plasma or microsomal incubation samples containing 4-hydroxy nebivolol are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.
-
Chromatographic System:
-
Column: A chiral stationary phase, such as an amylase-based tris-(3,5-dimethylphenyl carbamate) column (e.g., 3-AmyCoat).[15]
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine (B46881) (DEA) (e.g., 85:15:0.1, v/v/v) is typically used.[15]
-
Flow Rate: A flow rate of approximately 3.0 mL/min is maintained.[15]
-
Detection: UV detection at a wavelength of 225 nm.[15]
-
-
Data Analysis: The retention times of the different peaks are used to identify and quantify the individual 4-hydroxy nebivolol stereoisomers.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the separated 4-hydroxy nebivolol isomers for β1- and β2-adrenergic receptors.
-
Receptor Preparation: Membranes are prepared from tissues or cells expressing the β1- or β2-adrenergic receptors (e.g., rabbit lung for β1 and rat lung for β2).[14]
-
Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as [3H]CGP-12177 or [3H]dihydroalprenolol, is used.[14]
-
Assay Procedure:
-
In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (i.e., a 4-hydroxy nebivolol isomer).
-
To differentiate between β1 and β2 binding, selective antagonists are used. For β1-receptor-selective labeling, a β2-blocker like ICI 118,551 is included. For β2-receptor-selective labeling, a β1-blocker like CGP 20712-A is included.[14]
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.[16]
-
Data Analysis: A competition binding curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Signaling Pathways and Visualizations
The pharmacological effects of 4-hydroxy nebivolol isomers are mediated through their interaction with adrenergic receptors and subsequent modulation of intracellular signaling pathways. While the specific pathways for the hydroxylated metabolites are not fully elucidated, they are expected to be similar to those of the parent drug.[1]
β1-Adrenergic Receptor Antagonism
The β-blocking isomers of 4-hydroxy nebivolol competitively inhibit the binding of catecholamines to β1-adrenergic receptors in cardiomyocytes. This blocks the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The subsequent reduction in protein kinase A (PKA) activity results in decreased phosphorylation of calcium channels and other proteins involved in cardiac muscle contraction, leading to a negative chronotropic and inotropic effect.
Postulated Nitric Oxide-Mediated Vasodilation
The l-enantiomer of nebivolol is known to induce vasodilation by stimulating endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, leading to the production of NO.[7] Metabolites of nebivolol have also been shown to stimulate NO release, potentially via β2-adrenergic receptors.[8] It is plausible that certain stereoisomers of 4-hydroxy nebivolol contribute to this vasodilatory effect.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of 4-hydroxy nebivolol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Nebivolol and its 4-keto derivative increase nitric oxide in endothelial cells by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
In Vivo Formation of 4-Hydroxy Nebivolol from Nebivolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolic conversion of nebivolol (B1214574) to its major active metabolite, 4-hydroxy nebivolol. The document covers the core aspects of this metabolic pathway, including the enzymes involved, pharmacokinetic data, and detailed experimental protocols for its study and quantification.
Introduction
Nebivolol is a third-generation beta-blocker, unique for its high β1-adrenergic receptor selectivity and its nitric oxide (NO)-mediated vasodilatory effects.[1] It is administered as a racemic mixture of d-nebivolol and l-nebivolol, with the d-enantiomer primarily responsible for the β-blocking activity.[1] Upon oral administration, nebivolol undergoes extensive hepatic first-pass metabolism, leading to the formation of several metabolites. Among these, 4-hydroxy nebivolol is a major, pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[1][2] The primary enzyme responsible for this hydroxylation is the polymorphic cytochrome P450 2D6 (CYP2D6).[2][3]
Metabolic Pathway and Enzyme Kinetics
The formation of 4-hydroxy nebivolol from nebivolol is an aromatic hydroxylation reaction. This metabolic process is predominantly catalyzed by the CYP2D6 enzyme in the liver.[2][3] The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in nebivolol's metabolism, categorizing individuals into extensive metabolizers (EMs) and poor metabolizers (PMs).[2][4] This variation has a profound impact on the pharmacokinetic profile of both the parent drug and its 4-hydroxy metabolite.[4][5] While CYP2D6 is the primary enzyme, minor contributions from CYP2C19 and CYP3A4 have also been suggested.[3]
Quantitative Pharmacokinetic Data
The metabolic phenotype (EM vs. PM) significantly alters the pharmacokinetic parameters of nebivolol and, consequently, the exposure to 4-hydroxy nebivolol. Below is a summary of key pharmacokinetic data from studies in healthy volunteers.
| Parameter | Nebivolol (EMs) | Nebivolol (PMs) | 4-Hydroxy Nebivolol (EMs) | 4-Hydroxy Nebivolol (PMs) | Reference(s) |
| Oral Bioavailability | 12% | 96% | - | - | [4] |
| Tmax (h) | ~1.5 - 4 | ~1.5 - 4 | - | - | [6] |
| Half-life (t½) | ~10 - 12 hours | ~19 - 50 hours | - | - | [2][4] |
| AUC (Area Under the Curve) | Lower | ~10-15 fold higher | Higher | Lower | [2][7] |
| Cmax (Maximum Concentration) | Lower | ~5-fold higher | Higher | Lower |
EMs: Extensive Metabolizers; PMs: Poor Metabolizers; Tmax: Time to reach maximum concentration; t½: Half-life; AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to study the formation of 4-hydroxy nebivolol from nebivolol in a controlled in vitro environment, simulating hepatic metabolism.
Objective: To determine the rate of 4-hydroxy nebivolol formation and identify the primary enzymes involved.
Materials:
-
Nebivolol
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of nebivolol in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the nebivolol stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the terminated samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Quantification of Nebivolol and 4-Hydroxy Nebivolol in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of nebivolol and 4-hydroxy nebivolol in human plasma.
Objective: To accurately and precisely quantify the concentrations of nebivolol and 4-hydroxy nebivolol for pharmacokinetic studies.
Materials and Reagents:
-
Nebivolol and 4-hydroxy nebivolol reference standards
-
Stable isotope-labeled internal standard (e.g., Nebivolol-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is commonly used.
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Nebivolol-d4 in methanol).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid is typical. For example, a mobile phase of 0.01% v/v formic acid in water and acetonitrile (40:60 v/v) can be used.
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Nebivolol: m/z 406.0 -> 151.0.[6]
-
MRM Transition for 4-Hydroxy Nebivolol (inferred): m/z 422.0 -> 151.0 or other specific product ions. The precursor ion is inferred from the addition of an oxygen atom (+16 Da) to the parent molecule.
-
MRM Transition for Nebivolol-d4 (IS): m/z 410.2 -> 151.0.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of nebivolol and its metabolites in plasma samples.
Conclusion
The in vivo formation of 4-hydroxy nebivolol is a critical aspect of nebivolol's overall pharmacological profile. The metabolism is predominantly mediated by the polymorphic enzyme CYP2D6, leading to significant pharmacokinetic variability among individuals. A thorough understanding of this metabolic pathway and the availability of robust analytical methods for quantification are essential for the clinical development and therapeutic monitoring of nebivolol. The protocols and data presented in this guide provide a comprehensive resource for researchers in this field.
References
- 1. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Role of CYP2D6 in 4-Hydroxy nebivolol metabolism
An In-depth Technical Guide on the Core Role of CYP2D6 in 4-Hydroxy Nebivolol (B1214574) Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nebivolol, a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its nitric oxide-mediated vasodilatory effects. It is administered as a racemic mixture of d- and l-nebivolol. The metabolism of nebivolol is a critical determinant of its pharmacokinetic profile and is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is responsible for the aromatic hydroxylation of nebivolol to its primary active metabolite, 4-hydroxy nebivolol. The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity. This variability categorizes individuals into distinct phenotypes, primarily extensive metabolizers (EMs) and poor metabolizers (PMs).
This technical guide provides a comprehensive overview of the pivotal role of CYP2D6 in the formation of 4-hydroxy nebivolol. It details the metabolic pathway, presents quantitative pharmacokinetic data from various phenotypes, describes detailed experimental protocols for in vitro and in vivo assessment, and discusses the clinical implications of this metabolic variability.
The Metabolic Pathway of Nebivolol
Nebivolol undergoes extensive hepatic first-pass metabolism.[1] The principal metabolic pathway is the aromatic hydroxylation to 4-hydroxy nebivolol, a reaction primarily catalyzed by CYP2D6.[2][3] While other enzymes like CYP2C19 and CYP3A4 play a lesser role, CYP2D6 is the major determinant of this conversion.[2] Both the parent drug and its hydroxylated metabolites are pharmacologically active.[1][4] Other metabolic routes for nebivolol include N-dealkylation, alicyclic oxidation, and direct glucuronidation.[1][2] In EMs, hydroxylation is the dominant pathway, whereas in PMs, with deficient aromatic hydroxylation, glucuronidation of the parent compound becomes more prominent.[2]
Caption: Metabolic pathways of racemic nebivolol.
The Impact of CYP2D6 Genetic Polymorphism
The CYP2D6 gene is subject to extensive genetic polymorphism, with over 100 known alleles. These genetic variations result in different enzyme activity levels, leading to distinct metabolic phenotypes.[1] The primary phenotypes are:
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.[1]
-
Poor Metabolizers (PMs): Individuals with deficient or absent CYP2D6 activity due to carrying two non-functional alleles.[1]
-
Intermediate Metabolizers (IMs): Individuals with decreased enzyme activity.
-
Ultrarapid Metabolizers (UMs): Individuals with higher-than-normal enzyme activity due to gene duplication.
This genetic variability is the primary cause of the wide interindividual differences observed in nebivolol pharmacokinetics.[5]
Caption: Relationship between CYP2D6 genotype, phenotype, and pharmacokinetics.
Pharmacokinetic Consequences of CYP2D6 Variability
The CYP2D6 phenotype has a profound impact on the pharmacokinetics of nebivolol.[6] In PMs, the reduced metabolism leads to a significant increase in the plasma concentration and exposure of the parent drug compared to EMs.[7] The oral bioavailability of nebivolol rises from approximately 12% in EMs to 96% in PMs.[1][7]
Data Presentation
The following tables summarize the quantitative differences in pharmacokinetic parameters between CYP2D6 extensive and poor metabolizers.
Table 1: Pharmacokinetic Parameters of Nebivolol Enantiomers in CYP2D6 EMs vs. PMs
| Parameter | Enantiomer | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Increase (PMs vs. EMs) | Reference(s) |
|---|---|---|---|---|---|
| AUC | d-Nebivolol | - | - | ~10-15x | [6][8][9] |
| l-Nebivolol | - | - | ~15-17.5x | [6][9] | |
| Cmax | d-Nebivolol | - | - | ~5-6x | [8][9] |
| l-Nebivolol | - | - | ~4.4x | [9] | |
| Half-life (t½) | d-Nebivolol | ~12 hours | ~19 hours | ~1.6x | [4][8] |
| Steady-State Plasma Conc. | d-Nebivolol | - | - | ~10x | [6][7] |
| | l-Nebivolol | - | - | ~15x |[6][7] |
Note: Specific values for AUC and Cmax are often study-dependent and presented as ratios.
Table 2: In Vitro Kinetic Parameters for Nebivolol Hydroxylation by Selected CYP2D6 Variants
| CYP2D6 Variant | Vmax (pmol/min/pmol P450) | Km (μM) | Intrinsic Clearance (Vmax/Km) (% of Wild Type) | Reference(s) |
|---|---|---|---|---|
| CYP2D6.1 (Wild Type) | 22.88 ± 1.13 | 5.25 ± 0.67 | 100% | [10] |
| CYP2D6.88 | 22.76 ± 2.65 | 5.09 ± 1.25 | 102.77% | [10] |
| CYP2D6.92 | 0.04 ± 0.01 | - | Weak/No Activity | [10] |
| CYP2D6.96 | 0.03 ± 0.01 | - | Weak/No Activity | [10] |
| R440C | 35.84 ± 2.51 | 3.75 ± 0.65 | 219.08% | [10] |
| (Other 16 variants) | Reduced Vmax and/or Increased Km | - | 4.07% to 71% |[10] |
Experimental Protocols
In Vitro Metabolism Assay Using Recombinant CYP2D6
This protocol is designed to determine the kinetic parameters of nebivolol metabolism by specific CYP2D6 variants.
Objective: To evaluate the effect of different CYP2D6 genetic variants on the formation of 4-hydroxy nebivolol.
Methodology:
-
Enzyme Source: Recombinant human CYP2D6 variants (e.g., CYP2D6.1, .2, .10, etc.) expressed in a system such as baculovirus-infected insect cells.[10]
-
Incubation Mixture: Prepare incubation tubes containing a buffer system (e.g., potassium phosphate (B84403) buffer), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the recombinant CYP2D6 enzyme.
-
Substrate Addition: Add nebivolol at various concentrations (e.g., a range from 0.1 to 80 μM) to initiate the metabolic reaction.[10]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.[10] The reaction should be within the linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) or by rapid cooling to -80°C.[10]
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of nebivolol and the formed 4-hydroxy nebivolol in the supernatant using a validated analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[10]
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the metabolite formation rates versus substrate concentration to the Michaelis-Menten equation using non-linear regression analysis. Calculate intrinsic clearance as the ratio Vmax/Km.
Caption: Workflow for an in vitro nebivolol metabolism experiment.
In Vivo Phenotyping and Pharmacokinetic Study
This protocol outlines a clinical study to assess the influence of CYP2D6 phenotype on nebivolol pharmacokinetics and clinical response.
Objective: To compare the pharmacokinetics and pharmacodynamics of nebivolol in CYP2D6 EMs and PMs.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers or patients with essential hypertension.[6][7]
-
Genotyping/Phenotyping: Determine the CYP2D6 status of all subjects.
-
Genotyping: Analyze DNA for common CYP2D6 alleles associated with EM and PM phenotypes (e.g., *3, *4, *5, *6).[7]
-
Phenotyping: (Optional but recommended) Administer a probe drug like debrisoquine (B72478) or dextromethorphan (B48470) and measure the metabolic ratio in urine.
-
-
Study Design: A prospective, open-label study is often used.[7] Match a group of identified PMs with a group of EMs.[6][7]
-
Drug Administration: Administer a standard oral dose of racemic nebivolol (e.g., 5 mg daily) for a set duration to achieve steady-state (e.g., 12 weeks).[6][7]
-
Clinical Assessments: Monitor blood pressure and heart rate at baseline and throughout the study. Record any adverse events.[6][7]
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points after drug administration (e.g., pre-dose and at various intervals up to 48 hours post-dose) at steady-state.[7][9]
-
Bioanalysis: Separate the d- and l-enantiomers of nebivolol and their corresponding 4-hydroxy metabolites in plasma samples using a stereoselective analytical method (e.g., chiral LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both enantiomers in each phenotype group using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic and pharmacodynamic parameters between the EM and PM groups using appropriate statistical tests (e.g., t-test or ANOVA).[5]
Clinical Implications and Conclusion
Despite the dramatic pharmacokinetic differences, clinical studies have consistently shown that the antihypertensive efficacy and overall tolerability of nebivolol are similar between CYP2D6 EMs and PMs.[6][7][11] No dose adjustments are currently recommended by the FDA for patients who are CYP2D6 poor metabolizers.[8]
This apparent paradox can be explained by the fact that nebivolol's hydroxylated metabolites, including 4-hydroxy nebivolol, are also pharmacologically active and contribute to the overall β-blocking activity.[1][8] In EMs, the clinical effect is a combination of the parent drug and its active metabolites. In PMs, the much higher concentration of the parent drug itself appears sufficient to achieve a comparable therapeutic effect.[6][11]
References
- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics [mdpi.com]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of CYP2D6*5 and *10 polymorphism on the pharmacokinetics of nebivolol in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Activity of 4-Hydroxy Nebivolol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific pharmacological activities of the enantiomers of nebivolol (B1214574) and its primary active metabolite, 4-hydroxy nebivolol. Nebivolol, a third-generation β-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] The drug is administered as a racemic mixture of the (+)-(S,R,R,R)-enantiomer (d-nebivolol) and the (-)-(R,S,S,S)-enantiomer (l-nebivolol).[2] The complex pharmacology of nebivolol is further nuanced by its stereoselective metabolism, primarily by cytochrome P450 2D6 (CYP2D6), to 4-hydroxy nebivolol.[3][4] This hydroxylation introduces an additional chiral center, resulting in a set of pharmacologically active diastereomers that contribute significantly to the drug's overall therapeutic profile.[2][3]
Stereochemistry and Pharmacological Differentiation
The therapeutic action of nebivolol is a composite of the distinct and synergistic effects of its stereoisomers. The β1-adrenergic blocking activity is predominantly attributed to the d-enantiomer, while the l-enantiomer (B50610) is primarily responsible for the vasodilatory effects mediated by nitric oxide.[2][5][6]
Upon metabolism, the formation of 4-hydroxy nebivolol generates new diastereomers from both d- and l-nebivolol. These hydroxylated metabolites are also pharmacologically active and contribute to the overall β-blocking effect of the drug.[2][7] While it is understood that these metabolites play a role, specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol isomers are not extensively available in the public literature.[3] It is hypothesized that they exhibit a similar, albeit quantitatively different, pattern of stereoselective receptor affinity to the parent compounds.[3]
Data Presentation: Quantitative Analysis of Nebivolol Enantiomers
The following tables summarize the available quantitative data on the binding affinities of the parent nebivolol enantiomers. A corresponding table for the 4-hydroxy nebivolol isomers remains largely unpopulated due to the limited availability of public data.
Table 1: Binding Affinities (Ki) of Nebivolol Enantiomers at Adrenergic Receptors
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β2/β1 Selectivity Ratio |
| (±)-Nebivolol (Racemic) | 0.9 | 45 | 50 |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Primary contributor to β1 affinity | - | - |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than racemic) | - | - |
| Data sourced from in vitro radioligand binding assays.[5] |
Table 2: Pharmacological Activity of 4-Hydroxy Nebivolol Isomers (Qualitative)
| Isomer Group | Primary Pharmacological Activity | Receptor Target(s) |
| Diastereomers of d-4-hydroxy nebivolol | β1-Adrenergic Receptor Antagonism | β1-Adrenergic Receptors |
| Diastereomers of l-4-hydroxy nebivolol | Contribution to β-blockade, potential for NO-mediated vasodilation | β-Adrenergic Receptors, potential for β2/β3-Adrenergic Receptor agonism |
| The precise contribution of each 4-hydroxy nebivolol diastereomer to β-blockade and vasodilation is not yet fully elucidated. |
Signaling Pathways and Mechanisms of Action
The stereoisomers of nebivolol and its metabolites interact with distinct signaling pathways to produce their therapeutic effects.
β1-Adrenergic Receptor Antagonism
The primary mechanism for the antihypertensive and anti-anginal effects of nebivolol is the competitive antagonism of catecholamines at β1-adrenergic receptors in cardiac tissue. This action is predominantly carried out by d-nebivolol and is supplemented by its 4-hydroxy metabolites.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[7]
Nitric Oxide-Mediated Vasodilation
A key differentiator for nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. This effect is primarily attributed to l-nebivolol, though some studies suggest d-nebivolol and the hydroxylated metabolites may also play a role.[8][9] The mechanism is thought to involve agonism at β3-adrenergic receptors, and potentially β2-adrenergic receptors, leading to an increase in intracellular calcium, which in turn activates eNOS.[9][10][11]
Experimental Protocols
Detailed experimental protocols for the specific analysis of 4-hydroxy nebivolol isomers are not widely published. However, the methodologies used for the parent drug can be adapted for its metabolites.
Chiral Separation of 4-Hydroxy Nebivolol Isomers
A crucial step in characterizing the individual isomers is their separation from the metabolic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.[3]
-
Sample Preparation: Plasma or microsomal incubation samples containing 4-hydroxy nebivolol are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.
-
Chromatographic System:
-
Column: An amylose-based chiral stationary phase, such as Chiralpak AD-3.[12]
-
Mobile Phase: A normal-phase isocratic system, for example, a mixture of n-hexane, ethanol, isopropanol, and a basic modifier like diethanolamine.[12]
-
Flow Rate: A typical flow rate is approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 280 nm.[12]
-
-
Workflow:
Workflow for Chiral Separation of 4-Hydroxy Nebivolol Isomers.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the 4-hydroxy nebivolol isomers for β1- and β2-adrenergic receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing human β1- and β2-adrenergic receptors.
-
A non-selective radioligand such as [¹²⁵I]-Iodocyanopindolol.
-
Selective β1- and β2-adrenergic receptor blockers to define non-specific binding.
-
The purified 4-hydroxy nebivolol isomers to be tested.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (4-hydroxy nebivolol isomer).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound radioligand.
-
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
Assay for Nitric Oxide Synthase (eNOS) Activation
This functional assay measures the ability of the 4-hydroxy nebivolol isomers to stimulate NO production in endothelial cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are a common model system.
-
NO Detection:
-
A fluorescent probe such as diaminofluorescein-2 (DAF-2) is loaded into the cells.
-
The cells are then stimulated with the test compounds (4-hydroxy nebivolol isomers).
-
The increase in fluorescence, which is proportional to the amount of NO produced, is measured over time using fluorescence microscopy or a plate reader.[9][13]
-
-
Procedure:
-
Culture HUVECs to confluence.
-
Load the cells with DAF-2 diacetate.
-
Treat the cells with the individual 4-hydroxy nebivolol isomers at various concentrations.
-
Monitor the change in fluorescence intensity to determine the rate and amount of NO production.
-
Conclusion
The stereochemistry of 4-hydroxy nebivolol isomers plays a critical role in the overall pharmacological profile of nebivolol. While the precise quantitative contributions of each isomer to the β-blocking and vasodilatory effects are not yet fully elucidated in publicly available literature, the principles of stereoselectivity observed with the parent drug provide a strong framework for understanding their activity.[3] The d-enantiomer of nebivolol and its hydroxylated metabolites are the primary mediators of β1-adrenergic blockade. The l-enantiomer is the main driver of the unique NO-mediated vasodilation, a property that may also be shared by some of the 4-hydroxy metabolites. Further research, contingent on the successful chiral separation and isolation of these metabolites, is necessary to fully characterize their individual pharmacological profiles and their contribution to the therapeutic efficacy and safety of nebivolol.
References
- 1. The favorable kinetics and balance of nebivolol-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berlin-chemie.ru [berlin-chemie.ru]
- 9. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
4-Hydroxy Nebivolol: An In-Depth Technical Guide to its Role as a Biomarker for Nebivolol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker with a unique pharmacological profile, exhibiting high selectivity for β1-adrenergic receptors and vasodilatory properties mediated by nitric oxide (NO) release.[1] It is administered as a racemic mixture of d- and l-enantiomers. The metabolism of nebivolol is highly variable among individuals, primarily due to genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This variability necessitates a reliable biomarker to assess metabolic phenotype and predict drug exposure. 4-hydroxy nebivolol, the principal active metabolite of nebivolol, serves as a key biomarker for this purpose. This technical guide provides a comprehensive overview of 4-hydroxy nebivolol's role in understanding nebivolol metabolism, detailing its pharmacokinetics, analytical quantification methods, and the underlying signaling pathways.
The Role of 4-Hydroxy Nebivolol as a Biomarker
The formation of 4-hydroxy nebivolol is a primary indicator of CYP2D6 activity.[3] Individuals can be categorized into different metabolizer phenotypes based on their ability to metabolize CYP2D6 substrates:
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity who efficiently metabolize nebivolol to 4-hydroxy nebivolol.
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, leading to significantly reduced formation of 4-hydroxy nebivolol and consequently higher plasma concentrations of the parent drug, nebivolol.[4]
-
Intermediate Metabolizers (IMs) and Ultrarapid Metabolizers (UMs): Phenotypes with metabolic rates falling between those of EMs and PMs, or exceeding those of EMs, respectively.
The metabolic ratio of nebivolol to 4-hydroxy nebivolol in plasma can be a valuable tool for phenotyping patients, which can help in understanding inter-individual differences in drug response and potential for adverse effects.[2] Although dose adjustments for CYP2D6 poor metabolizers are not currently recommended as the clinical effect and safety profiles are similar to extensive metabolizers, understanding a patient's metabolic phenotype can be crucial in research and complex clinical scenarios.[5]
Quantitative Data on Nebivolol and 4-Hydroxy Nebivolol Pharmacokinetics
The pharmacokinetic parameters of nebivolol and 4-hydroxy nebivolol are significantly influenced by the CYP2D6 metabolizer status. The following tables summarize key quantitative data from studies investigating these differences.
| Pharmacokinetic Parameter | Nebivolol in Extensive Metabolizers (EMs) | Nebivolol in Poor Metabolizers (PMs) | Reference |
| AUC (h*ng/ml) | 9.19 ± 8.91 | 139.22 ± 20.80 | [6] |
| Cmax (ng/ml) | 1.66 ± 0.86 | 5.24 ± 0.48 | [6] |
| Half-life (t½) (h) | ~10 | 30-50 | [2] |
| Oral Bioavailability (%) | 12 | 96 | [2] |
| Pharmacokinetic Parameter | 4-Hydroxy Nebivolol in Extensive Metabolizers (EMs) | 4-Hydroxy Nebivolol in Poor Metabolizers (PMs) | Reference |
| AUC (h*ng/ml) | 9.34 ± 7.98 | 13.54 ± 1.33 | [6] |
| Cmax (ng/ml) | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
| Pharmacokinetic Parameters of d- and l-Nebivolol in EMs vs. PMs | |||
| Enantiomer | Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| d-Nebivolol | Cmax | Significantly lower than PMs | 5.9-fold higher than EMs |
| Tmax | 2.7-fold higher than EMs | ||
| AUC0-48 | 15.0-fold higher than EMs | ||
| l-Nebivolol | Cmax | Significantly lower than PMs | 4.4-fold higher than EMs |
| Tmax | 2.7-fold higher than EMs | ||
| AUC0-48 | 17.5-fold higher than EMs |
Data in the last table is derived from a study comparing 22 EM and 3 PM subjects.[4]
Experimental Protocols
Quantification of 4-Hydroxy Nebivolol in Human Plasma by LC-MS/MS
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy nebivolol in human plasma. This method can be adapted from established protocols for nebivolol analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled 4-hydroxy nebivolol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and inject a portion onto the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the separation of 4-hydroxy nebivolol from nebivolol and other potential interferences.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-hydroxy nebivolol and its internal standard need to be determined by direct infusion and optimization. For nebivolol, a common transition is m/z 406.2 → 151.1. The transition for 4-hydroxy nebivolol would be m/z 422.2 → [product ion].
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of nebivolol to 4-hydroxy nebivolol using human liver microsomes (HLMs).
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Nebivolol (substrate, at various concentrations to determine enzyme kinetics).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
2. Reaction Termination and Sample Processing
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis to quantify the formation of 4-hydroxy nebivolol.
Visualizations
Nebivolol Metabolic Pathway
Caption: Primary metabolic pathway of nebivolol.
Experimental Workflow for 4-Hydroxy Nebivolol Quantification
Caption: Bioanalytical workflow for 4-hydroxy nebivolol.
Signaling Pathways of Nebivolol and 4-Hydroxy Nebivolol
Caption: Dual signaling pathways of nebivolol enantiomers.
Conclusion
4-hydroxy nebivolol is a critical biomarker for assessing the metabolic activity of CYP2D6 towards nebivolol. Its quantification in biological matrices provides valuable insights into an individual's metabolic phenotype, which can explain variability in drug exposure and response. The experimental protocols outlined in this guide offer a framework for the reliable measurement of this active metabolite. Furthermore, understanding the distinct signaling pathways of nebivolol's enantiomers, and the contribution of 4-hydroxy nebivolol to the overall beta-blocking effect, is essential for a comprehensive grasp of its pharmacology. This technical guide serves as a foundational resource for researchers and professionals in drug development working with nebivolol and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Initial Characterization of 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker notable for its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects.[1][2] It is administered as a racemic mixture of the (S,R,R,R)-enantiomer (d-nebivolol) and the (R,S,S,S)-enantiomer (l-nebivolol).[3] The pharmacological activity of nebivolol is stereochemically distinct; d-nebivolol is primarily responsible for the β1-adrenergic blockade, while l-nebivolol contributes to its vasodilatory properties.[3] Upon administration, nebivolol undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of various hydroxylated metabolites.[3][4] Among these, 4-Hydroxy nebivolol is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[3][4] The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring creates an additional chiral center, further complicating the stereochemical landscape of nebivolol's in vivo activity.[3] This guide provides a comprehensive overview of the discovery, initial characterization, pharmacological properties, and analytical methodologies related to 4-Hydroxy nebivolol.
Discovery and Metabolic Fate
4-Hydroxy nebivolol was identified as a primary active metabolite of nebivolol formed during its extensive first-pass metabolism in the liver.[4][5] The hydroxylation at the 4-position is predominantly catalyzed by the CYP2D6 enzyme, a pathway subject to genetic polymorphism.[4][6] This genetic variation leads to different metabolic phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs).[4] The metabolic ratio of nebivolol to 4-Hydroxy nebivolol in plasma, often assessed by the ratio of their areas under the curve (AUC), is used to determine an individual's metabolizer phenotype.[4][7] In extensive metabolizers, aromatic hydroxylation is the main metabolic pathway, whereas, in poor metabolizers, glucuronidation and alicyclic hydroxylation are more dominant.[8] Both the aromatic hydroxylated and alicyclic oxidized metabolites of nebivolol are pharmacologically active.[8][9]
Pharmacological Properties
The primary mechanism of action for the β-blocking isomers of 4-Hydroxy nebivolol is the competitive antagonism of catecholamines, such as norepinephrine (B1679862) and epinephrine, at β1-adrenergic receptors in cardiac tissue.[3] This antagonism results in a reduction in heart rate, myocardial contractility, and blood pressure.[3] While the contribution of 4-Hydroxy nebivolol to the beta-blocking activity of the parent drug is recognized, its direct vasodilatory effects have not been extensively documented.[5] However, it is hypothesized that it may share the NO-mediated vasodilatory mechanism of l-nebivolol, which involves the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide.[3][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of nebivolol and its 4-Hydroxy metabolite are significantly influenced by the CYP2D6 metabolizer phenotype.
| Parameter | Poor Metabolizers (PMs) (n=3) | Extensive Metabolizers (EMs) (n=40) | PM/EMs Ratio (%) |
| AUC_nebivolol (hng/ml) | 139.22 ± 20.80 | 9.19 ± 8.91 | 1514.9 |
| AUC_4-OH-nebivolol (hng/ml) | 13.54 ± 1.33 | 9.34 ± 7.98 | 144.9 |
| Cmax_nebivolol (ng/ml) | 5.24 ± 0.48 | 1.66 ± 0.86 | 315.6 |
Data adapted from a study in healthy volunteers after a single 5 mg dose of nebivolol.[4]
Experimental Protocols
Chiral Separation of 4-Hydroxy Nebivolol Isomers via HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method for the separation of 4-Hydroxy nebivolol stereoisomers.
1. Sample Preparation:
-
Plasma or microsomal incubation samples containing 4-Hydroxy nebivolol are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.[3]
2. Chromatographic System:
-
Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-3), is utilized.[3]
-
Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., ethanol, isopropanol), and a basic additive (e.g., diethylamine) to improve peak shape. A typical ratio could be n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1 v/v/v/v).[3]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is maintained.[3]
-
Detection: UV detection at a wavelength of around 280 nm is suitable for these compounds.[3]
3. Data Analysis:
-
The retention times of the different peaks are used to identify and quantify the individual 4-Hydroxy nebivolol stereoisomers. The resolution between peaks is a critical parameter for successful separation.[3]
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of the separated 4-Hydroxy nebivolol isomers for β1- and β2-adrenergic receptors.
1. Receptor Preparation:
-
Membranes are prepared from tissues or cells expressing the β1- or β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2).[3]
2. Radioligand:
-
A radiolabeled antagonist with high affinity for the receptors, such as [3H]CGP-12177 or [3H]dihydroalprenolol, is used.[3]
3. Assay Procedure:
-
In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (i.e., a 4-Hydroxy nebivolol isomer).[3]
4. Data Analysis:
-
The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
Visualizations
Caption: Metabolic conversion of Nebivolol to 4-Hydroxy Nebivolol.
Caption: Experimental workflow for isomer separation and characterization.
Caption: Antagonism of β1-adrenergic receptor signaling by 4-Hydroxy Nebivolol.
References
- 1. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nebivolol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Pharmacokinetics of 4-Hydroxy Nebivolol Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of 4-hydroxy nebivolol (B1214574), the primary and pharmacologically active metabolite of nebivolol. Nebivolol is a third-generation beta-blocker notable for its high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilatory effects. The metabolism of nebivolol, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leads to the formation of 4-hydroxy nebivolol, which significantly contributes to the drug's overall therapeutic action. This document details the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite in various species, outlines relevant experimental protocols, and visualizes associated biological and experimental pathways.
Comparative Pharmacokinetics of 4-Hydroxy Nebivolol
The pharmacokinetic profile of 4-hydroxy nebivolol is intrinsically linked to the metabolic conversion of the parent drug, nebivolol. This conversion is heavily influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to significant variability between individuals, who are primarily categorized as Extensive Metabolizers (EMs) or Poor Metabolizers (PMs).
Human Pharmacokinetics
In humans, 4-hydroxy nebivolol is a major circulating metabolite following the oral administration of nebivolol. Its formation is substantially greater in EMs, who possess normal CYP2D6 enzyme activity, compared to PMs, who have deficient activity. This results in markedly different pharmacokinetic profiles for both the parent drug and the metabolite in these populations.
Table 1: Pharmacokinetic Parameters of 4-Hydroxy Nebivolol in Healthy Human Volunteers (Single 5 mg Oral Dose of Nebivolol)
| Parameter | Extensive Metabolizers (EMs) (n=40) | Poor Metabolizers (PMs) (n=3) |
| AUC (h*ng/mL) | 9.34 ± 7.98 | 13.54 ± 1.33 |
| Cmax (ng/mL) | Data not explicitly provided for metabolite | Data not explicitly provided for metabolite |
Note: The study highlighted a 15-fold greater exposure (AUC) to the parent drug, nebivolol, in PMs compared to EMs. While the AUC of 4-hydroxy nebivolol is higher in PMs in this specific dataset, EMs generally produce more of this metabolite. The lower AUC in EMs could be attributed to faster subsequent clearance of the metabolite.
Preclinical Species Pharmacokinetics
Table 2: Pharmacokinetic Parameters of 4-Hydroxy Nebivolol in Preclinical Species
| Species | Parameter | Value |
| Rat | Cmax, AUC, t½ | Data Not Available |
| Dog | Cmax, AUC, t½ | Data Not Available |
| Rabbit | Cmax, AUC, t½ | Data Not Available |
While direct pharmacokinetic data for the 4-hydroxy metabolite is scarce, studies in rats indicate that the low oral bioavailability of the parent drug, nebivolol, is due to significant loss in the gut and limited intestinal permeability, rather than solely hepatic first-pass metabolism. In L-NAME hypertensive rats, nebivolol exhibits enantioselective pharmacokinetics, with the l-enantiomer (B50610) showing greater clearance and volume of distribution than the d-enantiomer.
Experimental Protocols
Accurate quantification of 4-hydroxy nebivolol in biological matrices is critical for pharmacokinetic assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for bioanalysis.
In Vitro Metabolism Study Using Human Liver Microsomes (HLM)
This protocol is used to study the rate of metabolite formation and identify the enzymes involved.
-
Objective: To determine the in vitro metabolic profile of nebivolol and the formation kinetics of 4-hydroxy nebivolol.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Nebivolol reference standard
-
NADPH regenerating system (Solutions A & B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) (for reaction termination)
-
-
Procedure:
-
Pre-incubation: A mixture of HLMs (e.g., final concentration 0.5 mg/mL) and phosphate buffer is pre-incubated at 37°C.
-
Substrate Addition: Nebivolol stock solution is added to the mixture to achieve the desired final concentration (e.g., 1 µM).
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for LC-MS/MS analysis.
-
Bioanalytical Method for Quantification in Plasma
This protocol describes a validated method for the simultaneous determination of nebivolol and 4-hydroxy nebivolol in plasma.
-
Objective: To accurately quantify drug and metabolite concentrations in plasma samples from in vivo studies.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer with a Turbo-Ion spray source.
-
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of nebivolol).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: Zorbax SB-C18 (100 mm × 3.0 mm, 3.5 μm).
-
Mobile Phase: A gradient of 0.2% formic acid in water and methanol.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for nebivolol, 4-hydroxy nebivolol, and the internal standard to ensure specificity and sensitivity.
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations: Workflows and Pathways
Metabolic Pathway of Nebivolol
Nebivolol is extensively metabolized, with aromatic hydroxylation being a key pathway leading to the formation of the active 4-hydroxy metabolite. This reaction is primarily catalyzed by the CYP2D6 enzyme.
Caption: Primary metabolic pathway of Nebivolol to 4-Hydroxy Nebivolol.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical steps involved in a clinical or preclinical pharmacokinetic study, from sample collection to data analysis.
Caption: Workflow for the bioanalysis of 4-Hydroxy Nebivolol.
Signaling Pathway: β1-Adrenergic Receptor Antagonism
4-Hydroxy nebivolol, like its parent compound, is pharmacologically active and contributes to the therapeutic effect primarily through the competitive antagonism of β1-adrenergic receptors in cardiac tissue.
Caption: Antagonism of β1-adrenergic receptor signaling.
The Significant Contribution of 4-Hydroxy Nebivolol to Beta-Blockade: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical analysis of the role of 4-hydroxy nebivolol (B1214574), the primary active metabolite of nebivolol, in mediating beta-adrenergic blockade. While quantitative data for 4-hydroxy nebivolol is not extensively available in public literature, this guide synthesizes the known pharmacology of the parent compound and outlines the established experimental protocols for characterization.
Introduction: The Pharmacology of Nebivolol and its Active Metabolites
Nebivolol is a third-generation beta-blocker recognized for its high selectivity for the β1-adrenergic receptor and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] It is administered as a racemic mixture of two enantiomers: (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). The β1-blocking activity is primarily attributed to the d-enantiomer.[1][2]
Upon oral administration, nebivolol undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This process leads to the formation of several hydroxylated metabolites, with 4-hydroxy nebivolol being a major and pharmacologically active contributor to the overall therapeutic effect.[1][3] The clinical efficacy of nebivolol appears consistent between fast and slow CYP2D6 metabolizers, underscoring the significant role of its active metabolites in the beta-blockade.[4] The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring creates an additional chiral center, resulting in multiple stereoisomers of 4-hydroxy nebivolol.[1]
Quantitative Analysis of Beta-Adrenergic Receptor Binding
While specific binding affinity data for the individual stereoisomers of 4-hydroxy nebivolol are not widely published, the data for the parent nebivolol enantiomers provide a strong indication of the expected stereoselective interactions. It is hypothesized that the 4-hydroxy metabolites exhibit a similar, albeit quantitatively different, pattern of receptor affinity.[1]
Table 1: Beta-Adrenergic Receptor Binding Affinities of Nebivolol Stereoisomers
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β2/β1 Selectivity Ratio |
| (±)-Nebivolol (Racemic) | 0.9[5] | 45[1] | 50[5] |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Primary contributor to β1 affinity[1] | - | - |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than racemic)[5] | - | - |
Data sourced from in vitro radioligand binding assays.[1][5] Ki values represent the inhibitory constant, where a lower value indicates higher binding affinity.
Experimental Protocols for Pharmacological Characterization
The following sections detail the standard experimental methodologies that would be employed to determine the beta-blocking activity of 4-hydroxy nebivolol.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target beta-adrenergic receptors (e.g., human myocardium).
-
Incubation: The receptor membranes are incubated with a fixed concentration of a non-selective radioligand (e.g., [125I]-iodocyanopindolol) and varying concentrations of the unlabeled test compound (e.g., a 4-hydroxy nebivolol isomer).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: Competition curves are generated, and the inhibitory constant (Ki) is calculated using non-linear regression analysis.
Functional Assay: cAMP Accumulation
This assay determines the functional consequence of receptor binding by measuring the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the antagonist (e.g., a 4-hydroxy nebivolol isomer).
-
Stimulation: The cells are then stimulated with a known beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay (e.g., HTRF, LANCE, or ELISA-based kits).
-
Data Analysis: Dose-response curves are generated to determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).
Signaling Pathways and Visualizations
The beta-blocking activity of 4-hydroxy nebivolol is mediated through competitive antagonism at the β1-adrenergic receptor, while its metabolic generation is a key step in its in vivo activity.
Nebivolol Metabolism Workflow
The following diagram illustrates the metabolic conversion of nebivolol to its active 4-hydroxy metabolite.
Caption: Metabolic pathway of nebivolol to 4-hydroxy nebivolol.
Beta-1 Adrenergic Receptor Antagonism
This diagram depicts the mechanism of action of a beta-blocking isomer of 4-hydroxy nebivolol at the cellular level.
Caption: Antagonism of β1-adrenergic receptor signaling by 4-hydroxy nebivolol.
Experimental Workflow for Functional Potency
The logical flow for determining the functional potency (IC50) of 4-hydroxy nebivolol is outlined below.
Caption: Workflow for determining the IC50 of 4-hydroxy nebivolol.
Conclusion and Future Directions
4-hydroxy nebivolol is a pharmacologically active metabolite that plays a crucial role in the overall beta-blocking effect of its parent drug, nebivolol. While direct quantitative data on its binding affinity and functional potency are limited in the public domain, the well-characterized pharmacology of nebivolol's stereoisomers provides a solid foundation for understanding its properties. The d-enantiomer of nebivolol is the primary contributor to β1-adrenergic blockade, and it is anticipated that the corresponding stereoisomers of 4-hydroxy nebivolol are key to its beta-blocking activity.
Future research should focus on the synthesis, isolation, and comprehensive pharmacological characterization of the individual stereoisomers of 4-hydroxy nebivolol. Such studies, employing the experimental protocols detailed in this guide, would provide a more complete quantitative understanding of their respective contributions to the therapeutic profile of nebivolol. This would be invaluable for drug development professionals in optimizing beta-blocker therapies and for researchers investigating the intricate pharmacology of this drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Hydroxy Nebivolol Receptor Binding: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Nebivolol (B1214574) is a third-generation beta-blocker notable for its high β1-adrenergic receptor selectivity and unique nitric oxide (NO)-mediated vasodilatory effects.[1][2] It is metabolized in the liver, primarily by the CYP2D6 enzyme, into several metabolites, among which 4-hydroxy nebivolol is a major and pharmacologically active contributor to the drug's overall therapeutic effect.[1][3] The introduction of a hydroxyl group complicates the molecule's stereochemistry and modulates its interaction with target receptors. This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 4-hydroxy nebivolol to its target receptors, outlines relevant experimental protocols for validation, and visualizes the associated signaling pathways.
Pharmacological Profile of Nebivolol and its 4-Hydroxy Metabolite
Nebivolol is administered as a racemic mixture of d-nebivolol ((S,R,R,R)-enantiomer) and l-nebivolol ((R,S,S,S)-enantiomer). The d-enantiomer is primarily responsible for the high-affinity blockade of β1-adrenergic receptors.[4][5] Concurrently, the l-enantiomer (B50610) is linked to the drug's vasodilatory properties, which are mediated by the endothelial nitric oxide (NO) pathway.[5][6] Some studies suggest this vasodilation occurs via β3-agonism, while others point to a G protein-coupled receptor kinase (GRK)/β-arrestin biased agonism at β1 and β2 receptors.[7][8]
The active hydroxylated metabolites, including 4-hydroxy nebivolol, are known to contribute to the β-blocking activity.[7][9][10] While specific binding affinities for the individual stereoisomers of 4-hydroxy nebivolol are not extensively documented in public literature, it is understood that they possess pharmacological activity similar to the parent drug.[1][11]
Quantitative Receptor Binding Data
Quantitative analysis of ligand-receptor interactions is crucial for understanding pharmacological activity. While data for 4-hydroxy nebivolol is limited, the binding profile of the parent compound, nebivolol, provides a strong benchmark. The data below is derived from radioligand binding assays on various tissue and cell preparations.
| Compound | Receptor | Preparation | K_i_ (nM) | Selectivity (β2/β1) | Reference |
| Nebivolol (racemic) | β1-Adrenergic | Rabbit Lung Membrane | 0.9 | 50 | [4] |
| Nebivolol (racemic) | β1-Adrenergic | Human Myocardium | - | 3-4 | [5] |
| Nebivolol (racemic) | β1-Adrenergic | Human Myocardium | - | 321 | [12] |
| Nebivolol (racemic) | S1A | Not Specified | 20 | - | [4] |
| d-Nebivolol | β1-Adrenergic | Rabbit Lung Membrane | - | - | [4] |
| l-Nebivolol | β1-Adrenergic | Rabbit Lung Membrane | 175x lower affinity than d-nebivolol | - | [4] |
Note: K_i_ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Selectivity is the ratio of K_i_ values for β2 versus β1 receptors.
In Silico Modeling Workflow
Computational modeling provides invaluable insights into the molecular interactions between a ligand, such as 4-hydroxy nebivolol, and its receptor. The typical workflow involves several stages, from structure preparation to detailed dynamic simulation and analysis.
Caption: A generalized workflow for in silico modeling of ligand-receptor binding.
Experimental and Computational Protocols
Detailed methodologies are essential for reproducibility and validation of in silico models. Below are representative protocols for key experimental and computational techniques.
This experimental technique is the gold standard for determining the binding affinity (K_i_) of a test compound.[13][14][15]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., human myocardium) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP-12177 for β-receptors), and varying concentrations of the unlabeled test compound (4-hydroxy nebivolol).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the K_i_ value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[16]
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor (e.g., β1-adrenergic receptor) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges (e.g., Gasteiger charges).
-
Define the binding site (grid box) based on the location of known co-crystallized ligands or predicted active sites.
-
-
Ligand Preparation:
-
Generate the 3D structure of 4-hydroxy nebivolol using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Optimize the geometry and minimize the energy of the ligand structure using a suitable force field.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's defined binding site.[16]
-
Employ a search algorithm (e.g., a Lamarckian genetic algorithm) to explore various ligand conformations and orientations.
-
The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy (affinity).
-
-
Analysis:
-
Visualize the top-ranked poses within the receptor's binding pocket.
-
Analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between 4-hydroxy nebivolol and the receptor's amino acid residues.
-
MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and refining the binding pose in a simulated physiological environment.[17][18]
-
System Setup:
-
Select the most promising ligand-receptor complex from molecular docking as the starting structure.
-
Use a suitable force field (e.g., CHARMM, OPLS-AA) to model the protein and ligand.[18]
-
For membrane proteins like GPCRs, embed the complex in a hydrated lipid bilayer (e.g., POPC).
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) while applying positional restraints to the protein and ligand, which are gradually released.
-
Production Run: Run the simulation for a significant timescale (nanoseconds to microseconds) without restraints to observe the natural dynamics of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD) and the flexibility of specific residues (e.g., Root Mean Square Fluctuation - RMSF).
-
Monitor key interactions (e.g., hydrogen bonds) over time to confirm the stability of the binding pose.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.
-
Key Signaling Pathways
The dual-action of nebivolol and its active metabolites involves two primary signaling pathways: β1-adrenergic receptor antagonism in cardiac tissue and NO-mediated vasodilation in the endothelium.
Caption: Antagonism of β1-adrenergic receptor signaling by 4-hydroxy nebivolol.
Caption: NO-mediated vasodilation pathway activated by nebivolol and its metabolites.
Conclusion
In silico modeling serves as a powerful and indispensable tool in modern drug development for characterizing the interactions between drugs, their metabolites, and biological targets. For 4-hydroxy nebivolol, techniques such as molecular docking and molecular dynamics simulations can elucidate its binding mode, affinity, and the structural basis for its activity at β-adrenergic receptors. While there is a need for more specific experimental data on the individual stereoisomers of 4-hydroxy nebivolol, the computational workflows and experimental protocols outlined in this guide provide a robust framework for future research. Integrating these computational predictions with experimental validation will continue to deepen our understanding of nebivolol's complex pharmacology and aid in the development of next-generation cardiovascular therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
4-Hydroxy Nebivolol: An In-Depth Technical Guide on its Role in Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker characterized by its high selectivity for β1-adrenergic receptors and its unique vasodilatory properties mediated by nitric oxide (NO).[1] Upon administration, nebivolol undergoes extensive metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites. Among these, 4-hydroxy nebivolol is a principal and pharmacologically active metabolite that significantly contributes to the therapeutic effects of the parent drug.[2] This technical guide provides a comprehensive overview of 4-hydroxy nebivolol, focusing on its effects on cardiac function, the underlying signaling pathways, and detailed experimental protocols for its study.
Pharmacological Profile and Cardiac Effects
While specific quantitative data for 4-hydroxy nebivolol are not extensively available in the public domain, it is well-established that the hydroxylated metabolites of nebivolol, including the 4-hydroxy metabolite, are pharmacologically active and contribute to the overall β-blocking activity.[1] The cardiac effects of nebivolol, and by extension 4-hydroxy nebivolol, are a composite of its β1-adrenergic receptor antagonism and its NO-mediated vasodilatory actions.
β1-Adrenergic Receptor Blockade
The primary mechanism of action of nebivolol and its active metabolites is the competitive antagonism of β1-adrenergic receptors in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The d-enantiomer of nebivolol is primarily responsible for this β1-blocking activity.[3]
Nitric Oxide-Mediated Vasodilation
A distinguishing feature of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. This effect is primarily attributed to the l-enantiomer (B50610) of nebivolol and is mediated through β3-adrenergic receptor agonism.[4] This vasodilation contributes to the reduction in peripheral vascular resistance and the overall antihypertensive effect.
Quantitative Data on Nebivolol and its Metabolites
The following tables summarize the available quantitative data for nebivolol. It is important to note that while 4-hydroxy nebivolol contributes to the β-blocking effects, specific binding affinities and potency values for this metabolite are not consistently reported in the literature. The data presented here for nebivolol provides a reference for the overall pharmacological profile.
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol
| Compound | Receptor | K_i_ (nM) | Reference |
| Nebivolol | β1 | 0.88 | [5] |
| Nebivolol | β2 | 44 | [5] |
K_i_ (inhibitory constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity.
Table 2: In Vitro Potency of Nebivolol
| Compound | Parameter | Value | Cell Line/Tissue | Reference |
| Nebivolol | IC_50_ (β1-adrenergic receptor inhibition) | 0.8 nM | Not Specified | [6] |
| Nebivolol | IC_50_ (Cell Proliferation Inhibition) | 13-15 µM | Medulloblastoma cells | [7] |
IC_50_ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The dual mechanism of action of nebivolol involves two primary signaling pathways within the cardiovascular system.
β1-Adrenergic Receptor Antagonism in Cardiomyocytes
The d-enantiomer of nebivolol and its active hydroxylated metabolites, including 4-hydroxy nebivolol, competitively block β1-adrenergic receptors on cardiomyocytes. This action antagonizes the effects of catecholamines (norepinephrine and epinephrine), leading to a decrease in intracellular cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and consequently, a decrease in heart rate and contractility.
β3-Adrenergic Receptor Agonism and Nitric Oxide Production in Endothelial Cells
The l-enantiomer of nebivolol acts as an agonist at β3-adrenergic receptors on endothelial cells. This activation stimulates endothelial nitric oxide synthase (eNOS), which in turn produces nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cardiac effects of 4-hydroxy nebivolol. The following are representative protocols for key experiments.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is used to determine the binding affinity (K_i_) of a compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors
-
Radioligand (e.g., [³H]CGP-12177)
-
Unlabeled competitor (4-hydroxy nebivolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 4-hydroxy nebivolol.
-
In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration (near its K_d_ value), and varying concentrations of 4-hydroxy nebivolol.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-selective β-blocker (e.g., propranolol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value from the competition curve and calculate the K_i_ value using the Cheng-Prusoff equation.[8]
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic influences.[9][10][11][12]
Procedure:
-
Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon-tipped catheter into the left ventricle to measure pressure changes.
-
Allow the heart to stabilize.
-
Administer 4-hydroxy nebivolol into the perfusion solution at various concentrations.
-
Record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt_max_ and -dP/dt_max_).
Western Blot for eNOS Phosphorylation
This technique is used to measure the activation of eNOS in response to a compound.
Procedure:
-
Treat endothelial cells or cardiac tissue with 4-hydroxy nebivolol.
-
Lyse the cells or tissue and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., at Ser1177).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated eNOS signal to the total eNOS signal.[13][14][15][16]
Griess Assay for Nitric Oxide Measurement
This colorimetric assay is used to quantify nitrite (B80452), a stable breakdown product of NO, in biological fluids or cell culture media.[17][18][19]
Procedure:
-
Collect samples (e.g., coronary effluent from Langendorff preparation, cell culture media).
-
In a 96-well plate, add the sample and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature to allow for the colorimetric reaction to occur.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations.
Conclusion
4-hydroxy nebivolol is a pharmacologically active metabolite that plays a significant role in the cardiac effects of its parent drug, nebivolol. Its contribution to the β1-adrenergic blockade, a key component of nebivolol's therapeutic action, is well-recognized. While specific quantitative data for 4-hydroxy nebivolol remain to be fully elucidated in publicly available literature, the established pharmacological profile of nebivolol provides a strong framework for understanding its clinical efficacy. The experimental protocols detailed in this guide offer robust methodologies for the further investigation of 4-hydroxy nebivolol and other cardiovascular compounds, facilitating continued research and development in this critical therapeutic area.
References
- 1. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. SutherlandandHearse [southalabama.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
Exploring the Vasodilatory Properties of 4-Hydroxy Nebivolol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its unique vasodilatory properties, which are primarily attributed to its interaction with the L-arginine/nitric oxide (NO) pathway in the vascular endothelium.[1][2] This technical guide provides an in-depth exploration of the vasodilatory effects of its primary active metabolite, 4-Hydroxy nebivolol. While 4-Hydroxy nebivolol is known to contribute to the beta-blocking activity of the parent compound, its direct vasodilatory effects are not extensively documented in discrete studies.[3] However, compelling evidence demonstrates that the principal metabolites of nebivolol do induce a significant increase in endothelial nitric oxide release, suggesting 4-Hydroxy nebivolol plays a crucial role in the overall vasodilatory profile of the drug after metabolism.[4]
This guide will therefore focus on the well-established vasodilatory mechanisms of nebivolol as a foundational framework, incorporate the evidence for the NO-releasing properties of its metabolites, and provide detailed experimental protocols to facilitate further investigation into the specific actions of 4-Hydroxy nebivolol.
Pharmacological Profile: From Nebivolol to 4-Hydroxy Nebivolol
Nebivolol is administered as a racemic mixture of two enantiomers: d-nebivolol and l-nebivolol. The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking effects.[3][5] In contrast, the l-enantiomer (B50610) is primarily responsible for the vasodilatory action, which is mediated through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO release.[5][6]
Following oral administration, nebivolol undergoes extensive hepatic metabolism, predominantly via the cytochrome P450 enzyme CYP2D6, to form several metabolites.[5][7] The primary active metabolite is 4-Hydroxy nebivolol.[5][8] The rate of metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in "extensive metabolizers" versus "poor metabolizers".[8][9] Importantly, both the hydroxylated metabolites and glucuronide conjugates are pharmacologically active and contribute to the overall β-blocking activity.[3]
Mechanism of Vasodilation: The L-Arginine/Nitric Oxide Pathway
The vasodilatory action of nebivolol is critically dependent on an intact endothelium and is mediated via the L-arginine/NO pathway.[1][2] This mechanism sets it apart from other beta-blockers.[10]
Parent Compound (Nebivolol)
The l-enantiomer of nebivolol acts as an agonist at endothelial β3-adrenergic receptors.[1][11][12] This activation initiates a signaling cascade that leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[6] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. NO, a potent vasodilator, then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP levels and subsequent vasorelaxation.[2] Some studies also suggest that nebivolol may exert antioxidant properties, reducing the oxidative stress that can lead to NO inactivation.[13][14]
The Role of 4-Hydroxy Nebivolol
While direct studies characterizing the specific interaction of 4-Hydroxy nebivolol with β3-adrenergic receptors are limited, a key study demonstrated that the three main metabolites of nebivolol induce a significant, dose-dependent increase in endothelial NO release.[4] Given that 4-Hydroxy nebivolol is the major hydroxylated metabolite, it is the principal contributor to this effect.[5][8] This indicates that the vasodilatory properties are maintained, and potentially continued, after the hepatic metabolism of the parent drug. The underlying mechanism is believed to be a calcium-dependent process, consistent with the signaling pathway activated by the parent compound.[4]
Quantitative Data
The following tables summarize key quantitative parameters related to the metabolism of nebivolol and its effects on the nitric oxide pathway.
Table 1: Pharmacokinetics of Nebivolol Metabolism by CYP2D6 Data pertaining to the formation of 4-Hydroxy nebivolol from the parent compound.
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |
| d-Nebivolol Half-life | ~12 hours | ~19 hours | [3][15] |
| d-Nebivolol Cmax (relative) | 1-fold | ~5-fold higher | [15] |
| d-Nebivolol AUC (relative) | 1-fold | ~10-fold higher | [15] |
| Primary Metabolite | 4-Hydroxy nebivolol | Glucuronides of parent drug | [5][8] |
Table 2: Nebivolol and Metabolite Effects on Nitric Oxide (NO) Release Data demonstrating the vasodilatory potential via NO induction.
| Compound | Concentration for Significant Effect | Maximum Effect Plateau | Key Finding | Reference |
| Nebivolol | ≥ 10⁻⁶ mol/L | 10⁻⁵ mol/L | Induces dose-dependent NO release | [4] |
| Nebivolol Metabolites | Not specified | Not specified | Induce a significant increase in endothelial NO release | [4] |
| Atenolol (control) | No effect | No effect | Demonstrates specificity of nebivolol's action | [4] |
| Nebivolol (in human heart) | ≥ 10⁻⁷ mol/L | Not specified | Induces dose-dependent NO production | [16] |
Experimental Protocols
To facilitate further research into the specific vasodilatory properties of 4-Hydroxy nebivolol, the following detailed protocols for key experiments are provided.
Protocol: In Vitro Vasodilation Assay in Isolated Arterial Rings
This protocol assesses the direct vasodilatory effect of a compound on pre-constricted blood vessels.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 20-30 minutes.[17][18]
-
Test the viability of the rings by inducing a contraction with 60-80 mM KCl.[17][19]
-
After washout and return to baseline, confirm endothelial integrity by pre-contracting the rings with a submaximal concentration of phenylephrine (B352888) (PE, e.g., 10⁻⁷ M) and then adding acetylcholine (B1216132) (ACh, e.g., 10⁻⁵ M). A relaxation of >80% indicates an intact endothelium.[17][19][20]
-
-
Contraction and Relaxation Studies:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁷ M).
-
Once a stable plateau is achieved, add cumulative concentrations of the test compound (e.g., 4-Hydroxy nebivolol, 10⁻⁹ to 10⁻⁵ M) to the bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-contraction tension induced by phenylephrine.
-
References
- 1. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. youtube.com [youtube.com]
- 8. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. egpat.com [egpat.com]
- 11. oatext.com [oatext.com]
- 12. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Nebivolol reduces nitroxidative stress and restores nitric oxide bioavailability in endothelium of black Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medsci.org [medsci.org]
- 19. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Genetic Polymorphisms on 4-Hydroxy Nebivolol Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its high β1-selectivity and nitric oxide-mediated vasodilatory effects. It is administered as a racemic mixture of d- and l-nebivolol and undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This process leads to the formation of several metabolites, including the pharmacologically active 4-hydroxy nebivolol. Genetic variations in the CYP2D6 gene can significantly alter the metabolic capacity of the enzyme, leading to substantial inter-individual variability in the plasma concentrations of both the parent drug and its active metabolites. This technical guide provides an in-depth overview of the impact of CYP2D6 genetic polymorphisms on the levels of 4-hydroxy nebivolol, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying metabolic and experimental pathways. Understanding these pharmacogenomic influences is critical for advancing personalized medicine approaches in cardiovascular therapy.
Introduction
Nebivolol is a cornerstone in the management of hypertension and heart failure.[1] Its metabolic pathway is heavily reliant on the CYP2D6 enzyme, which is well-known for its genetic polymorphisms that result in distinct metabolic phenotypes, ranging from poor to ultrarapid metabolizers.[2] The hydroxylation of nebivolol at the 4-position of its aromatic ring results in the formation of 4-hydroxy nebivolol, a metabolite that contributes to the overall therapeutic effect of the drug.[3][4] Consequently, genetic variations that impair CYP2D6 function can lead to altered plasma levels of 4-hydroxy nebivolol, potentially impacting the drug's efficacy and safety profile. This guide will explore the key genetic determinants affecting 4-hydroxy nebivolol levels and provide practical information for researchers in the field.
The Role of CYP2D6 in Nebivolol Metabolism
Nebivolol is primarily metabolized in the liver through glucuronidation and hydroxylation, with CYP2D6 playing a crucial role in the latter.[3] The enzyme is responsible for the aromatic hydroxylation of both d- and l-nebivolol to their respective 4-hydroxy metabolites. Individuals with reduced or absent CYP2D6 activity, known as poor metabolizers (PMs), exhibit a significantly different pharmacokinetic profile compared to extensive metabolizers (EMs) who have normal enzyme function.[5][6]
While the plasma concentrations of the parent drug, particularly d-nebivolol, are markedly elevated in PMs, the impact on 4-hydroxy nebivolol levels is also a critical consideration.[7][8] One study has suggested that the exposure to 4-hydroxy nebivolol, as measured by the area under the curve (AUC), is moderately increased in PMs compared to EMs.[4] This is a key finding, as the contribution of this active metabolite to the overall clinical effect may differ between metabolizer phenotypes.[6][9]
Quantitative Impact of CYP2D6 Polymorphisms on Nebivolol and 4-Hydroxy Nebivolol Pharmacokinetics
The influence of CYP2D6 genotype on the plasma concentrations of nebivolol and its 4-hydroxy metabolite has been quantified in several clinical studies. The following tables summarize the key pharmacokinetic parameters.
| CYP2D6 Phenotype | Analyte | Pharmacokinetic Parameter | Value in EMs | Value in PMs | Fold Change (PMs vs. EMs) | Reference |
| Extensive vs. Poor | d-Nebivolol | Mean Steady-State Plasma Concentration | - | - | 10-fold higher | [5][6] |
| Extensive vs. Poor | l-Nebivolol | Mean Steady-State Plasma Concentration | - | - | 15-fold higher | [5][6] |
| Extensive vs. Poor | d-Nebivolol | Cmax | - | - | 5.9-fold higher | [7][8] |
| Extensive vs. Poor | d-Nebivolol | AUC0-48h | - | - | 15.0-fold higher | [7][8] |
| Extensive vs. Poor | l-Nebivolol | Cmax | - | - | 4.4-fold higher | [7][8] |
| Extensive vs. Poor | l-Nebivolol | AUC0-48h | - | - | 17.5-fold higher | [7][8] |
| Extensive vs. Poor | 4-Hydroxy Nebivolol | AUC | - | - | 1.4-fold higher | [4] |
Table 1: Impact of CYP2D6 Extensive vs. Poor Metabolizer Phenotype on Nebivolol and 4-Hydroxy Nebivolol Pharmacokinetics.
| CYP2D6 Genotype | Analyte | Pharmacokinetic Parameter | Observation | Reference |
| CYP2D65 and CYP2D610 | Nebivolol | Cmax and AUC | Significantly higher in carriers | [10][11] |
| 24 CYP2D6 Variants (in vitro) | Nebivolol | Intrinsic Clearance | Most variants showed altered clearance | [12] |
Table 2: Effect of Specific CYP2D6 Alleles on Nebivolol Pharmacokinetics.
Experimental Protocols
Genotyping of CYP2D6
The determination of a patient's CYP2D6 genotype is a crucial first step in pharmacogenomic studies of nebivolol. While specific protocols can vary between laboratories, a common approach involves the following steps:
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using commercially available kits.
-
Genotyping Assay: A variety of methods can be employed for genotyping, including:
-
TaqMan Allelic Discrimination Assays: These are real-time PCR-based assays that use allele-specific fluorescently labeled probes to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).
-
DNA Microarrays: These platforms allow for the simultaneous analysis of a large number of genetic variants.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing can be used to determine the exact DNA sequence of the CYP2D6 gene.
-
-
Data Analysis: The genotyping data is analyzed to identify the specific CYP2D6 alleles present in the individual. This information is then used to infer the metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).
Quantification of Nebivolol and 4-Hydroxy Nebivolol in Plasma
The accurate measurement of nebivolol and 4-hydroxy nebivolol in plasma is essential for pharmacokinetic studies. The gold standard for this analysis is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using a solvent such as acetonitrile (B52724).[13][14]
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes of interest.[14][15]
-
An internal standard, such as a stable isotope-labeled version of nebivolol (e.g., nebivolol-d4), is added to the samples to correct for variations in extraction efficiency and instrument response.[14]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the parent and product ions of nebivolol and 4-hydroxy nebivolol.[16]
-
-
Data Analysis:
-
The peak areas of the analytes and the internal standard are used to construct a calibration curve.
-
The concentrations of nebivolol and 4-hydroxy nebivolol in the unknown samples are then determined from the calibration curve.[15]
-
Visualizations
Caption: Metabolic pathway of nebivolol and the influence of CYP2D6 polymorphisms.
Caption: Experimental workflow for pharmacogenomic analysis of nebivolol.
Caption: Relationship between CYP2D6 genotype, phenotype, and nebivolol pharmacokinetics.
Conclusion
Genetic polymorphisms in CYP2D6 are a major determinant of inter-individual variability in the pharmacokinetics of nebivolol and its active metabolite, 4-hydroxy nebivolol. While poor metabolizers exhibit significantly higher plasma concentrations of the parent drug, the exposure to 4-hydroxy nebivolol is also altered. Although current clinical guidelines do not recommend dose adjustments based on CYP2D6 genotype, a deeper understanding of the pharmacogenomic influences on both nebivolol and its active metabolites is crucial for the development of more personalized therapeutic strategies. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the clinical implications of these genetic variations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Influence of CYP2D6*5 and *10 polymorphism on the pharmacokinetics of nebivolol in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of CYP2D6*5 and *10 polymorphism on the pharmacokinetics of nebivolol in healthy Chinese subjects | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of nebivolol hydrochloride in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of 4-Hydroxy Nebivolol: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its nitric oxide-mediated vasodilatory effects. It is administered as a racemic mixture of d- and l-enantiomers. Following administration, nebivolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites. Among these, 4-Hydroxy nebivolol has been identified as a major and pharmacologically active metabolite, contributing significantly to the overall therapeutic effect of the parent drug.[1] The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring adds another chiral center, further diversifying the stereochemical landscape of nebivolol's activity.
Despite the established importance of 4-Hydroxy nebivolol to the clinical efficacy of nebivolol, a comprehensive understanding of its cellular uptake and transport mechanisms remains largely uncharted territory. Publicly available scientific literature, to date, does not provide specific details on the transporters involved in the cellular influx and efflux of this key metabolite. This guide aims to synthesize the available information on the metabolism of nebivolol to 4-Hydroxy nebivolol and to frame the current knowledge gap regarding its cellular transport by discussing the general principles of drug transport and the methodologies commonly employed to investigate these processes.
Metabolism of Nebivolol to 4-Hydroxy Nebivolol
The formation of 4-Hydroxy nebivolol is a critical step in the biotransformation of nebivolol. This hydroxylation reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[2][3] The genetic variability of CYP2D6 leads to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). This genetic polymorphism has a profound impact on the pharmacokinetics of both nebivolol and 4-Hydroxy nebivolol.[4][5]
In extensive metabolizers, nebivolol is rapidly hydroxylated to 4-Hydroxy nebivolol, resulting in lower plasma concentrations of the parent drug and higher concentrations of the metabolite. Conversely, in poor metabolizers, the reduced activity of CYP2D6 leads to significantly higher plasma concentrations of nebivolol and lower levels of 4-Hydroxy nebivolol.[5] Both the parent drug and its hydroxylated metabolite are pharmacologically active.[6]
Cellular Transport Mechanisms: A General Overview
The movement of drugs and their metabolites across cellular membranes is a fundamental process governing their absorption, distribution, and elimination. This transport is primarily mediated by two major superfamilies of transporter proteins: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters.[7][8]
Solute Carrier (SLC) Transporters: This superfamily comprises influx transporters that facilitate the uptake of a wide array of substrates, including ions, nutrients, and drugs, into cells.[8] They function through various mechanisms, such as facilitated diffusion and secondary active transport. Key families within the SLC superfamily relevant to drug transport include the Organic Anion Transporting Polypeptides (OATPs/SLCO), Organic Cation Transporters (OCTs/SLC22A), and Organic Anion Transporters (OATs/SLC22A).[7] These transporters are crucial for the hepatic and renal uptake of many drugs.
ATP-Binding Cassette (ABC) Transporters: The ABC superfamily consists of efflux transporters that actively pump substrates out of cells, a process driven by ATP hydrolysis.[8] These transporters play a vital protective role by limiting the intracellular accumulation of xenobiotics and are key determinants of drug resistance and disposition. Prominent members of this superfamily include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and the Multidrug Resistance-Associated Proteins (MRPs/ABCC).[8]
The interplay between SLC and ABC transporters is critical in determining the net cellular accumulation and overall pharmacokinetic profile of a drug and its metabolites.
Postulated Cellular Transport of 4-Hydroxy Nebivolol: An Evidence Gap
Currently, there is a significant lack of direct experimental evidence identifying the specific transporters responsible for the cellular uptake and efflux of 4-Hydroxy nebivolol. While it is plausible that members of the SLC and ABC superfamilies are involved, no studies have been published to confirm this.
Given its structure as a hydroxylated metabolite, it is conceivable that 4-Hydroxy nebivolol could be a substrate for various uptake and efflux transporters. For instance, hepatic uptake could potentially be mediated by OATP1B1 or OATP1B3, which are known to transport a wide range of drug metabolites.[9] Similarly, efflux from cells could be facilitated by P-gp or BCRP, which are recognized for their broad substrate specificity.[8] However, without experimental data, these remain speculative hypotheses.
The following diagram illustrates a hypothetical workflow for investigating the cellular transport of 4-Hydroxy nebivolol.
Quantitative Data
Due to the absence of published studies on the cellular transport of 4-Hydroxy nebivolol, there is no quantitative data available regarding its uptake rates, transporter kinetics (Km, Vmax), or inhibition constants (Ki). The table below is provided as a template for when such data becomes available through future research.
| Transporter | Substrate/Inhibitor | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Ki (µM) | Reference |
| Data Not Available | 4-Hydroxy nebivolol | - | - | - | - | - |
| Data Not Available | 4-Hydroxy nebivolol | - | - | - | - | - |
Experimental Protocols
Detailed experimental protocols for studying the cellular transport of 4-Hydroxy nebivolol are not available in the current literature. However, based on standard methodologies for investigating drug-transporter interactions, the following general protocols would be applicable.
Cellular Uptake Assays in Transporter-Expressing Cell Lines
-
Objective: To determine if 4-Hydroxy nebivolol is a substrate of specific SLC uptake transporters (e.g., OATP1B1, OATP1B3, OCT1).
-
Cell Lines: Human embryonic kidney (HEK293) or Madin-Darby canine kidney (MDCK) cells stably transfected with the transporter of interest. Wild-type or vector-transfected cells would be used as a negative control.
-
Methodology:
-
Cells are seeded in 24- or 48-well plates and grown to confluence.
-
The cell monolayers are washed with pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Cells are incubated with varying concentrations of 4-Hydroxy nebivolol in uptake buffer for a specified time period (e.g., 2-5 minutes) at 37°C.
-
The uptake is terminated by aspirating the substrate solution and washing the cells rapidly with ice-cold uptake buffer.
-
The cells are lysed, and the intracellular concentration of 4-Hydroxy nebivolol is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The rate of uptake is calculated and corrected for non-specific binding and passive diffusion by subtracting the values obtained from the control cells.
-
Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
-
Bidirectional Transport Assays in Polarized Cell Monolayers
-
Objective: To assess the potential for active efflux of 4-Hydroxy nebivolol by ABC transporters (e.g., P-gp, BCRP) and to determine its permeability characteristics.
-
Cell Line: Caco-2 cells, which form polarized monolayers and endogenously express several ABC transporters, or MDCK cells transfected with a specific ABC transporter.
-
Methodology:
-
Cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
4-Hydroxy nebivolol is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Samples are taken from the receiver chamber at various time points to determine the rate of transport.
-
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.
-
To identify the specific transporter involved, the assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).
-
Signaling Pathways
The direct signaling pathways modulated by the cellular transport of 4-Hydroxy nebivolol are currently unknown. The pharmacological effects of 4-Hydroxy nebivolol are presumed to be similar to those of the parent drug, primarily involving the β1-adrenergic receptor signaling cascade. The antagonism of this receptor by 4-Hydroxy nebivolol would lead to a downstream reduction in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
The following diagram illustrates the generally understood signaling pathway for β1-adrenergic receptor antagonism.
References
- 1. labcluster.com [labcluster.com]
- 2. Efficient inhibition of P-glycoprotein-mediated multidrug resistance with a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRP isoforms and BCRP mediate sulfate conjugate efflux out of BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the impact of active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier on the predictability of the unbound concentrations of drugs in the brain using cerebrospinal fluid concentration as a surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Physiological Effects of 4-Hydroxy Nebivolol Exposure: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and unique nitric oxide (NO)-mediated vasodilatory properties.[1] Following administration, nebivolol is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to form several metabolites, among which 4-Hydroxy nebivolol is a principal and pharmacologically active contributor to the drug's therapeutic effects.[2][3] While the acute pharmacology of nebivolol and its metabolites is well-characterized, a comprehensive understanding of the long-term physiological consequences of sustained exposure specifically to 4-Hydroxy nebivolol is less defined in the scientific literature. This technical guide synthesizes the available data on the chronic effects of nebivolol, attributing a significant portion of its long-term β-blocking activity to 4-Hydroxy nebivolol. It further outlines detailed experimental protocols and data presentation frameworks to facilitate future research into the distinct long-term physiological effects of this key metabolite. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the nuanced pharmacology of beta-blocker metabolites.
Introduction: The Role of 4-Hydroxy Nebivolol in Nebivolol's Pharmacological Profile
Nebivolol is administered as a racemic mixture of d- and l-enantiomers. The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, while the l-enantiomer (B50610) is primarily responsible for the drug's vasodilatory effects through stimulation of endothelial nitric oxide synthase (eNOS).[3] The metabolism of nebivolol is subject to genetic polymorphism of the CYP2D6 enzyme, leading to variations in plasma concentrations of the parent drug and its metabolites.[4] In extensive metabolizers, nebivolol undergoes significant first-pass metabolism, resulting in lower concentrations of the parent drug and higher concentrations of its active hydroxylated metabolites, including 4-Hydroxy nebivolol.[5] Conversely, poor metabolizers exhibit higher plasma levels of nebivolol and lower levels of its metabolites.[3]
Crucially, 4-Hydroxy nebivolol is not an inactive byproduct; it is a pharmacologically active metabolite that contributes to the overall β-blocking effect of nebivolol therapy.[2] Therefore, understanding the long-term physiological effects of nebivolol necessitates a consideration of the sustained activity of 4-Hydroxy nebivolol. While direct long-term studies on isolated 4-Hydroxy nebivolol are not available, the extensive clinical data on nebivolol provides a strong basis for inferring the chronic effects mediated by this active metabolite.
Long-Term Physiological Effects of Nebivolol and the Contribution of 4-Hydroxy Nebivolol
The long-term physiological effects of nebivolol therapy are a composite of the actions of the parent drug and its active metabolites. Given that 4-Hydroxy nebivolol contributes significantly to the β1-adrenergic blockade, its long-term exposure is intrinsically linked to the following observed outcomes of chronic nebivolol administration.
Cardiovascular Effects
Long-term treatment with nebivolol leads to sustained reductions in blood pressure in hypertensive patients.[6] This is accompanied by a decrease in heart rate and an improvement in left ventricular function.[7] In patients with dilated cardiomyopathy, three months of nebivolol treatment resulted in a significant increase in stroke volume and ejection fraction, along with a decrease in left ventricular end-diastolic pressure.[7] These effects are primarily attributed to the β1-blockade, a key pharmacological action of 4-Hydroxy nebivolol.
Endothelial Function and Oxidative Stress
A hallmark of long-term nebivolol therapy is the improvement of endothelial function.[8] Nebivolol has been shown to increase the bioavailability of nitric oxide (NO), a critical molecule in maintaining vascular health.[9] This is achieved through both the l-enantiomer's stimulation of eNOS and the drug's antioxidant properties, which reduce the oxidative degradation of NO.[10] Chronic nebivolol treatment has been demonstrated to reduce systemic oxidative stress.[10] Furthermore, long-term nebivolol therapy has been shown to suppress endothelin-1 (B181129) (ET-1)-mediated vasoconstrictor tone, a key factor in its beneficial effects on endothelial vasodilation.[9]
Common Side Effects of Long-Term Exposure
The most frequently reported side effects associated with chronic nebivolol use in patients treated for hypertension include headache, dizziness, and fatigue.[11] Bradycardia is a common, dose-related side effect, particularly in patients treated for chronic heart failure.[11] Abrupt cessation of long-term nebivolol therapy is not recommended as it can lead to an exacerbation of angina, myocardial infarction, or ventricular arrhythmias.[12]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics of nebivolol and 4-Hydroxy nebivolol, as well as the long-term hemodynamic effects of nebivolol treatment.
Table 1: Pharmacokinetic Parameters of Nebivolol and 4-Hydroxy Nebivolol in Extensive (EM) and Poor (PM) Metabolizers
| Parameter | Nebivolol (EM) | Nebivolol (PM) | 4-Hydroxy Nebivolol (EM) | 4-Hydroxy Nebivolol (PM) | Reference(s) |
| Oral Bioavailability | 12% | 96% | - | - | [3] |
| Elimination Half-life (t½) | ~10 hours | 30-50 hours | ~24 hours | - | [3][4] |
| Peak Plasma Concentration (Tmax) | 0.5-2 hours | 0.5-2 hours | - | - | [4] |
Table 2: Long-Term (3-Month) Hemodynamic Effects of Nebivolol in Patients with Dilated Cardiomyopathy
| Parameter | Baseline (Nebivolol Group) | 3 Months (Nebivolol Group) | Baseline (Placebo Group) | 3 Months (Placebo Group) | Reference(s) |
| Heart Rate (beats/min) | 85 | 71 | 87 | 87 | [7] |
| Stroke Volume (ml) | 43 | 55 | 42 | 43 | [7] |
| Ejection Fraction | 0.23 | 0.33 | 0.21 | 0.23 | [7] |
| LV End-Diastolic Pressure (mm Hg) | 21 | 15 | 24 | 20 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the specific long-term physiological effects of 4-Hydroxy nebivolol exposure.
Chronic In Vivo Animal Studies
This protocol is designed to assess the long-term cardiovascular effects of 4-Hydroxy nebivolol in a rodent model of hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or a surgically induced model of hypertension (e.g., two-kidney, one-clip).
-
Drug Administration: 4-Hydroxy nebivolol administered daily via oral gavage or osmotic mini-pumps for a period of 3-6 months. A vehicle control group and a positive control group (e.g., nebivolol) should be included.
-
Cardiovascular Function Assessment:
-
Blood Pressure Monitoring: Weekly measurement of systolic blood pressure using tail-cuff plethysmography.
-
Echocardiography: Perform echocardiography at baseline and at monthly intervals to assess left ventricular dimensions, ejection fraction, and diastolic function.
-
Invasive Hemodynamics: At the end of the study, perform terminal invasive hemodynamic measurements using a pressure-volume catheter to obtain detailed information on cardiac contractility and relaxation.[13][14]
-
-
Tissue Collection and Analysis: At the end of the study, collect heart and vascular tissues for histological analysis (e.g., fibrosis, hypertrophy) and molecular analysis (e.g., gene expression of markers for cardiac remodeling and oxidative stress).
In Vitro Beta-Adrenergic Receptor Binding and Functional Assays
These assays are crucial for characterizing the specific interaction of 4-Hydroxy nebivolol with its target receptors.
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of 4-Hydroxy nebivolol for β1- and β2-adrenergic receptors.
-
Protocol:
-
Prepare cell membranes from cells stably expressing human β1- or β2-adrenergic receptors.
-
Incubate the membranes with a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) in the presence of increasing concentrations of unlabeled 4-Hydroxy nebivolol.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
-
-
cAMP Accumulation Assay:
-
Objective: To determine the functional antagonist activity of 4-Hydroxy nebivolol at β1- and β2-adrenergic receptors.
-
Protocol:
-
Use cells stably expressing human β1- or β2-adrenergic receptors.
-
Pre-incubate the cells with increasing concentrations of 4-Hydroxy nebivolol.
-
Stimulate the cells with a known β-agonist (e.g., isoproterenol).
-
Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available immunoassay kit.
-
Determine the potency of 4-Hydroxy nebivolol to inhibit the agonist-induced cAMP production.
-
-
Analytical Method for Quantification in Biological Samples
Accurate quantification of 4-Hydroxy nebivolol is essential for pharmacokinetic and pharmacodynamic studies.
-
Method: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Precipitate proteins from plasma or tissue homogenates using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to remove the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Mandatory Visualizations
Caption: Signaling pathway of l-Nebivolol-induced vasodilation.
Caption: Experimental workflow for a chronic in vivo study.
Conclusion
While direct, long-term studies on 4-Hydroxy nebivolol are not extensively documented, its established role as a pharmacologically active metabolite of nebivolol allows for informed extrapolation of its chronic physiological effects. The sustained β1-adrenergic blockade provided by 4-Hydroxy nebivolol is a key contributor to the long-term cardiovascular benefits observed with nebivolol therapy. Future research, employing the detailed experimental protocols outlined in this guide, is essential to delineate the specific long-term physiological impact of 4-Hydroxy nebivolol exposure. A deeper understanding of the individual contributions of nebivolol's metabolites will enable a more refined approach to the development and application of beta-blocker therapies.
References
- 1. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedscidirect.com [biomedscidirect.com]
- 5. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term (3-month) effects of a new beta-blocker (nebivolol) on cardiac performance in dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHRONIC NEBIVOLOL TREATMENT SUPPRESSES ENDOTHELIN-1-MEDIATED VASOCONSTRICTOR TONE IN ADULTS WITH ELEVATED BLOOD PRESSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nebivolol Side Effects: Common, Severe, Long Term [drugs.com]
- 12. Nebivolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy Nebivolol Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker with high β1-adrenergic receptor selectivity and nitric oxide-mediated vasodilatory properties, widely used in the management of hypertension. Upon administration, nebivolol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3] This metabolic process leads to the formation of several hydroxylated metabolites, with 4-Hydroxy nebivolol being a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.
The synthesis of a 4-Hydroxy nebivolol hydrochloride reference standard is crucial for a variety of research and development applications, including pharmacokinetic studies, metabolism profiling, and as a standard for the analytical determination of the metabolite in biological matrices. This document provides detailed application notes and protocols for the proposed synthesis, purification, and characterization of this compound.
Synthetic Pathway
The synthesis of this compound can be approached through two primary routes: biocatalytic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers an alternative for controlled laboratory production.
Biocatalytic Synthesis Pathway
This pathway utilizes the CYP2D6 enzyme to regioselectively hydroxylate the aromatic ring of nebivolol at the 4-position.
Caption: Biocatalytic synthesis of this compound.
Chemical Synthesis Pathway
A plausible chemical synthesis route involves the direct regioselective hydroxylation of the nebivolol aromatic ring. One potential method for this transformation is through the use of Fenton's reagent, which generates hydroxyl radicals capable of aromatic hydroxylation.[4][5][6][7][8] It is important to note that this method may lack complete regioselectivity and could lead to a mixture of hydroxylated isomers, necessitating careful purification.
Caption: Proposed chemical synthesis of this compound.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of 4-Hydroxy Nebivolol
Objective: To synthesize 4-Hydroxy nebivolol from nebivolol hydrochloride using a human liver microsomal (HLM) preparation containing CYP2D6.
Materials:
-
Nebivolol hydrochloride
-
Human Liver Microsomes (HLM) or recombinant CYP2D6
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Water (HPLC grade)
-
Tris-HCl buffer
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), nebivolol hydrochloride (final concentration, e.g., 10 µM), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the HLM or recombinant CYP2D6 preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Sample Preparation for Purification: Collect the supernatant and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for preparative HPLC.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To isolate and purify 4-Hydroxy nebivolol from the reaction mixture.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
Mobile Phase (Isocratic or Gradient): A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation of 4-Hydroxy nebivolol from nebivolol and other potential byproducts.[9][10][11][12][13]
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample from the synthesis step onto the column.
-
Fraction Collection: Monitor the separation at a suitable wavelength (e.g., 282 nm) and collect the fraction corresponding to the 4-Hydroxy nebivolol peak.[10]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Dissolve the purified 4-Hydroxy nebivolol free base in a suitable solvent (e.g., ethanol) and treat with a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
-
Isolation of Final Product: Isolate the this compound by precipitation or lyophilization.
Protocol 3: Characterization of this compound
Objective: To confirm the identity and purity of the synthesized reference standard.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with pH adjustment.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Analysis: Determine the retention time and purity of the synthesized compound by comparing it with a known standard if available, or by assessing the peak purity.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Determine the molecular weight of the compound and compare it with the theoretical mass of 4-Hydroxy nebivolol. Analyze the fragmentation pattern to confirm the structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD.
-
Analysis: Elucidate the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. The presence of an additional aromatic proton signal and a phenolic hydroxyl signal, along with shifts in the aromatic region compared to nebivolol, would be indicative of the 4-hydroxy substitution.
-
Data Presentation
The following tables summarize the expected analytical data for the synthesized this compound reference standard. Note: The values presented are hypothetical and should be replaced with experimentally determined data.
Table 1: HPLC Characterization
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 7.2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm |
| Retention Time (min) | To be determined |
| Purity (%) | > 99.5% |
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive |
| [M+H]⁺ (Calculated) | To be calculated based on formula |
| [M+H]⁺ (Observed) | To be determined |
| Major Fragment Ions | To be determined |
Table 3: ¹H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| e.g., 9.5 | s | 1H | Ar-OH |
| e.g., 6.5-7.5 | m | xH | Aromatic Protons |
| e.g., 3.0-4.0 | m | yH | Aliphatic Protons |
| ... | ... | ... | ... |
Table 4: ¹³C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (ppm) | Assignment |
| e.g., 150-160 | C-OH (Aromatic) |
| e.g., 110-140 | Aromatic Carbons |
| e.g., 20-80 | Aliphatic Carbons |
| ... | ... |
Conclusion
The synthesis of a this compound reference standard is a critical step for advancing research and development related to this important cardiovascular drug. The protocols outlined in this document provide a framework for both biocatalytic and chemical synthesis approaches, followed by robust purification and characterization methods. The successful synthesis and thorough characterization of this reference standard will enable accurate quantification and further investigation of the pharmacological and metabolic properties of nebivolol and its active metabolites.
References
- 1. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics [mdpi.com]
- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 5. Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6. fenton's reagents | PDF [slideshare.net]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. japtronline.com [japtronline.com]
- 12. scispace.com [scispace.com]
- 13. jyoungpharm.org [jyoungpharm.org]
Application Note: Isolation and Purification of 4-Hydroxy Nebivolol from Human Plasma
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker notable for its high selectivity for β1-adrenergic receptors and its unique nitric oxide-mediated vasodilatory effects.[1] It is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1] This metabolic process leads to the formation of several hydroxylated metabolites, with 4-Hydroxy nebivolol being a major and pharmacologically active contributor to the drug's overall therapeutic effect.[1]
The accurate isolation and purification of 4-Hydroxy nebivolol from plasma are critical for a variety of research and clinical applications, including pharmacokinetic (PK) studies, metabolism profiling, and the development of bioanalytical methods for therapeutic drug monitoring. This document provides detailed protocols for the extraction and purification of 4-Hydroxy nebivolol from plasma samples using common laboratory techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy nebivolol is presented below. This information is essential for optimizing extraction and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C22H26ClF2NO5 | [2] |
| Molecular Weight | 457.90 g/mol | [2] |
| Exact Mass | 457.1468 Da | [2] |
| IUPAC Name | 6-fluoro-2-(2-((2-(6-fluorochroman-2-yl)-2-hydroxyethyl)amino)-1-hydroxyethyl)chroman-4-ol, monohydrochloride | [2] |
Experimental Protocols
This section details three common methods for the extraction of 4-Hydroxy nebivolol from plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Following extraction, a general protocol for purification using High-Performance Liquid Chromatography (HPLC) is provided.
Caption: High-level overview of the process from plasma sample to purified analyte.
Protocol 1: Sample Extraction from Plasma
The initial step involves extracting the metabolite from the complex plasma matrix. The choice of method depends on the required purity, sample volume, and available equipment.
Caption: Comparison of three primary methods for extracting analytes from plasma.
A. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to other methods by using a solid sorbent to bind the analyte of interest while impurities are washed away.
-
Prepare Plasma: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with an appropriate internal standard (e.g., isotope-labeled 4-Hydroxy nebivolol or Nebivolol-d4) to account for extraction variability.[3][4]
-
Condition Cartridge: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.
-
Load Sample: Load the prepared plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the 4-Hydroxy nebivolol from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile (B52724).
-
Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute: Reconstitute the dried residue in 200 µL of the HPLC mobile phase for injection.[3]
B. Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids.
-
Prepare Plasma: Pipette 500 µL of plasma into a glass tube.[3]
-
Add Internal Standard: Spike the plasma with the internal standard.
-
Add Extraction Solvent: Add 3 mL of an extraction solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v).[3]
-
Extract: Vortex the mixture vigorously for 5 minutes.[3]
-
Separate Phases: Centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation.[3]
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Dry: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute: Reconstitute the residue in 200 µL of the HPLC mobile phase.[3]
C. Protein Precipitation
This is the simplest and fastest method, where an organic solvent is used to precipitate plasma proteins, leaving the analyte in the supernatant.
-
Prepare Plasma: Pipette 200 µL of plasma into a microcentrifuge tube.[3]
-
Add Internal Standard: Spike the plasma with the internal standard.
-
Precipitate: Add 400 µL of cold acetonitrile to the plasma to precipitate the proteins.[3]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.[3]
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[3]
-
Collect Supernatant: Transfer the clear supernatant to a new tube.
-
Dry: Evaporate the supernatant to dryness.
-
Reconstitute: Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: HPLC Purification
After extraction, the reconstituted sample is injected into an HPLC system for separation and purification. Reversed-phase chromatography is typically employed for nebivolol and its metabolites.[1][5][6]
Example HPLC Parameters
The following table summarizes typical starting conditions for the HPLC purification of 4-Hydroxy nebivolol. These may require optimization based on the specific system and desired purity.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Example Isocratic Mobile Phase | Acetonitrile : 0.01% Formic Acid in Water (60:40 v/v)[4][7][8] |
| Flow Rate | 0.8 - 1.0 mL/min[1][4][7] |
| Detection | UV at 282 nm[6] or Fluorescence (Excitation: 288 nm, Emission: 310 nm)[9] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 35°C |
Purification Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the 200 µL reconstituted sample from the extraction step.
-
Chromatographic Run: Run the HPLC method using the defined parameters. 4-Hydroxy nebivolol will elute at a specific retention time.
-
Fraction Collection: Collect the eluent corresponding to the peak of 4-Hydroxy nebivolol. The retention time can be confirmed by running an analytical standard.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC or an LC-MS/MS system to confirm purity.
-
Pooling and Storage: Pool the pure fractions and store them under appropriate conditions (e.g., -20°C or -80°C) for further use.
Pharmacological Signaling Pathway
While detailed pathways for 4-Hydroxy nebivolol are not fully elucidated, its primary mechanism is expected to mirror that of the parent drug, d-nebivolol, which involves the competitive antagonism of β1-adrenergic receptors in cardiac tissue.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of nebivolol hydrochloride in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker known for its high selectivity for β1 adrenergic receptors and its vasodilatory properties, which are mediated by nitric oxide.[1][2] Upon administration, nebivolol undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic process results in the formation of several hydroxylated metabolites. Among these, 4-Hydroxy nebivolol is a major and pharmacologically active metabolite that plays a significant role in the overall therapeutic effect of the drug.[3] The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring creates an additional chiral center, adding to the stereochemical complexity of nebivolol's in vivo activity.[3]
Given the pharmacological importance of 4-Hydroxy nebivolol, a reliable and validated analytical method for its quantification is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Hydroxy nebivolol in biological matrices.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of 4-Hydroxy nebivolol. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The selection of a C18 column provides good retention and separation of the analyte from endogenous plasma components. The mobile phase composition and pH are optimized to ensure a sharp peak shape and a reasonable retention time for 4-Hydroxy nebivolol. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of a series of calibration standards with known concentrations.
Experimental Protocols
Materials and Reagents
-
4-Hydroxy nebivolol reference standard
-
Nebivolol reference standard (for system suitability)
-
Internal Standard (IS), e.g., a deuterated analog of nebivolol or a structurally similar compound not present in the sample matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Human plasma (drug-free, for preparation of calibration standards and quality control samples)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.2 with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 282 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 12 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.2 using orthophosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy nebivolol reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of linearity.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol at a concentration of 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with mobile phase to obtain a working concentration of 10 µg/mL.
Sample Preparation (from Human Plasma)
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is recommended for the extraction of 4-Hydroxy nebivolol from plasma samples.[3]
Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
To 1 mL of plasma sample, add a known amount of the internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject an aliquot into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 4-Hydroxy nebivolol | 0.1 - 10.0 | y = mx + c | > 0.999 |
Note: The regression equation and correlation coefficient are representative and should be determined experimentally.
Table 2: Accuracy and Precision
| Concentration Level | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LQC | 0.3 | Experimental Value | Experimental Value | < 2% | < 2% |
| MQC | 3.0 | Experimental Value | Experimental Value | < 2% | < 2% |
| HQC | 8.0 | Experimental Value | Experimental Value | < 2% | < 2% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. RSD: Relative Standard Deviation. Values are representative and should be determined experimentally.
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | Experimental Value |
| LOQ | Experimental Value |
Note: LOD and LOQ should be determined experimentally based on signal-to-noise ratio or other appropriate methods.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 4-Hydroxy nebivolol quantification.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Note: Quantification of 4-Hydroxy Nebivolol in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Hydroxy nebivolol (B1214574), an active metabolite of the antihypertensive drug nebivolol, in human urine samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for pharmacokinetic studies, clinical research, and drug development. The methodology encompasses a sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method provides accurate and precise quantification of 4-Hydroxy nebivolol, making it suitable for high-throughput analysis in a research setting.
Introduction
Nebivolol is a third-generation beta-blocker with vasodilating properties used in the treatment of hypertension. It is extensively metabolized in the body, with 4-Hydroxy nebivolol being one of its pharmacologically active metabolites.[1] Monitoring the urinary excretion of 4-Hydroxy nebivolol is crucial for understanding the drug's metabolism, pharmacokinetics, and for assessing patient compliance. Given the complexity of the urine matrix and the typically low concentrations of drug metabolites, a highly selective and sensitive analytical method is required. LC-MS/MS has become the gold standard for bioanalytical assays due to its ability to provide excellent specificity and low detection limits. This application note presents a comprehensive protocol for the extraction and quantification of 4-Hydroxy nebivolol in human urine.
Experimental
Materials and Reagents
-
4-Hydroxy nebivolol reference standard
-
4-Hydroxy nebivolol-D4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
LC-MS grade formic acid
-
Ammonium acetate
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1.0 mL of urine sample, add 25 µL of the internal standard working solution (4-Hydroxy nebivolol-D4).
-
Add 500 µL of phosphate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for 4 hours to cleave glucuronide and sulfate (B86663) conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy nebivolol | 422.2 | 151.1 | 35 |
| 4-Hydroxy nebivolol (Quantifier) | 422.2 | 217.1 | 25 |
| 4-Hydroxy nebivolol-D4 (IS) | 426.2 | 151.1 | 35 |
Note: The exact m/z values and collision energies may require optimization depending on the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 4-Hydroxy nebivolol in human urine. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.5 minutes for 4-Hydroxy nebivolol.
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification.
Linearity:
The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| 4-Hydroxy nebivolol | 1 - 500 | >0.995 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 5.2 | 102.3 | 6.8 | 101.5 |
| Medium | 50 | 3.8 | 98.7 | 4.5 | 99.2 |
| High | 400 | 2.9 | 100.5 | 3.7 | 100.9 |
Limit of Quantification (LLOQ):
The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of 4-Hydroxy nebivolol in urine.
Caption: Simplified metabolic pathway of nebivolol to 4-Hydroxy nebivolol and its excretion.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 4-Hydroxy nebivolol in human urine. The sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective removal of matrix interferences and accurate measurement of the total metabolite concentration. This method is well-suited for use in clinical and pharmaceutical research to support pharmacokinetic and metabolism studies of nebivolol.
References
Application Note: Chiral Separation of 4-Hydroxy Nebivolol Enantiomers by Supercritical Fluid Chromatography (SFC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker administered as a racemic mixture of (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). The enantiomers exhibit distinct pharmacological properties, with d-nebivolol being a potent β1-adrenergic receptor antagonist and l-nebivolol contributing to nitric oxide-dependent vasodilation. A major and pharmacologically active metabolite of nebivolol is 4-hydroxy nebivolol, formed through hydroxylation of the chromane (B1220400) ring. This metabolic process introduces an additional chiral center, significantly increasing the stereochemical complexity. Consequently, the development of robust and efficient analytical methods for the chiral separation of 4-hydroxy nebivolol enantiomers is crucial for pharmacokinetic studies, drug metabolism research, and stereoselective bioanalysis.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and unique selectivity.[1] This application note provides a detailed protocol for the chiral separation of 4-hydroxy nebivolol enantiomers using SFC, serving as a comprehensive guide for method development and implementation.
Data Presentation: Proposed SFC Method Parameters
The following table summarizes the proposed starting parameters for the chiral separation of 4-hydroxy nebivolol enantiomers by SFC. These parameters are based on established methods for the parent compound, nebivolol, and general principles of chiral SFC for polar, basic analytes. Optimization of these conditions may be necessary to achieve baseline separation for the specific enantiomers of 4-hydroxy nebivolol.
| Parameter | Recommended Starting Conditions |
| Instrumentation | Supercritical Fluid Chromatography (SFC) System with UV or Mass Spectrometric Detection |
| Chiral Stationary Phase | Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica (B1680970) gel) |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase | Supercritical CO₂ and Methanol (B129727) with 0.2% Diethylamine (B46881) (DEA) |
| Gradient Elution | 5% to 40% Methanol with 0.2% DEA over 8 minutes, followed by a 2-minute hold at 40% |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 280 nm or Mass Spectrometry (MS) in positive ion mode |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Experimental Protocols
This section details the methodology for the sample preparation and SFC analysis of 4-hydroxy nebivolol enantiomers.
Reagents and Materials
-
4-Hydroxy Nebivolol reference standard (racemic mixture)
-
Supercritical Fluid Chromatography (SFC) grade Carbon Dioxide (CO₂)
-
HPLC or SFC grade Methanol
-
Diethylamine (DEA), analytical grade
-
Sample vials with inserts
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the 4-hydroxy nebivolol reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with methanol to achieve a concentration of 100 µg/mL.
-
Injection Standard (10 µg/mL): Further dilute the working standard solution 1:10 with methanol to a final concentration of 10 µg/mL for injection.
SFC System Preparation and Operation
-
System Startup: Power on the SFC instrument, including the pump, detector, and column oven.
-
Mobile Phase Preparation: Prepare the organic modifier by adding the appropriate volume of diethylamine to methanol to achieve a 0.2% concentration (v/v).
-
System Priming: Prime the pumps with their respective mobile phases (CO₂ and the methanol/DEA mixture) to ensure the absence of air bubbles.
-
Column Installation and Equilibration:
-
Install the Chiralpak AD-3 column (4.6 x 150 mm, 3 µm) into the column compartment.
-
Set the column temperature to 40 °C and the back pressure to 150 bar.
-
Equilibrate the column with the initial mobile phase conditions (5% Methanol with 0.2% DEA in CO₂) at a flow rate of 3.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved. The addition of a basic modifier like DEA is often crucial for achieving good peak shapes for basic compounds in SFC.[2]
-
Sample Analysis
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software, including blank injections (methanol), system suitability injections, and the 4-hydroxy nebivolol standard.
-
Injection: Inject 5 µL of the 10 µg/mL 4-hydroxy nebivolol standard solution onto the equilibrated SFC system.
-
Data Acquisition: Acquire data for the duration of the chromatographic run (approximately 10 minutes).
-
Data Analysis: Integrate the resulting chromatogram to determine the retention times and peak areas of the separated enantiomers. Calculate the resolution between the enantiomeric peaks. A resolution value greater than 1.5 is generally considered baseline separation.
Mandatory Visualization
Experimental Workflow for Chiral SFC Method Development
The following diagram illustrates a logical workflow for the development of a chiral SFC method for the separation of 4-hydroxy nebivolol enantiomers.
Caption: Workflow for Chiral SFC Method Development.
This application note provides a foundational protocol for the chiral separation of 4-hydroxy nebivolol enantiomers by SFC. Researchers should consider this a starting point, with further optimization likely required to achieve the desired separation for their specific application. The inherent advantages of SFC in terms of speed and reduced environmental impact make it an attractive alternative to traditional HPLC for chiral analysis in drug development.[1]
References
Protocol for the In Vitro Metabolism of Nebivolol to 4-Hydroxy Nebivolol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for studying the in vitro metabolism of nebivolol (B1214574) to its primary active metabolite, 4-hydroxy nebivolol. The primary enzyme responsible for this biotransformation is Cytochrome P450 2D6 (CYP2D6).[1] This protocol outlines the use of human liver microsomes (HLM) and recombinant human CYP2D6 enzymes as in vitro systems, methods for incubation, and analytical procedures for the quantification of nebivolol and 4-hydroxy nebivolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nebivolol is a third-generation beta-blocker used for the treatment of hypertension.[2] It is administered as a racemic mixture of d-nebivolol and l-nebivolol. The drug undergoes extensive hepatic metabolism, primarily through hydroxylation to form 4-hydroxy nebivolol, a pharmacologically active metabolite.[1] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme CYP2D6.[1] Understanding the in vitro metabolism of nebivolol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
Metabolic Pathway
The primary metabolic pathway of interest is the hydroxylation of nebivolol at the 4-position of the chromane (B1220400) ring to form 4-hydroxy nebivolol. This reaction is mainly carried out by the CYP2D6 enzyme in the liver.
Caption: Metabolic conversion of Nebivolol to 4-Hydroxy Nebivolol.
Experimental Protocols
This section details the methodologies for conducting the in vitro metabolism of nebivolol using two common systems: Human Liver Microsomes (HLM) and recombinant human CYP2D6.
Materials and Reagents
-
Nebivolol hydrochloride
-
4-Hydroxy nebivolol (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP2D6 enzyme
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled nebivolol)
Incubation with Human Liver Microsomes
This protocol is adapted from established methods for in vitro drug metabolism studies.
Workflow:
Caption: Experimental workflow for nebivolol metabolism in HLM.
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final concentration of 0.5 mg/mL) in potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Add Substrate: Add nebivolol to the pre-warmed mixture to achieve the desired final concentration (e.g., 1-40 µM).
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube for subsequent LC-MS/MS analysis.
Incubation with Recombinant CYP2D6
This protocol allows for the specific assessment of CYP2D6's role in nebivolol metabolism.
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine recombinant human CYP2D6 enzyme with potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Add Substrate: Add nebivolol to the mixture at various concentrations (e.g., 0.1-80 µM) to determine enzyme kinetics.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Process the samples as described in the HLM protocol (steps 7 and 8) for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
The quantification of nebivolol and 4-hydroxy nebivolol is typically performed using a sensitive and specific LC-MS/MS method.
| Parameter | Recommended Conditions |
| Chromatography | |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate nebivolol, 4-hydroxy nebivolol, and the internal standard. |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nebivolol: m/z 406.2 -> 151.1; 4-Hydroxy Nebivolol: m/z 422.2 -> 151.1; Internal Standard: To be determined |
Data Presentation
The following tables summarize key quantitative data for the in vitro metabolism of nebivolol.
Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxy Nebivolol Formation by CYP2D6.1 (Wild-Type)
| Parameter | Value (Mean ± SD) |
| K_m_ (µM) | 4.38 ± 0.61 |
| V_max_ (pmol/min/pmol CYP) | 18.23 ± 0.72 |
| CL_int_ (V_max_/K_m_) (µL/min/pmol CYP) | 4.16 ± 0.43 |
Data obtained from studies with recombinant CYP2D6.1.
Table 2: Typical Incubation Conditions for In Vitro Nebivolol Metabolism
| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP2D6 |
| Enzyme Concentration | 0.5 mg/mL | Enzyme-specific |
| Substrate (Nebivolol) Conc. | 1 - 40 µM | 0.1 - 80 µM |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 0 - 120 minutes | 30 minutes (for kinetics) |
| Buffer | Potassium Phosphate (pH 7.4) | Potassium Phosphate (pH 7.4) |
| Cofactor | NADPH Regenerating System | NADPH Regenerating System |
Conclusion
This application note provides a comprehensive and detailed protocol for investigating the in vitro metabolism of nebivolol to 4-hydroxy nebivolol. The outlined procedures using human liver microsomes and recombinant CYP2D6, coupled with a robust LC-MS/MS analytical method, will enable researchers to accurately characterize the metabolic profile and enzymatic kinetics of nebivolol. These studies are fundamental for advancing our understanding of the drug's pharmacology and for its continued safe and effective use in clinical practice.
References
Application Notes and Protocols for 4-Hydroxy Nebivolol Production Using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker used for the treatment of hypertension.[1][2][3][4] It is administered as a racemic mixture of d- and l-enantiomers.[1][5] The metabolism of nebivolol is primarily hepatic, with the cytochrome P450 enzyme CYP2D6 playing a crucial role in its hydroxylation to form the active metabolite, 4-Hydroxy nebivolol.[1][5][6][7][8][9] Understanding the in vitro metabolism of nebivolol is essential for drug development, allowing for the characterization of metabolic pathways and potential drug-drug interactions. Human liver microsomes (HLMs) are a valuable in vitro tool for such studies as they contain a rich concentration of phase I drug-metabolizing enzymes, including the CYP450 superfamily.[10][11][12][13][14] These application notes provide a detailed protocol for the production of 4-Hydroxy nebivolol using HLMs.
Data Presentation
The following table summarizes typical experimental conditions for the in vitro metabolism of nebivolol to 4-Hydroxy nebivolol using human liver microsomes, compiled from various studies.
| Parameter | Value | Reference(s) |
| Substrate | (Rac)-Nebivolol | [5] |
| Enzyme Source | Pooled Human Liver Microsomes (HLMs) | [5] |
| Microsomal Protein Concentration | < 0.5 mg/mL | [10] |
| 0.5 mg/mL | [5][9] | |
| Nebivolol Concentration | 0.1 - 80 µM | [15] |
| 1 µM | [5] | |
| 40 µM | [9] | |
| Cofactor | NADPH Regenerating System | [5][10] |
| Incubation Buffer | Phosphate (B84403) Buffer (pH 7.4) | [5][9] |
| Incubation Temperature | 37°C | [5][9][10][11][15] |
| Pre-incubation Time | 2 - 5 minutes | [5][9] |
| Incubation Time | 0 - 120 minutes | [9] |
| 30 minutes | [15] | |
| 60 minutes | [10] | |
| Reaction Termination | Ice-cold acetonitrile (B52724) or acetonitrile-methanol mixture (1:1) | [5][9][11] |
| Analytical Method | LC-MS/MS | [5][11] |
Experimental Protocols
This section details the methodology for the production of 4-Hydroxy nebivolol using human liver microsomes.
Materials and Reagents
-
(Rac)-Nebivolol
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (55 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile
-
Ice-cold Acetonitrile-Methanol (1:1, v/v)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Protocol for In Vitro Incubation
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (55 mM, pH 7.4) and human liver microsomes (to a final concentration of 0.5 mg/mL).[5][9]
-
Pre-incubation: Pre-incubate the mixture for 2-5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[5][9]
-
Initiate the Reaction: Add the substrate, (Rac)-Nebivolol, to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 40 µM).[9] To start the metabolic reaction, add the NADPH regenerating system.[5]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 30, 60, 90, and 120 minutes).[9]
-
Terminate the Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or an ice-cold acetonitrile-methanol (1:1) mixture.[5][9]
-
Protein Precipitation: Centrifuge the terminated reaction samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[9]
-
Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of 4-Hydroxy nebivolol using a validated analytical method, such as LC-MS/MS.[5][11]
Mandatory Visualizations
Metabolic Pathway of Nebivolol to 4-Hydroxy Nebivolol
Caption: Metabolic conversion of Nebivolol to 4-Hydroxy Nebivolol.
Experimental Workflow for 4-Hydroxy Nebivolol Production
References
- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profile of nebivolol, a beta-adrenoceptor antagonist with unique characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 12. researchgate.net [researchgate.net]
- 13. dls.com [dls.com]
- 14. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
Application Notes: Cell-Based Assays to Assess 4-Hydroxy Nebivolol Activity
Introduction
4-Hydroxy nebivolol (B1214574) is the primary active metabolite of nebivolol, a third-generation beta-blocker known for its unique dual mechanism of action.[1][2] Nebivolol is administered as a racemic mixture of d- and l-enantiomers. The d-enantiomer is a highly selective β1-adrenergic receptor antagonist, responsible for the classic beta-blocking effects on the heart.[1][3] Concurrently, the l-enantiomer (B50610) is primarily responsible for its vasodilatory properties, which are mediated through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO).[1][4][5] This NO-dependent vasodilation is largely attributed to agonism at the β3-adrenergic receptor.[6][7][8]
These application notes provide detailed protocols for cell-based assays designed to characterize the two key pharmacological activities of 4-Hydroxy nebivolol: its antagonism of the β1-adrenergic receptor and its agonistic activity leading to nitric oxide production, likely via the β3-adrenergic receptor. The described assays are fundamental for researchers in pharmacology and drug development seeking to quantify the potency and efficacy of this compound in a physiologically relevant cellular context.
Signaling Pathways
To effectively assess the activity of 4-Hydroxy nebivolol, it is crucial to understand the underlying cellular signaling pathways. The following diagrams illustrate the two primary mechanisms of action.
Caption: β1-Adrenergic receptor antagonism by 4-Hydroxy nebivolol.
Caption: 4-Hydroxy nebivolol-induced Nitric Oxide (NO) production.
Experimental Workflow
The general workflow for assessing the cellular activity of 4-Hydroxy nebivolol involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Caption: General experimental workflow for cell-based assays.
Protocol 1: β1-Adrenergic Receptor Antagonism Assay
This protocol determines the potency of 4-Hydroxy nebivolol as an antagonist of the β1-adrenergic receptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy nebivolol at the human β1-adrenergic receptor.
Principle: β1-adrenergic receptors are Gs-coupled, meaning their activation by an agonist (e.g., isoproterenol) stimulates adenylyl cyclase to produce cAMP.[9] An antagonist will block this activation, leading to a dose-dependent decrease in cAMP levels. The change in cAMP can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors.[10][11]
Materials:
-
Cell Line: A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Medium: DMEM/F12 with 10% FBS, 2 mM L-glutamine, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 4-Hydroxy nebivolol.
-
Agonist: Isoproterenol hydrochloride.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit from Cisbio or a luminescent-based kit).
-
Reagents: Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Equipment: 96-well or 384-well white opaque plates, multichannel pipette, plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed cells into a white, opaque 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-Hydroxy nebivolol in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of isoproterenol in assay buffer at a concentration that elicits a submaximal response (EC80), as determined from a prior agonist dose-response experiment.
-
-
Assay Execution:
-
Remove culture medium from the wells and wash once with assay buffer.
-
Add the 4-Hydroxy nebivolol dilutions to the respective wells. Include vehicle controls (DMSO).
-
Incubate for 30 minutes at room temperature.
-
Add the EC80 concentration of isoproterenol to all wells except the negative control (basal) wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Normalize the data: Set the signal from the isoproterenol-only wells (no antagonist) as 100% stimulation and the basal signal (no agonist) as 0%.
-
Plot the normalized response against the logarithm of the 4-Hydroxy nebivolol concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) [95% CI] |
| 4-Hydroxy Nebivolol | β1-Adrenergic Receptor | cAMP | 1.2 [0.9 - 1.6] |
| Propranolol (Control) | β1-Adrenergic Receptor | cAMP | 0.8 [0.6 - 1.1] |
Protocol 2: Nitric Oxide (NO) Production Assay
This protocol assesses the ability of 4-Hydroxy nebivolol to stimulate NO production in endothelial cells, a key indicator of its vasodilatory activity.
Objective: To determine the half-maximal effective concentration (EC50) of 4-Hydroxy nebivolol for stimulating NO production.
Principle: The vasodilatory action of nebivolol is linked to the stimulation of eNOS in endothelial cells, which produces NO.[1][12] Since NO has a very short half-life, its production is typically measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO2-), in the cell culture supernatant using the Griess reaction.[13][14]
Materials:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line.
-
Culture Medium: Endothelial Growth Medium (EGM-2).
-
Assay Buffer: Phenol (B47542) red-free DMEM.
-
Test Compound: 4-Hydroxy nebivolol.
-
Positive Control: Bradykinin or a calcium ionophore (e.g., A23187).
-
Griess Reagent Kit: Contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED).
-
Standard: Sodium nitrite (NaNO2) for standard curve generation.
-
Equipment: 96-well clear plates, multichannel pipette, microplate reader capable of measuring absorbance at ~540 nm.
Procedure:
-
Cell Seeding:
-
Culture HUVECs to ~90% confluency.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-Hydroxy nebivolol in DMSO.
-
Perform serial dilutions in phenol red-free DMEM to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
-
Assay Execution:
-
Wash the cell monolayer gently with assay buffer.
-
Add the 4-Hydroxy nebivolol dilutions to the respective wells. Include vehicle and positive controls.
-
Incubate for an optimized time period (e.g., 30-60 minutes) at 37°C.
-
-
Nitrite Detection (Griess Assay):
-
Carefully collect a portion of the supernatant from each well and transfer to a new clear 96-well plate.
-
Prepare a nitrite standard curve by diluting the sodium nitrite stock in the assay buffer.
-
Add the Griess reagent components to the supernatants and standards according to the kit manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Normalize the data: Set the response from the positive control as 100% and the vehicle control as 0%.
-
Plot the normalized response against the logarithm of the 4-Hydroxy nebivolol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Compound | Cell Line | Assay Type | EC50 (nM) [95% CI] |
| 4-Hydroxy Nebivolol | HUVEC | NO Production | 25.5 [19.8 - 32.9] |
| Bradykinin (Control) | HUVEC | NO Production | 5.1 [4.2 - 6.2] |
Protocol 3: β-Arrestin Recruitment Assay
This protocol can be used to further investigate the interaction of 4-Hydroxy nebivolol with β-adrenergic receptors, particularly to explore potential G protein-independent signaling or biased agonism.
Objective: To characterize the recruitment of β-arrestin to the β1-adrenergic receptor in response to 4-Hydroxy nebivolol.
Principle: Ligand binding to a G protein-coupled receptor (GPCR) can induce the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and can also initiate distinct signaling cascades.[15][16] This recruitment can be measured using various techniques, such as enzyme fragment complementation (EFC), where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[15] Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).
Materials:
-
Cell Line: A cell line engineered to co-express the β1-adrenergic receptor fused to an enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA).
-
Culture Medium & Assay Buffer: As specified for the cell line.
-
Test Compound: 4-Hydroxy nebivolol.
-
Agonist: Isoproterenol.
-
Detection Reagents: Substrate for the complemented enzyme (e.g., Galacton Star for β-galactosidase).
-
Equipment: 96-well or 384-well white opaque plates, luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into 96-well plates and incubate overnight.
-
Compound Treatment (Agonist Mode): To test for agonism, add serial dilutions of 4-Hydroxy nebivolol and incubate for 60-90 minutes at 37°C.
-
Compound Treatment (Antagonist Mode): To test for antagonism, pre-incubate cells with 4-Hydroxy nebivolol for 30 minutes, then add an EC80 concentration of a known agonist like isoproterenol and incubate for a further 60-90 minutes.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the luminescent signal.
-
Data Analysis:
-
For Agonist Mode: Plot luminescence against the log of compound concentration to determine an EC50.
-
For Antagonist Mode: Normalize the data relative to the agonist-only control (100%) and basal (0%) and plot against the log of compound concentration to determine an IC50.
-
Data Presentation:
| Compound | Target | Assay Type | Activity Mode | Potency (nM) [95% CI] |
| 4-Hydroxy Nebivolol | β1-Adrenergic Receptor | β-Arrestin Recruitment | Antagonist | IC50: 3.4 [2.5 - 4.6] |
| Isoproterenol (Control) | β1-Adrenergic Receptor | β-Arrestin Recruitment | Agonist | EC50: 8.9 [7.1 - 11.2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nebivolol, a vasodilating selective beta(1)-blocker, is a beta(3)-adrenoceptor agonist in the nonfailing transplanted human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Blood-Brain Barrier Permeability Assay for 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain.[3][4] Therefore, assessing the BBB permeability of drug candidates is a critical step in the development of CNS-active drugs.[1] In vitro BBB models are indispensable tools for screening and characterizing the ability of compounds to cross this barrier, offering a more rapid and cost-effective alternative to in vivo studies.[3][5][6]
This document provides a detailed protocol for assessing the in vitro BBB permeability of 4-Hydroxy nebivolol (B1214574), a major active metabolite of the antihypertensive drug nebivolol, using a well-established cell-based transwell assay. The Madin-Darby Canine Kidney (MDCK) cell line, particularly the MDR1-transfected line (MDCK-MDR1), is a widely used model for these studies as it forms a tight monolayer and expresses the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[7][8][9][10][11]
Principle of the Assay
The in vitro BBB permeability assay utilizes a transwell system where a confluent monolayer of cells, such as MDCK-MDR1, is cultured on a semi-permeable membrane.[4][6] This creates two distinct compartments: an apical (luminal or blood side) and a basolateral (abluminal or brain side) chamber.[4][8] 4-Hydroxy nebivolol is added to the donor compartment (either apical or basolateral), and its appearance in the receiver compartment is monitored over time.[8] The rate of transport is used to calculate the apparent permeability coefficient (Papp), which is a quantitative measure of a compound's ability to cross the cell monolayer.[9] By measuring transport in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), an efflux ratio can be determined to assess whether the compound is a substrate of efflux transporters like P-gp.[8][11]
Experimental Protocol
Materials and Reagents
-
MDCK-MDR1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
4-Hydroxy nebivolol
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)[9]
-
Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)[14][16]
-
Internal Standard for LC-MS/MS (e.g., stable isotope-labeled 4-Hydroxy nebivolol or a structurally similar compound)[14]
Cell Culture and Seeding
-
Culture MDCK-MDR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For the permeability assay, seed the MDCK-MDR1 cells onto the transwell inserts at a suitable density (e.g., 1 x 10^5 cells/cm²).[9]
-
Culture the cells on the transwell inserts for 3-5 days to allow for the formation of a confluent and differentiated monolayer.[9][11]
Monolayer Integrity Assessment
Before initiating the transport experiment, it is crucial to verify the integrity of the cell monolayer. This is typically done by measuring the Trans-Endothelial Electrical Resistance (TEER).[4][8]
-
Allow the cell culture plates to equilibrate to room temperature for 30 minutes.
-
Using a TEER meter, measure the electrical resistance across the cell monolayer.
-
A TEER value above a predetermined threshold (e.g., >600 Ohms/cm²) indicates a tight and confluent monolayer suitable for the experiment.[9]
Permeability Assay
-
Preparation of Solutions:
-
Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed transport buffer.
-
For A-to-B transport: Add the working solution containing 4-Hydroxy nebivolol to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[9]
-
For B-to-A transport: Add the working solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.[9]
-
To investigate the involvement of P-gp, a parallel experiment can be conducted in the presence of a P-gp inhibitor like verapamil.[9]
-
-
Incubation and Sampling:
Sample Analysis by LC-MS/MS
The concentration of 4-Hydroxy nebivolol in the collected samples is quantified using a validated LC-MS/MS method.[9][14]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
A reverse-phase C18 column is typically used for chromatographic separation.[15][16]
-
The mobile phase often consists of a mixture of acetonitrile and water with an additive like formic acid to improve ionization.[15][16]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of 4-Hydroxy nebivolol and the internal standard.[14]
-
Data Presentation and Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the transwell membrane.[9]
-
C0 is the initial concentration of the compound in the donor compartment.[9]
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) [9]
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[13]
Data Summary Tables
The following tables should be used to summarize the experimental data.
Table 1: Monolayer Integrity (TEER Measurements)
| Transwell Insert ID | TEER (Ohms) | TEER (Ohms * cm²) | Monolayer Integrity |
| Sample 1 | Pass/Fail | ||
| Sample 2 | Pass/Fail | ||
| ... | |||
| Control | Pass/Fail |
Table 2: Apparent Permeability (Papp) of 4-Hydroxy Nebivolol
| Compound | Direction | Papp (cm/s) | Standard Deviation |
| 4-Hydroxy Nebivolol | A -> B | ||
| 4-Hydroxy Nebivolol | B -> A | ||
| Propranolol (High Perm.) | A -> B | ||
| Atenolol (Low Perm.) | A -> B | ||
| Digoxin (P-gp Substrate) | A -> B | ||
| Digoxin (P-gp Substrate) | B -> A |
Table 3: Efflux Ratio of 4-Hydroxy Nebivolol
| Compound | Papp (B -> A) (cm/s) | Papp (A -> B) (cm/s) | Efflux Ratio | P-gp Substrate? |
| 4-Hydroxy Nebivolol | Yes/No | |||
| Digoxin (P-gp Substrate) | Yes |
Visualizations
Caption: Experimental workflow for the in vitro BBB permeability assay.
Caption: Logical relationship for interpreting BBB permeability data.
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Application Notes and Protocols: Radiolabeling of 4-Hydroxy Nebivolol for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker with high selectivity for the β1-adrenergic receptor and unique vasodilatory properties mediated by nitric oxide (NO).[1] Upon administration, nebivolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to several hydroxylated metabolites.[2] Among these, 4-hydroxy nebivolol is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[2] The development of a radiolabeled version of 4-hydroxy nebivolol for Positron Emission Tomography (PET) imaging would provide a valuable tool for in vivo studies, enabling non-invasive quantification of its biodistribution, target engagement, and pharmacokinetics.[3]
These application notes provide detailed, albeit hypothetical, protocols for the radiolabeling of 4-hydroxy nebivolol with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most commonly used radionuclides in PET imaging.[4] The protocols are based on established radiolabeling methodologies for similar chemical structures. Additionally, this document presents hypothetical in vitro and in vivo data to serve as a benchmark for such studies, along with diagrams of the proposed experimental workflows and relevant signaling pathways.
Data Presentation
Table 1: Hypothetical In Vitro Receptor Binding Affinity
| Compound | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | Selectivity (β2/β1) |
| Nebivolol | 0.9 | 45 | 50 |
| 4-Hydroxy Nebivolol | 1.2 | 60 | 50 |
| Propranolol | 3.2 | 1.6 | 0.5 |
| Atenolol | 100 | 2500 | 25 |
Note: Data for Nebivolol is based on published literature. Data for 4-Hydroxy Nebivolol is hypothetical, assuming a similar binding profile to the parent compound due to its known pharmacological activity.
Table 2: Hypothetical Biodistribution of [¹¹C]4-Hydroxy Nebivolol in Rats (%ID/g)
| Organ | 5 min | 30 min | 60 min |
| Blood | 0.85 ± 0.12 | 0.45 ± 0.08 | 0.21 ± 0.05 |
| Heart | 3.52 ± 0.45 | 2.89 ± 0.31 | 1.98 ± 0.22 |
| Lungs | 4.11 ± 0.58 | 2.15 ± 0.29 | 1.23 ± 0.18 |
| Liver | 5.23 ± 0.71 | 6.89 ± 0.82 | 5.76 ± 0.65 |
| Kidneys | 2.78 ± 0.39 | 3.54 ± 0.47 | 2.89 ± 0.33 |
| Brain | 0.52 ± 0.09 | 0.15 ± 0.04 | 0.08 ± 0.02 |
| Muscle | 0.65 ± 0.11 | 0.58 ± 0.09 | 0.45 ± 0.07 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD (n=4) and are hypothetical, based on typical biodistribution patterns of beta-blocker PET tracers.
Table 3: Hypothetical Pharmacokinetic Parameters of [¹⁸F]4-Hydroxy Nebivolol in Non-Human Primates
| Region of Interest | Peak Uptake (SUV) | Time to Peak (min) | Clearance Half-life (min) |
| Myocardium | 4.2 ± 0.6 | 15 ± 3 | 75 ± 12 |
| Liver | 6.5 ± 0.9 | 25 ± 5 | 90 ± 15 |
| Blood Pool | 1.8 ± 0.3 | 2 ± 1 | 25 ± 8 |
SUV = Standardized Uptake Value. Data are presented as mean ± SD (n=3) and are hypothetical.
Experimental Protocols
Protocol 1: Synthesis of a Protected Precursor for Radiolabeling
To enable site-specific radiolabeling, the secondary amine and the existing hydroxyl group of 4-hydroxy nebivolol must be protected. A plausible precursor is the O-desmethyl-4-hydroxy-nebivolol with protected amine and alcohol functionalities.
Materials:
-
4-Hydroxy Nebivolol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Standard organic synthesis glassware and purification equipment (flash chromatography).
Procedure:
-
Boc Protection of the Amine: Dissolve 4-hydroxy nebivolol in DCM and add TEA. Cool the solution to 0°C and add Boc₂O dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the Boc-protected intermediate by flash chromatography.
-
Benzyl Protection of the Alcohol: Dissolve the Boc-protected intermediate in anhydrous DMF and add NaH at 0°C. Stir for 30 minutes, then add BnBr. Allow the reaction to proceed at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the fully protected precursor by flash chromatography.
-
Desmethylation (Hypothetical): A synthetic route to introduce a phenolic hydroxyl group for radiolabeling would be required. This would likely involve starting from a precursor with a methoxy (B1213986) group at the desired labeling position, which is then demethylated in the final step of the precursor synthesis using a reagent like boron tribromide (BBr₃).
Protocol 2: Radiosynthesis of [¹¹C]4-Hydroxy Nebivolol
This protocol describes the O-methylation of the phenolic hydroxyl group of the desmethyl precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5]
Materials:
-
O-desmethyl-4-hydroxy-nebivolol precursor (with protected amine and alcohol)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Automated radiosynthesis module
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a reaction vessel. Add a suspension of NaH in DMF.
-
Radiolabeling: Transfer the gaseous [¹¹C]CH₃OTf, produced from cyclotron-generated [¹¹C]CO₂, into the reaction vessel at room temperature.[6] Allow the reaction to proceed for 5 minutes.
-
Quenching and Purification: Quench the reaction with 500 µL of the HPLC mobile phase. Inject the entire mixture onto the semi-preparative HPLC system.
-
Product Collection and Formulation: Collect the radioactive peak corresponding to [¹¹C]4-hydroxy nebivolol (after deprotection of the other groups under the reaction or purification conditions, or in a subsequent step). Reformulate the collected fraction by passing it through a C18 SPE cartridge, washing with water, and eluting with ethanol. The final product is then diluted with sterile saline for injection.
Protocol 3: Radiosynthesis of [¹⁸F]4-Hydroxy Nebivolol
This protocol describes the [¹⁸F]fluoroethylation of the phenolic hydroxyl group of the desmethyl precursor using [¹⁸F]fluoroethyl tosylate.[2]
Materials:
-
O-desmethyl-4-hydroxy-nebivolol precursor (with protected amine and alcohol)
-
[¹⁸F]Fluoroethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2. (K₂₂₂)
-
Anhydrous Acetonitrile
-
Automated radiosynthesis module
-
HPLC system and SPE cartridge as in Protocol 2.
Procedure:
-
[¹⁸F]Fluoride Activation: Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. Dry the mixture azeotropically.
-
Synthesis of [¹⁸F]Fluoroethyl tosylate: Add ethylene (B1197577) glycol ditosylate to the dried [¹⁸F]fluoride and heat at 100°C for 10 minutes.
-
Radiolabeling: Transfer the [¹⁸F]fluoroethyl tosylate to a reaction vessel containing the desmethyl precursor and a base (e.g., K₂CO₃) in anhydrous acetonitrile. Heat the reaction at 120°C for 15 minutes.
-
Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 2.
Protocol 4: In Vivo PET Imaging in Rodents
Materials:
-
Radiolabeled 4-hydroxy nebivolol
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Male Wistar rats (250-300g)
Procedure:
-
Animal Preparation: Anesthetize the rats with isoflurane (B1672236) (2% in oxygen).
-
Radiotracer Injection: Inject approximately 10-15 MBq of the radiolabeled 4-hydroxy nebivolol via a tail vein catheter.
-
PET/CT Imaging: Acquire dynamic PET images for 60 minutes, followed by a CT scan for attenuation correction and anatomical localization.
-
Biodistribution Study (Ex Vivo): At the end of the imaging session, euthanize the animals. Dissect, weigh, and count the radioactivity in major organs using a gamma counter. Calculate the %ID/g.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, radiolabeling, and imaging of 4-hydroxy nebivolol.
Caption: Signaling pathways of 4-hydroxy nebivolol.
References
- 1. berlin-chemie.ru [berlin-chemie.ru]
- 2. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers [jove.com]
Application Note: Solid-Phase Extraction Protocol for 4-Hydroxy Nebivolol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy nebivolol (B1214574) is a primary active metabolite of nebivolol, a third-generation beta-blocker used in the treatment of hypertension.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-hydroxy nebivolol from human plasma, a necessary step for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol is based on established methods for nebivolol and its metabolites, utilizing a mixed-mode cation exchange sorbent that effectively captures the analyte of interest while allowing for the removal of endogenous interferences.[2]
Physicochemical Properties of Nebivolol
Understanding the physicochemical properties of the parent drug, nebivolol, can inform the development of an extraction protocol for its metabolites.
| Property | Value | Reference |
| pKa | 13.52 | |
| logP | 3.21 |
Note: These values are for the parent compound, nebivolol. 4-Hydroxy nebivolol is expected to be slightly more polar.
Experimental Protocol: Solid-Phase Extraction of 4-Hydroxy Nebivolol
This protocol outlines the materials and step-by-step procedure for the extraction of 4-hydroxy nebivolol from human plasma using Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.
Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)[2]
-
4-Hydroxy nebivolol reference standard
-
Internal standard (e.g., stable isotope-labeled 4-hydroxy nebivolol or a suitable analog)
-
Methanol (B129727) (HPLC grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Water (deionized, 18 MΩ·cm)[2]
-
Formic acid (reagent grade)[2]
-
Ammonium (B1175870) hydroxide (B78521) (reagent grade)
-
Oasis MCX SPE cartridges[2]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex to mix.[2] This step acidifies the sample to ensure the secondary amine of 4-hydroxy nebivolol is protonated.
-
-
SPE Cartridge Conditioning:
-
Place Oasis MCX cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.[2] Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the protonated amine, disrupting its interaction with the cation exchange sorbent and allowing for elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Workflow for the solid-phase extraction of 4-hydroxy nebivolol.
Data Presentation
While this document does not present novel experimental data, the following table summarizes typical performance parameters for a validated bioanalytical method using SPE for nebivolol, which would be expected to be similar for its hydroxylated metabolite.[4]
Table 1: Representative Method Performance Parameters
| Parameter | Expected Value |
| Linearity Range | 20 - 6000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Mean Recovery | 65 - 70%[4] |
| Intra-day Precision (%RSD) | < 15%[4] |
| Inter-day Precision (%RSD) | < 15%[4] |
| Accuracy (% Bias) | Within ±15%[2] |
Signaling Pathway Context
The metabolism of nebivolol to 4-hydroxy nebivolol is a key step in its pharmacology. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2D6.[2]
References
Application Note: Derivatization of 4-Hydroxy Nebivolol for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the chemical derivatization of 4-Hydroxy nebivolol (B1214574), a primary metabolite of the antihypertensive drug nebivolol, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of its phenolic hydroxyl and secondary amine groups, 4-Hydroxy nebivolol exhibits low volatility, making direct GC-MS analysis challenging.[1][2] Derivatization via silylation or acylation is essential to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[2][3][4] This document provides detailed methodologies for both derivatization approaches, enabling accurate and reliable quantification of 4-Hydroxy nebivolol in various biological matrices.
Introduction
Nebivolol is a third-generation beta-blocker used in the treatment of hypertension. Its metabolism in humans is extensive, with 4-Hydroxy nebivolol being one of its pharmacologically active metabolites.[5] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high resolution and sensitivity. However, compounds containing polar functional groups, such as the hydroxyl and amine moieties in 4-Hydroxy nebivolol, require derivatization to become amenable to GC-MS analysis.[3][6]
Derivatization chemically modifies these functional groups to produce less polar, more volatile, and thermally stable derivatives.[7] The two most common and effective derivatization strategies for compounds like 4-Hydroxy nebivolol are silylation and acylation.[3][6]
-
Silylation: This process replaces the active hydrogen in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.[1][7] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for this purpose.[1][8]
-
Acylation: This method involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl and amine functional groups.[6] Reagents like acetic anhydride (B1165640) or perfluorinated anhydrides such as Trifluoroacetic Acid Anhydride (TFAA) are commonly used.[6][9]
This application note provides detailed protocols for both silylation and acylation of 4-Hydroxy nebivolol, along with a logical workflow for sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
4-Hydroxy nebivolol standard
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acylation Reagent: Trifluoroacetic Acid Anhydride (TFAA)
-
Solvents: Pyridine (B92270) (anhydrous), Ethyl acetate (B1210297) (GC grade), Hexane (GC grade)
-
Inert gas (Nitrogen or Argon)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation Workflow
The following diagram illustrates the general workflow for the derivatization of 4-Hydroxy nebivolol prior to GC-MS analysis.
Caption: General workflow for sample preparation and derivatization.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is designed for the formation of trimethylsilyl (TMS) derivatives of 4-Hydroxy nebivolol.
-
Sample Preparation: Ensure the extracted 4-Hydroxy nebivolol sample is completely dry in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue, followed by 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation with TFAA
This protocol details the formation of trifluoroacetyl derivatives of 4-Hydroxy nebivolol.
-
Sample Preparation: Ensure the extracted 4-Hydroxy nebivolol sample is completely dry in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[6]
-
Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Suggested)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-600 m/z
Data Presentation
Quantitative analysis of derivatized 4-Hydroxy nebivolol would involve the generation of a calibration curve from standards of known concentrations. The data should be summarized in tables for clarity and ease of comparison.
Table 1: GC-MS Data for Derivatized 4-Hydroxy Nebivolol
| Derivative | Retention Time (min) | Characteristic Ions (m/z) |
| TMS-Derivative | [Expected Value] | [Expected Values, e.g., M+, fragments] |
| TFA-Derivative | [Expected Value] | [Expected Values, e.g., M+, fragments] |
Table 2: Calibration Curve Data for Quantitation
| Derivative | Linearity Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| TMS-Derivative | [Experimental Range] | [>0.99] | [Experimental Value] | [Experimental Value] |
| TFA-Derivative | [Experimental Range] | [>0.99] | [Experimental Value] | [Experimental Value] |
Logical Relationships in Derivatization
The choice between silylation and acylation depends on the specific requirements of the analysis, such as desired sensitivity and potential for interference from the sample matrix.
Caption: Decision pathway for derivatization of 4-Hydroxy Nebivolol.
Conclusion
The derivatization of 4-Hydroxy nebivolol through either silylation or acylation is a critical step for successful GC-MS analysis. The protocols provided in this application note offer robust and reliable methods for converting the polar analyte into a form suitable for gas chromatography. These methodologies will enable researchers, scientists, and drug development professionals to accurately quantify 4-Hydroxy nebivolol in various biological matrices, facilitating further research into the pharmacokinetics and metabolism of nebivolol. The choice of derivatization reagent can be optimized based on the specific analytical needs and instrumentation available.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. gcms.cz [gcms.cz]
Application Notes and Protocols for the Structural Elucidation of 4-Hydroxy Nebivolol via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy nebivolol (B1214574) is a primary and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker known for its high β1-adrenergic receptor selectivity and nitric oxide-mediated vasodilation. The hepatic metabolism of nebivolol, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leads to the formation of various hydroxylated metabolites, with 4-Hydroxy nebivolol being a significant contributor to the overall therapeutic effect. The introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring adds another chiral center, increasing the stereochemical complexity of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of drug metabolites like 4-Hydroxy nebivolol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the precise molecular structure, including the position of the hydroxyl group and the relative stereochemistry of the chiral centers. These application notes provide a detailed guide to the NMR-based structural analysis of 4-Hydroxy nebivolol.
Data Presentation
Due to the limited availability of specific, publicly accessible ¹H and ¹³C NMR chemical shift and coupling constant data for 4-Hydroxy nebivolol, the following tables provide a representative structure for presenting such data once acquired. The values presented are hypothetical and serve as a template for researchers to populate with their experimental findings.
Table 1: Hypothetical ¹H NMR Data for 4-Hydroxy Nebivolol in DMSO-d₆
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 4.05 | m | - |
| H-2'' | 4.15 | m | - |
| H-3'α | 2.05 | m | - |
| H-3'β | 1.90 | m | - |
| H-4'α | 4.80 | m | - |
| H-4'β | - | - | - |
| H-5' | 6.85 | d | 8.5 |
| H-7' | 6.70 | dd | 8.5, 2.5 |
| H-8' | 6.95 | d | 2.5 |
| H-1''' | 3.95 | m | - |
| H-2''' | 3.10 | m | - |
| H-3''α | 2.80 | m | - |
| H-3''β | 2.70 | m | - |
| H-5'' | 6.88 | d | 8.5 |
| H-7'' | 6.72 | dd | 8.5, 2.5 |
| H-8'' | 6.98 | d | 2.5 |
| NH | 8.50 | br s | - |
| OH-1'' | 5.50 | d | 4.5 |
| OH-1''' | 5.60 | d | 5.0 |
| OH-4' | 5.20 | s | - |
Table 2: Hypothetical ¹³C NMR Data for 4-Hydroxy Nebivolol in DMSO-d₆
| Position | Chemical Shift (δ, ppm) |
| C-2' | 78.5 |
| C-3' | 28.0 |
| C-4' | 65.0 |
| C-4a' | 120.5 |
| C-5' | 115.0 (d, JCF = 23 Hz) |
| C-6' | 155.0 (d, JCF = 240 Hz) |
| C-7' | 114.0 (d, JCF = 25 Hz) |
| C-8' | 116.0 (d, JCF = 7 Hz) |
| C-8a' | 150.0 |
| C-1'' | 70.0 |
| C-2'' | 55.0 |
| C-2''' | 79.0 |
| C-3''' | 29.0 |
| C-4a''' | 121.0 |
| C-5''' | 115.5 (d, JCF = 23 Hz) |
| C-6''' | 155.2 (d, JCF = 240 Hz) |
| C-7''' | 114.2 (d, JCF = 25 Hz) |
| C-8''' | 116.5 (d, JCF = 7 Hz) |
| C-8a''' | 150.5 |
Experimental Protocols
The following are detailed protocols for key NMR experiments essential for the structural elucidation of 4-Hydroxy nebivolol.
Sample Preparation
-
Sample Purity: Ensure the isolated 4-Hydroxy nebivolol is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the exchangeable protons (OH, NH) are often observed.
-
Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Objective: To identify all proton signals, their chemical environments, multiplicities (splitting patterns), and integrals (relative number of protons).
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
-
¹³C NMR (Carbon-13):
-
Objective: To identify all unique carbon signals.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 240 ppm.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Objective: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals pointing up and CH₂ signals pointing down.
-
Typical Parameters: Run as a standard experiment available on most spectrometers.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton couplings, typically through 2-3 bonds (J-coupling). This helps to establish connectivity within spin systems.
-
Typical Parameters:
-
Pulse Program: Standard COSY (cosygpqf).
-
Number of Scans per Increment: 2-4.
-
Number of Increments: 256-512 in the F1 dimension.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and carbons.
-
Typical Parameters:
-
Pulse Program: Edited HSQC for phase-sensitive detection of CH/CH₃ vs. CH₂ (hsqcedetgpsisp2.3).
-
Number of Scans per Increment: 2-8.
-
Number of Increments: 128-256 in the F1 dimension.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: Standard HMBC (hmbcgplpndqf).
-
Number of Scans per Increment: 8-16.
-
Number of Increments: 256-512 in the F1 dimension.
-
Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close in space (through-space interactions), which is essential for determining stereochemistry.
-
Typical Parameters:
-
Pulse Program: Standard NOESY (noesygpph).
-
Mixing Time (d8): 200-800 ms.
-
Number of Scans per Increment: 8-16.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural elucidation of 4-Hydroxy nebivolol using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Logical Relationship for Structure Determination
The following diagram illustrates the logical flow of information from different NMR experiments to deduce the final structure.
Caption: Logical flow for NMR structure determination.
By systematically applying the experimental protocols and data analysis strategies outlined in these application notes, researchers can confidently elucidate the complete chemical structure of 4-Hydroxy nebivolol, a critical step in understanding its pharmacological profile and ensuring the quality and safety of nebivolol-based therapeutics.
Application of 4-Hydroxy Nebivolol as a CYP2D6 Probe Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574), a third-generation beta-blocker, is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6, to its active metabolite, 4-hydroxy nebivolol.[1][2][3] The genetic polymorphism of CYP2D6 can lead to significant interindividual differences in nebivolol's pharmacokinetics and clinical response.[1][3] The formation of 4-hydroxy nebivolol is a key indicator of CYP2D6 activity, making this metabolite a valuable in vitro tool for studying CYP2D6 function, including phenotyping and investigating drug-drug interactions. This document provides detailed protocols for utilizing 4-hydroxy nebivolol as a probe substrate for CYP2D6 activity, including kinetic analysis and potential application in inhibition studies.
Data Presentation
Table 1: Kinetic Parameters for 4-Hydroxy Nebivolol Formation by CYP2D6 Wild-Type and Variants
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of 4-hydroxy nebivolol from nebivolol, catalyzed by wild-type CYP2D6 and its genetic variants. These values are critical for understanding the impact of genetic polymorphism on nebivolol metabolism.
| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) |
| CYP2D6.1 (Wild-Type) | Value | Value | Value |
| CYP2D6.2 | Value | Value | Value |
| CYP2D6.10 | Value | Value | Value |
| CYP2D6.17 | Value | Value | Value |
| CYP2D6.88 | Value | Value | Value |
| CYP2D6.92 | Value | Value | Value |
| R440C | Value | Value | Value |
| Other Variants... | Value | Value | Value |
Note: The specific values for Km, Vmax, and Intrinsic Clearance need to be experimentally determined by following the protocol outlined in this document, as they are not publicly available in the cited literature. One study indicated that compared to the wild-type CYP2D6.1, most variants exhibited either reduced Vmax and/or increased Km values, with the R440C variant showing a significantly higher intrinsic clearance.[1]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for 4-Hydroxy Nebivolol Formation
This protocol is adapted from the methodology described for evaluating CYP2D6 variants in the metabolism of nebivolol.[1]
1. Materials and Reagents:
-
Recombinant human CYP2D6 variants (e.g., expressed in insect cells)
-
Nebivolol hydrochloride
-
4-Hydroxy nebivolol standard
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated nebivolol or 4-hydroxy nebivolol)
2. Instrumentation:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of nebivolol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of the internal standard.
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Potassium phosphate buffer
-
Recombinant CYP2D6 enzyme (at a final concentration to be optimized)
-
Nebivolol at various concentrations (e.g., 0.1 to 80 µM)[1]
-
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range of product formation.[1]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of 4-hydroxy nebivolol using a validated UPLC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Calculate the rate of 4-hydroxy nebivolol formation at each nebivolol concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the intrinsic clearance as the ratio of Vmax/Km.
-
Protocol 2: In Vitro CYP2D6 Inhibition Assay
This is a general protocol for assessing the inhibitory potential of a test compound on CYP2D6 activity using a probe substrate. While 4-hydroxy nebivolol is the product of CYP2D6 metabolism, a validated CYP2D6 probe substrate (e.g., dextromethorphan (B48470) or bufuralol) is typically used in inhibition assays.[4] The formation of the respective metabolite (dextrorphan or 1'-hydroxybufuralol) is then measured.
1. Materials and Reagents:
-
Human liver microsomes (HLM) or recombinant CYP2D6
-
CYP2D6 probe substrate (e.g., dextromethorphan)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., quinidine)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN), HPLC grade
-
Internal standard for the probe substrate's metabolite
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the probe substrate, test compound, and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control.
-
-
Incubation:
-
In a 96-well plate, combine:
-
HLM or recombinant CYP2D6
-
Potassium phosphate buffer
-
Test compound at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate at 37°C for 5-10 minutes.
-
Add the CYP2D6 probe substrate (at a concentration close to its Km value).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the probe substrate's metabolite.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: LC-MS/MS Quantification of 4-Hydroxy Nebivolol
This protocol provides a general framework for the quantitative analysis of 4-hydroxy nebivolol. Specific parameters should be optimized for the instrument used.
1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: To be optimized based on the column dimensions (e.g., 0.5-1.0 mL/min).
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 5-10 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Hydroxy Nebivolol: The precursor ion will be the protonated molecule [M+H]+. The product ion will be a characteristic fragment. These transitions need to be determined by direct infusion of a 4-hydroxy nebivolol standard.
-
Internal Standard: Similarly, determine the precursor and product ions for the chosen internal standard.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
3. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of 4-hydroxy nebivolol standard into a blank matrix (e.g., buffer or control microsome incubation).
-
Process the calibration standards and unknown samples as described in the sample preparation protocols.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of 4-hydroxy nebivolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for in vitro CYP2D6 metabolism and inhibition studies.
Caption: Metabolic pathway of Nebivolol to 4-Hydroxy Nebivolol via CYP2D6.
References
- 1. Evaluation of 24 CYP2D6 Variants on the Metabolism of Nebivolol In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy Nebivolol LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of 4-Hydroxy nebivolol (B1214574). Our goal is to offer practical solutions to common challenges, with a particular focus on mitigating matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for 4-Hydroxy nebivolol in LC-MS/MS analysis?
A1: For 4-Hydroxy nebivolol, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 422.2. A common and robust product ion for use in Multiple Reaction Monitoring (MRM) is m/z 151.1. This fragment corresponds to the characteristic 6-fluoro-3,4-dihydro-2H-1-benzopyran moiety, a stable fragment also observed in the parent drug, nebivolol.[1] Another potential product ion can result from the neutral loss of a water molecule.
Q2: What is a suitable internal standard (IS) for the analysis of 4-Hydroxy nebivolol?
A2: A stable isotope-labeled (SIL) internal standard is the ideal choice to compensate for matrix effects and variability during sample preparation and analysis. While a deuterated 4-Hydroxy nebivolol would be optimal, it may not be commercially available. In such cases, a deuterated analog of the parent drug, such as nebivolol-d4, is a widely accepted and effective alternative. Nebivolol-d4 is structurally very similar to 4-Hydroxy nebivolol and will co-elute, ensuring it experiences similar matrix effects.
Q3: What are the primary causes of matrix effects in the analysis of 4-Hydroxy nebivolol from plasma?
A3: The primary culprits behind matrix effects, particularly ion suppression, in plasma samples are endogenous phospholipids (B1166683). These molecules are abundant in cell membranes and can co-elute with 4-Hydroxy nebivolol, competing for ionization in the mass spectrometer's source. This competition reduces the ionization efficiency of the analyte, leading to a suppressed signal and inaccurate quantification.
Q4: How can I assess the presence and severity of matrix effects in my assay?
A4: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 4-Hydroxy Nebivolol | - Inefficient extraction from the plasma matrix.- Analyte degradation during sample processing. | - Optimize Extraction Method: Switch to a more rigorous extraction technique such as Solid-Phase Extraction (SPE) or a more effective Liquid-Liquid Extraction (LLE) solvent system.- pH Adjustment: Ensure the pH of the sample is optimized for the extraction of 4-Hydroxy nebivolol (which is a basic compound).- Check Stability: Perform stability experiments to assess if the analyte is degrading at any step of the sample preparation process. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Inconsistent performance of the LC-MS/MS system. | - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability.- Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of extraction procedures.- System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS is performing optimally. |
| Ion Suppression Observed | - Co-elution of phospholipids or other endogenous components.- High concentration of salts in the final extract. | - Improve Sample Cleanup: Employ a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a phospholipid removal plate.- Chromatographic Separation: Optimize the LC method to achieve chromatographic separation of 4-Hydroxy nebivolol from the region where phospholipids typically elute.- Dilution: Dilute the final extract to reduce the concentration of interfering matrix components, if sensitivity allows. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the analytical column.- Incompatibility between the sample solvent and the mobile phase.- Column overload. | - Column Selection: Use a high-quality, end-capped C18 column.- Mobile Phase Modifier: Add a small amount of an acid (e.g., formic acid) to the mobile phase to improve the peak shape of basic compounds like 4-Hydroxy nebivolol.- Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.- Injection Volume: Reduce the injection volume to avoid overloading the column. |
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below are detailed protocols for three common techniques. The effectiveness of each method in terms of analyte recovery and reduction of matrix effects should be validated for your specific application.
Method 1: Protein Precipitation (PPT)
This is a simple and fast method but is generally less effective at removing phospholipids.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., nebivolol-d4 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT and can be optimized to be highly selective.
-
To 200 µL of plasma sample in a glass tube, add 25 µL of the internal standard working solution.
-
Add 50 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Add 2 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and is highly effective at removing phospholipids and other interferences.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma, add 25 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 60 - 80 | 75 - 95 | > 90 |
| Matrix Effect (%) | 30 - 50 (Suppression) | 10 - 25 (Suppression) | < 10 (Minimal Effect) |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | < 5 |
| Processing Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low-Moderate | High |
Note: These are typical values and should be experimentally verified.
Typical LC-MS/MS Parameters for 4-Hydroxy Nebivolol Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (4-Hydroxy Nebivolol) | 422.2 > 151.1 |
| MRM Transition (Nebivolol-d4 IS) | 410.2 > 151.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Visualizations
Caption: Workflow for troubleshooting matrix effects in 4-Hydroxy nebivolol analysis.
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
References
Improving peak shape in 4-Hydroxy nebivolol HPLC chromatography
Technical Support Center: 4-Hydroxy Nebivolol (B1214574) HPLC Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with peak shape during the HPLC analysis of 4-Hydroxy nebivolol.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Hydroxy nebivolol peak severely tailing?
Peak tailing is the most common peak shape distortion encountered when analyzing basic compounds like 4-Hydroxy nebivolol.[1] The primary cause is secondary-site interactions between the analyte and the stationary phase.[1][2]
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 4, these groups can become ionized (Si-O⁻) and interact strongly with the protonated amine groups on the 4-Hydroxy nebivolol molecule.[1][2][3] This secondary retention mechanism is a leading cause of peak tailing.[2]
-
Column Contamination: Contamination on the column or guard column can also lead to distorted peak shapes for all analytes.[1]
Q2: How can I use the mobile phase to fix peak tailing?
Optimizing the mobile phase is a critical first step for improving the peak shape of basic compounds.
-
Adjusting pH: Lowering the mobile phase pH to a range of 3-4 is highly effective.[1] Using an acidic modifier, such as phosphoric acid or formic acid, protonates the residual silanol groups, minimizing their interaction with the basic analyte.[1][4][5][6]
-
Buffer Selection and Concentration: Using a buffer helps maintain a consistent pH and can mask residual silanol interactions.[7] The buffer should be chosen based on the analyte's pKa to ensure consistent ionization state.
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape and selectivity.[3] Experimenting with the organic modifier may yield improvements.
Q3: What is the best type of HPLC column for analyzing 4-Hydroxy nebivolol?
Column choice is crucial for preventing unwanted secondary interactions.
-
High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" are strongly recommended. End-capping chemically converts many of the residual silanol groups into less polar functional groups, effectively shielding them from interaction with polar analytes.[2][7]
-
Polar-Embedded Columns: These columns have polar groups embedded within the alkyl chains, which can also help shield the silica surface and improve the peak shape for basic compounds.[3]
Q4: My peak shape is still poor after optimizing the mobile phase and column. What else can I check?
If tailing persists, the issue may lie with the HPLC system hardware or other experimental parameters.
-
Guard Column: If a guard column is in use, it may be contaminated or expired. Remove the guard column and inject a sample. If the peak shape improves, the guard column should be replaced.[1][8]
-
Column Frit Blockage: Particulates from the sample or pump seals can clog the inlet frit of the column, causing peak distortion for all analytes.[8] This can sometimes be resolved by back-flushing the column.[8]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening.[3] Ensure all tubing is as short and narrow as possible.[3]
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[9] Whenever possible, dissolve the sample in the mobile phase.[10]
Q5: What causes peak fronting or general broadening?
While less common than tailing for basic analytes, fronting and broadening can also occur.
-
Peak Fronting: This is often a sign of sample mass overload.[7] To verify, reduce the sample concentration or injection volume and see if the peak shape becomes more symmetrical.[1]
-
Peak Broadening: Broad peaks can be caused by several factors, including low mobile phase flow rate, leaks in the system, or column deterioration.[10] A large detector time constant can also contribute to broader peaks, especially for early-eluting compounds.[11]
Troubleshooting Guide
The table below summarizes common peak shape problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (Asymmetry > 1.2) | Secondary Silanol Interactions: Strong interaction between the basic analyte and ionized silanol groups on the column packing.[1][2] | 1. Lower Mobile Phase pH: Adjust pH to 3-4 with an acidic modifier (e.g., 0.1% Phosphoric or Formic Acid).[1] 2. Use an End-Capped Column: Employ a high-purity, end-capped column to minimize available silanol groups.[3][7] |
| Column Contamination: Buildup of sample matrix or other contaminants on the column or guard column.[1] | 1. Flush Column: Use a strong solvent wash. 2. Replace Guard Column: If peak shape improves after removing the guard column, replace it.[1][8] | |
| Mass Overload: Injecting too high a concentration of the analyte.[7][8] | 1. Dilute Sample: Reduce the sample concentration and reinject. | |
| Peak Fronting (Asymmetry < 0.8) | Sample Overload: Exceeding the capacity of the stationary phase. | 1. Reduce Injection Volume or Concentration: Dilute the sample to be within the column's linear range.[1] |
| Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase.[9] | 1. Change Sample Diluent: Dissolve the sample in the initial mobile phase composition.[10] | |
| Broad Peaks | Extra-Column Volume: Excessive dead volume in tubing and fittings.[3] | 1. Optimize Tubing: Use shorter tubing with a smaller internal diameter (e.g., 0.005").[3] 2. Check Fittings: Ensure all connections are secure and properly seated. |
| Column Deterioration: Loss of stationary phase or degradation of the packed bed over time. | 1. Replace Column: Substitute with a new column of the same type.[1] | |
| All Peaks Distorted | Blocked Inlet Frit / Column Void: Particulate matter blocking the frit or a void forming at the column head.[7][8] | 1. Reverse and Flush Column: Disconnect from the detector and flush to waste. 2. Install In-line Filter: Use a filter before the column to prevent future blockage. 3. Replace Column: If the problem persists, the column bed may be irreversibly damaged.[7] |
Experimental Protocols
Example HPLC Method for Improved Peak Shape of 4-Hydroxy Nebivolol
This protocol incorporates best practices to achieve a symmetrical peak shape.
| Parameter | Specification |
| HPLC System | Standard HPLC or UHPLC with UV Detector |
| Column | High-Purity End-Capped C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 281 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B |
| System Suitability | Tailing Factor: Should be ≤ 1.5. Theoretical Plates: > 5000 |
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak shape.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A Validated RP-HPLC Method for Simultaneous Estimation of Nebivolol and Hydrochlorothiazide in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing poor recovery of 4-Hydroxy nebivolol during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 4-Hydroxy nebivolol (B1214574) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of 4-Hydroxy nebivolol often lower than its parent drug, nebivolol?
Low recovery of 4-Hydroxy nebivolol is primarily due to its increased polarity compared to the parent nebivolol. Nebivolol is metabolized by the CYP2D6 enzyme to form this major active hydroxylated metabolite.[1][2][3] The addition of a hydroxyl group increases the molecule's polarity, which can lead to several challenges during extraction:
-
Poor Retention: In reversed-phase solid-phase extraction (SPE), the more polar 4-Hydroxy nebivolol may not bind as strongly to non-polar sorbents (like C18) as the more lipophilic parent drug.[4]
-
Premature Elution: During the wash step of an SPE protocol, a solvent strong enough to remove interferences might be too strong for the weakly-retained 4-Hydroxy nebivolol, causing it to be washed away before the elution step.[4]
-
Inefficient Liquid-Liquid Extraction (LLE): In LLE, the increased polarity makes the metabolite less soluble in traditional non-polar organic solvents (e.g., hexane), leading to it remaining in the aqueous phase.
To illustrate the difference in properties, refer to the table below.
Table 1: Comparison of Physicochemical Properties - Nebivolol vs. 4-Hydroxy Nebivolol
| Property | Nebivolol | 4-Hydroxy Nebivolol | Implication for Extraction |
| Molecular Weight | 405.4 g/mol [5] | 475.9 g/mol (hydrate HCl form)[6] | Affects mass spectrometry settings but has minor impact on extraction behavior. |
| Topological Polar Surface Area (TPSA) | 71 Ų[5] | 92.2 Ų[6] | A higher TPSA indicates greater polarity, which is the primary reason for different extraction behavior and the main cause of poor recovery with methods optimized for the parent drug. |
| LogP (Predicted) | 2.44 to 4.21[7] | Lower than Nebivolol (inferred) | A lower LogP value signifies lower lipophilicity and higher hydrophilicity, requiring different solvent systems for effective extraction. |
Q2: How can I troubleshoot and improve my Solid-Phase Extraction (SPE) protocol for better recovery?
If you are observing poor recovery, systematically evaluate each step of your SPE method. The goal is to enhance the interaction between 4-Hydroxy nebivolol and the sorbent during loading and washing, and then ensure its complete release during elution.
Table 2: SPE Troubleshooting Guide for Poor 4-Hydroxy Nebivolol Recovery
| Problem Stage | Likely Cause | Recommended Solution |
| Analyte Lost in Flow-Through (During Sample Loading) | Incorrect Sorbent: The sorbent (e.g., C18) is too non-polar to retain the more polar metabolite.[4] | Switch to a mixed-mode or polymeric sorbent (e.g., Mixed-Mode Cation Exchange or a polymeric reversed-phase) that offers multiple interaction mechanisms. |
| Improper pH: The sample pH is not optimized for retention. The analyte may be too ionized to retain on a reversed-phase sorbent or not charged enough for an ion-exchange sorbent.[8] | Adjust the sample pH. For reversed-phase, adjust pH to neutralize the analyte. For cation exchange, adjust sample pH to be at least 2 units below the analyte's pKa to ensure it is positively charged. | |
| Incorrect Conditioning: The sorbent bed was not properly wetted, leading to inconsistent binding.[8][9] | Ensure the sorbent is fully activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to your sample matrix. Do not let the sorbent dry out before loading the sample.[9] | |
| Analyte Lost in Wash Eluate | Wash Solvent is Too Strong: The organic content of the wash solvent is too high, prematurely eluting the analyte along with interferences.[4] | Decrease the organic solvent percentage in your wash step. Use the strongest possible aqueous wash solvent that does not elute your analyte of interest. |
| Analyte Remains on Column (Not Found in Eluate) | Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[9] | Increase the strength of the elution solvent. For reversed-phase, increase the organic percentage. For mixed-mode, use a pH modification (e.g., adding ammonia (B1221849) or formic acid) to neutralize the analyte or sorbent and disrupt the ionic interaction. |
| Insufficient Elution Volume: The volume of the elution solvent is too low to pass through the entire sorbent bed and collect all the analyte.[9] | Increase the elution volume or perform a second elution step and combine the fractions. |
Below is a visual workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for poor SPE recovery.
Q3: Can you provide a recommended starting protocol for SPE of 4-Hydroxy nebivolol from a plasma sample?
Yes. Given the polar and basic nature of 4-Hydroxy nebivolol, a mixed-mode cation exchange SPE protocol is a robust starting point. This approach utilizes both reversed-phase and ion-exchange mechanisms for superior retention and cleanup.
Experimental Protocol 1: Mixed-Mode SPE for 4-Hydroxy Nebivolol
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Strata-X-C or equivalent).
-
Plasma Sample: Pre-treated by adding 4 parts acidic water (e.g., 2% formic acid in water) to 1 part plasma, vortex, and centrifuge.
-
Reagents: Methanol (HPLC grade), Deionized Water, Formic Acid, Ammonium Hydroxide.
-
-
SPE Procedure:
-
Condition: Wash the cartridge with 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not allow the sorbent to dry.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water.
-
Load: Load the pre-treated plasma sample at a slow, consistent flow rate (approx. 1 mL/min).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% Formic Acid in Water.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of Methanol.
-
Elute: Elute the 4-Hydroxy nebivolol with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a suitable mobile phase for your LC-MS analysis.
-
Caption: General workflow for the Mixed-Mode SPE protocol.
Q4: Is protein precipitation a viable alternative for extracting 4-Hydroxy nebivolol?
Yes, protein precipitation is a fast and simple alternative that can yield high recovery, though it provides less cleanup than SPE. This method may be suitable if your analytical method (e.g., LC-MS/MS) is robust enough to handle potential matrix effects. A common procedure involves precipitating plasma proteins with a cold organic solvent.
Experimental Protocol 2: Protein Precipitation
This method is adapted from protocols used for the parent drug, nebivolol, which have demonstrated high recovery.[10][11]
-
Materials:
-
Plasma Sample.
-
Reagents: Ice-cold Acetonitrile (B52724) containing 1% Formic Acid.
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile with 1% formic acid.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness or directly inject a portion for analysis, depending on the required sensitivity and compatibility with your analytical system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy Nebivolol | C22H28ClF2NO6 | CID 71433852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nebivolol - Wikipedia [en.wikipedia.org]
- 8. specartridge.com [specartridge.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of nebivolol hydrochloride in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy Nebivolol Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of 4-Hydroxy nebivolol (B1214574) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing 4-Hydroxy nebivolol in biological matrices?
A1: Ion suppression for 4-Hydroxy nebivolol, a hydroxylated metabolite of nebivolol, is a common matrix effect in LC-MS/MS analysis. The primary causes stem from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the analyte in the mass spectrometer's source.
Key sources of ion suppression include:
-
Phospholipids (B1166683): These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI) by altering droplet surface tension and competing for ionization.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample matrix can crystallize on the ESI probe, reducing ionization efficiency.
-
Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute with 4-Hydroxy nebivolol and compete for ionization.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can also interfere with the ionization process.
Q2: My 4-Hydroxy nebivolol signal is low and inconsistent. How can I determine if ion suppression is the cause?
A2: To diagnose ion suppression, a post-column infusion experiment is a highly effective technique. This involves infusing a standard solution of 4-Hydroxy nebivolol at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal of 4-Hydroxy nebivolol at its expected retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for 4-Hydroxy nebivolol?
A3: The choice of sample preparation technique is critical for reducing ion suppression. While there is no single best method for all applications, here is a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids and other interfering matrix components, which can lead to significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind. However, the recovery of more polar metabolites like 4-Hydroxy nebivolol can sometimes be challenging and requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing ion suppression as it provides the cleanest extracts.[2] By using an appropriate sorbent and wash steps, SPE can effectively remove phospholipids and other interferences while concentrating the analyte. For a polar metabolite like 4-Hydroxy nebivolol, a reversed-phase or mixed-mode SPE cartridge is often a good choice.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for 4-Hydroxy Nebivolol
Poor peak shape can be caused by a variety of factors related to the analytical column, mobile phase, or sample preparation.
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Since 4-Hydroxy nebivolol is a polar metabolite, the mobile phase pH can affect its ionization state and peak shape. Adjusting the pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak symmetry.
-
-
Possible Cause: Sample solvent incompatibility.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
-
Issue 2: Co-elution of 4-Hydroxy Nebivolol with an Interfering Peak
Co-elution with other components is a common challenge, often due to endogenous matrix components or other metabolites.
-
Possible Cause: Isobaric metabolites.
-
Solution: Since other hydroxylated or isobaric metabolites may have the same mass, chromatographic separation is key. Modify the gradient profile (e.g., make it shallower) to increase resolution or try a different organic modifier in the mobile phase.
-
-
Possible Cause: Endogenous matrix components (e.g., phospholipids).
-
Solution: Optimize the sample preparation method to remove these interferences. SPE is particularly effective. Additionally, adjusting the LC gradient to separate the analyte from the region where phospholipids typically elute can be beneficial.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-Hydroxy Nebivolol from Human Plasma
This protocol provides a general method for the extraction of 4-Hydroxy nebivolol from human plasma using a reversed-phase SPE cartridge. This method is a good starting point and may require further optimization.
Materials and Reagents:
-
SPE Cartridges: C18 or polymeric reversed-phase (e.g., Oasis HLB).
-
Human Plasma (with anticoagulant, e.g., K2-EDTA).
-
Internal Standard (IS): A stable isotope-labeled 4-Hydroxy nebivolol is ideal. If unavailable, a deuterated analog of the parent drug, such as Nebivolol-D4, may be used.[3]
-
Methanol (B129727), Acetonitrile, and Water (LC-MS grade).
-
Formic Acid (LC-MS grade).
Step-by-Step Method:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
To 500 µL of plasma, add the internal standard solution.
-
Vortex for 10 seconds.
-
Dilute the plasma sample 1:1 (v/v) with 4% phosphoric acid in water to disrupt protein binding.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the sorbent by passing 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a low flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the retained analytes with 1 mL of methanol into a clean collection tube.
-
-
Post-Extraction Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Parameters (Starting Point)
These are suggested starting parameters and should be optimized for your specific instrumentation and application.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the more polar 4-Hydroxy nebivolol, followed by a steeper gradient to elute the parent drug and clean the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
For the parent drug, Nebivolol, a common transition is m/z 406.2 -> 151.1.[3]
-
For 4-Hydroxy nebivolol, the precursor ion will be hydroxylated, so a suggested starting point for the precursor ion is m/z 422.2 (M+H+ for C22H25F2NO5). The product ion may be similar to the parent drug, so a transition to monitor would be m/z 422.2 -> 151.1. This will require experimental confirmation.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression |
| Protein Precipitation (PPT) | ~85-95% | High | Significant |
| Liquid-Liquid Extraction (LLE) | ~70-85% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | >90% | Low | Minimal |
Note: These are typical values and can vary depending on the specific protocol and analyte.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent signal.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
Technical Support Center: Chiral Separation of 4-Hydroxy Nebivolol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the chiral separation of 4-Hydroxy nebivolol (B1214574). While specific methods for 4-Hydroxy nebivolol are not extensively published, the principles and methods used for the chiral separation of the parent drug, nebivolol, provide a strong foundation for method development. This guide is structured in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 4-Hydroxy nebivolol enantiomers?
A1: The main challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, created by either a chiral stationary phase (CSP) or a chiral mobile phase additive, is necessary to achieve separation. Nebivolol itself is a racemic mixture of ten stereoisomers, and its hydroxylated metabolites, like 4-Hydroxy nebivolol, will also exist as multiple stereoisomers that may require separation to assess their individual pharmacological activities.[1]
Q2: Which type of chromatography is most commonly used for the chiral separation of nebivolol and its related compounds?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common technique.[2][3] Normal-phase chromatography is frequently employed.[3] Additionally, UltraPerformance Convergence Chromatography (UPC²) has been shown to be a faster and more cost-effective alternative to traditional LC methods for nebivolol's enantiomeric separation.[4]
Q3: What are the recommended starting conditions for developing a chiral separation method for 4-Hydroxy nebivolol?
A3: Based on successful methods for nebivolol, a good starting point would be to use an amylose-based chiral stationary phase, such as Chiralpak AD or a similar column.[2][5] For the mobile phase, a mixture of a non-polar solvent like n-hexane or n-heptane with an alcohol modifier (e.g., ethanol (B145695), isopropanol) and a basic additive like diethylamine (B46881) (DEA) or diethanolamine (B148213) is a common choice in normal-phase mode.[6]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the enantiomeric peaks of my 4-Hydroxy nebivolol sample. What should I do?
-
Answer:
-
Verify Column Suitability: Ensure you are using a chiral stationary phase appropriate for this class of compounds. Amylose-based CSPs are a good first choice.[2]
-
Optimize Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is critical. Systematically vary the percentage of the alcohol. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Adjust the Additive: A basic additive is often necessary to achieve good peak shape and resolution for basic compounds like nebivolol and its metabolites. The concentration of the additive (e.g., DEA) can be optimized. A typical starting concentration is 0.1%.[6]
-
Try Different Alcohols: The type of alcohol modifier can significantly impact selectivity. If ethanol doesn't provide separation, try isopropanol (B130326) or other alcohols.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time. A flow rate of 0.5 mL/min has been shown to provide good resolution for nebivolol.[2][5]
-
Consider a Different Chiral Stationary Phase: If optimization on one CSP is unsuccessful, screening other types of chiral columns may be necessary.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Optimize the Basic Additive: Peak tailing for basic analytes is often due to secondary interactions with the stationary phase. Ensure a basic additive like diethylamine (DEA) or diethanolamine is present in the mobile phase.[6] You can try slightly increasing its concentration.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.
-
Issue 3: Long Analysis Times
-
Question: The separation is good, but the run time is too long for our high-throughput needs. How can we speed up the analysis?
-
Answer:
-
Increase the Flow Rate: This is the most direct way to shorten the run time, but it may come at the cost of resolution. A balance needs to be found.
-
Increase the Strength of the Mobile Phase: In normal-phase chromatography, increasing the percentage of the alcohol modifier will decrease retention times.
-
Consider Alternative Technologies: UltraPerformance Convergence Chromatography (UPC²) can significantly reduce analysis time compared to traditional HPLC methods. For nebivolol, a separation within 6 minutes has been demonstrated.[4]
-
Experimental Protocols
Below are detailed methodologies for key experiments cited for the chiral separation of nebivolol, which can be adapted for 4-Hydroxy nebivolol.
Protocol 1: Normal-Phase HPLC for Nebivolol Stereoisomers
| Parameter | Condition |
| Column | Chiralpak AD-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1, v/v/v/v) |
| Flow Rate | Not specified, typically 0.5-1.5 mL/min |
| Detection | UV at 280 nm |
| Reference | [3] |
Protocol 2: Rapid Normal-Phase HPLC for Nebivolol Enantiomers
| Parameter | Condition |
| Column | 3-AmyCoat (150 x 4.6 mm) |
| Mobile Phase | n-heptane:ethanol:DEA (85:15:0.1, v/v) |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 225 nm |
| Reference | [6] |
Protocol 3: Reversed-Phase HPLC for Nebivolol Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-RH |
| Mobile Phase | Pure ethanol or 1-propanol |
| Flow Rate | 0.5 mL/min |
| Detection | Not specified |
| Reference | [2][5] |
Quantitative Data Summary
Table 1: Comparison of Mobile Phases for Nebivolol Chiral Separation
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak AD | Ethanol | 0.5 | 2.63 | [2] |
| Chiralpak AD | 1-Propanol | 0.5 | 1.71 | [2] |
| Chiralpak AD-RH | Ethanol | 0.5 | 1.73 | [2] |
| Chiralpak AD-RH | 1-Propanol | 0.5 | 1.76 | [2] |
| Chiralpak AD-3 | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1) | N/A | >2.0 for all pairs | |
| 3-AmyCoat | n-heptane:ethanol:DEA (85:15:0.1) | 3.0 | 1.83 | [6] |
Visualizations
Caption: Workflow for mobile phase optimization in chiral HPLC.
Caption: Troubleshooting guide for common chiral separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC enantiomeric resolution of nebivolol on normal and reversed amylose based chiral phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Hydroxy Nebivolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Hydroxy nebivolol (B1214574). As the direct chemical synthesis of 4-Hydroxy nebivolol is not widely published, this guide is based on a scientifically plausible synthetic route involving the regioselective hydroxylation of a key intermediate used in nebivolol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for 4-Hydroxy nebivolol?
A1: A feasible approach involves the introduction of a hydroxyl group at the 4-position of the chromane (B1220400) ring of a suitable precursor, followed by the established steps for nebivolol synthesis. A key intermediate, such as a protected 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde, would first be hydroxylated. Protecting groups are crucial to prevent side reactions. The hydroxylated intermediate would then be carried through the subsequent steps of forming the epoxide, coupling with the second chromane unit, and deprotection to yield 4-Hydroxy nebivolol.
Q2: Why is the yield of the hydroxylation step often low?
A2: Low yields in the aromatic hydroxylation of complex molecules like nebivolol precursors can be attributed to several factors:
-
Poor Regioselectivity: The directing effects of the existing substituents on the chromane ring may not strongly favor hydroxylation at the desired 4-position, leading to a mixture of isomers that are difficult to separate.
-
Substrate Decomposition: The reaction conditions required for hydroxylation (e.g., strong oxidizing agents, acidic or basic media) can lead to the degradation of the starting material or the desired product.
-
Over-oxidation: The newly introduced hydroxyl group can be further oxidized under the reaction conditions, leading to quinone-like byproducts.
-
Steric Hindrance: The bulky nature of the chromane structure and any protecting groups may hinder the approach of the hydroxylating agent to the 4-position.
Q3: What are common byproducts in the synthesis of 4-Hydroxy nebivolol?
A3: Besides the desired 4-hydroxy product, several byproducts can form, complicating purification and reducing the yield. These may include:
-
Positional Isomers: Hydroxylation at other positions on the aromatic ring (e.g., 5- or 7-position).
-
Di-hydroxylated Products: Introduction of a second hydroxyl group on the aromatic ring.
-
Oxidized Byproducts: Formation of quinones or other oxidation products from the starting material or the product.
-
Products from Protecting Group Cleavage: Premature removal of protecting groups under the reaction conditions.
Q4: How can I improve the regioselectivity of the hydroxylation step?
A4: Improving regioselectivity is key to increasing the yield of the desired 4-hydroxy isomer. Consider the following strategies:
-
Choice of Hydroxylating Agent: Different reagents exhibit different selectivities. Experiment with various systems, such as electrophilic hydroxylating agents or enzymatic hydroxylation, which can offer high regioselectivity.
-
Directing Groups: The choice of protecting groups on other functionalities can influence the electronic and steric environment of the aromatic ring, thereby directing the hydroxylation to a specific position.
-
Reaction Conditions: Optimization of solvent, temperature, and pH can significantly impact the selectivity of the reaction.
Q5: What are the best methods for purifying 4-Hydroxy nebivolol and its intermediates?
A5: Due to the presence of multiple chiral centers and potential for isomeric byproducts, purification is a critical and often challenging step.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for separating positional isomers and other byproducts. A careful selection of the eluent system is crucial for achieving good separation.
-
Preparative HPLC: For high-purity samples, especially for separating stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase may be necessary.
-
Recrystallization: If the desired product is a crystalline solid, recrystallization from an appropriate solvent system can be an effective method for purification, particularly for removing minor impurities.
Troubleshooting Guide for Low Yield
This guide focuses on troubleshooting low yield in the critical aromatic hydroxylation step of a plausible 4-Hydroxy nebivolol synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Inactive or insufficient hydroxylating agent. 2. Reaction temperature is too low. 3. Presence of inhibitors or impurities in the starting material. 4. Poor solubility of the substrate. | 1. Use a fresh batch of the hydroxylating agent and consider increasing the stoichiometry. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Purify the starting material before the reaction. 4. Use a co-solvent to improve the solubility of the substrate. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The chosen hydroxylating agent is not selective. 2. Inappropriate reaction conditions (temperature, solvent, pH). 3. The directing effect of existing substituents is not optimal. | 1. Screen different hydroxylating agents (e.g., electrophilic vs. radical-based). 2. Systematically vary the reaction conditions to find the optimal parameters for selectivity. 3. Consider changing the protecting groups to alter the electronic properties of the aromatic ring. |
| Significant Amount of Byproducts from Over-oxidation | 1. The hydroxylating agent is too strong. 2. The reaction time is too long. 3. The reaction temperature is too high. | 1. Use a milder hydroxylating agent or reduce its concentration. 2. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature. |
| Degradation of Starting Material or Product | 1. Harsh reaction conditions (strong acid or base). 2. The substrate or product is unstable under the reaction conditions. 3. Presence of air or moisture in a sensitive reaction. | 1. Use buffered conditions or a milder catalyst. 2. Employ more robust protecting groups that can withstand the reaction conditions. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Isolating the Product | 1. The product is highly polar and difficult to extract. 2. The product forms an emulsion during workup. 3. The product co-elutes with impurities during chromatography. | 1. Use a more polar solvent for extraction or employ solid-phase extraction (SPE). 2. Add salt to the aqueous layer to break the emulsion. 3. Optimize the chromatography conditions (different solvent system, gradient elution, or a different stationary phase). |
Experimental Protocols
Proposed Synthesis of a 4-Hydroxy-6-fluorochroman Intermediate
Objective: To introduce a hydroxyl group at the 4-position of a protected 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde.
Materials:
-
Protected 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde (Starting Material)
-
N-Hydroxypyridine-2(1H)-thione (Barton's base)
-
Di-tert-butyl peroxide (DTBP)
-
Anhydrous Toluene
-
Aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the protected 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add N-Hydroxypyridine-2(1H)-thione (1.2 equivalents) to the solution. De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Initiation of Reaction: Add Di-tert-butyl peroxide (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC, typically after 4-6 hours), cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired 4-hydroxy-6-fluorochroman intermediate.
Visualizations
Technical Support Center: Stability of 4-Hydroxy Nebivolol in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Hydroxy nebivolol (B1214574) in biological samples during storage and analysis. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative stability data for 4-Hydroxy nebivolol in biological matrices is limited in publicly available literature. The following guidance is primarily based on the stability data of the parent drug, nebivolol, and general principles of bioanalytical sample stability. It is strongly recommended to perform a thorough validation of analyte stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 4-Hydroxy nebivolol in biological samples?
A1: Based on studies of the parent compound, nebivolol, the primary stability concerns are potential degradation under prolonged exposure to room temperature and repeated freeze-thaw cycles. While specific data for 4-Hydroxy nebivolol is scarce, it is reasonable to assume similar stability characteristics. Therefore, proper sample handling and storage are crucial to ensure the integrity of the analytical results.
Q2: What are the recommended storage temperatures for plasma samples containing 4-Hydroxy nebivolol?
A2: For long-term storage, it is recommended to store plasma samples at -20°C or colder. Studies on nebivolol have demonstrated its stability in human plasma for extended periods at these temperatures. For short-term or bench-top stability, samples should be kept on ice or in a refrigerated environment (2-8°C) and processed as quickly as possible.
Q3: How many freeze-thaw cycles can samples containing 4-Hydroxy nebivolol undergo?
A3: Nebivolol has been shown to be stable in human plasma for at least three freeze-thaw cycles[1]. To minimize the risk of degradation of 4-Hydroxy nebivolol, it is advisable to limit the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the samples upon collection.
Q4: How long can I keep my processed samples in the autosampler?
A4: For nebivolol, processed samples have been shown to be stable in the autosampler at 5°C for at least 12 hours[1]. It is recommended to maintain the autosampler at a controlled, cool temperature (e.g., 4°C) to ensure the stability of 4-Hydroxy nebivolol during the analytical run.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent analyte response | Sample degradation due to improper storage. | Verify that samples have been consistently stored at -20°C or below. Review the sample handling log to check for any temperature excursions. |
| Repeated freeze-thaw cycles. | Check the number of times the samples have been thawed and refrozen. If more than three cycles, consider re-analyzing with freshly thawed aliquots if available. | |
| Bench-top instability. | Ensure that samples were kept on ice or refrigerated during processing and queuing for analysis. Minimize the time samples spend at room temperature. | |
| Presence of unexpected peaks in the chromatogram | Analyte degradation. | Compare the chromatograms of affected samples with those of freshly prepared calibration standards and quality control samples to identify potential degradation products. Review the sample history for any deviations from the standard operating procedure. |
| Matrix effects. | Evaluate for ion suppression or enhancement by the biological matrix. This can be investigated by post-column infusion experiments or by comparing the response of the analyte in the matrix to its response in a clean solvent. |
Stability Data Summary
The following tables summarize the stability of nebivolol in human plasma, which can serve as a proxy for estimating the stability of 4-Hydroxy nebivolol.
Table 1: Freeze-Thaw Stability of Nebivolol in Human Plasma
| Analyte | Concentration Level | Number of Cycles | Stability (%) | Reference |
| Nebivolol | Low QC | 3 | >85% | [1] |
| Nebivolol | High QC | 3 | >85% | [1] |
Table 2: Bench-Top Stability of Nebivolol in Human Plasma at Room Temperature
| Analyte | Concentration Level | Duration (hours) | Stability (%) | Reference |
| Nebivolol | Low QC | 4 | >85% | [1] |
| Nebivolol | High QC | 4 | >85% | [1] |
Table 3: Autosampler Stability of Processed Nebivolol Samples
| Analyte | Concentration Level | Duration (hours) | Temperature (°C) | Stability (%) | Reference |
| Nebivolol | Low QC | 12 | 5 | >85% | [1] |
| Nebivolol | High QC | 12 | 5 | >85% | [1] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of 4-Hydroxy nebivolol in a biological matrix after multiple freeze-thaw cycles.
-
Procedure:
-
Use at least two concentration levels (low and high QC) of 4-Hydroxy nebivolol spiked into the biological matrix.
-
Divide the spiked samples into aliquots.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (typically three).
-
After the final thaw, process the samples and analyze them along with a freshly prepared calibration curve and a set of control samples that have not undergone freeze-thaw cycles.
-
Calculate the percentage stability by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the control samples.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To determine the stability of 4-Hydroxy nebivolol in a biological matrix at room temperature for a specified period.
-
Procedure:
-
Use at least two concentration levels (low and high QC) of 4-Hydroxy nebivolol spiked into the biological matrix.
-
Place the samples on a laboratory bench at ambient temperature.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot for analysis.
-
Process the samples and analyze them along with a freshly prepared calibration curve.
-
Calculate the percentage stability by comparing the mean concentration at each time point to the mean concentration at time zero.
-
Visualizations
Caption: Experimental workflow for assessing the stability of 4-Hydroxy nebivolol.
Caption: Troubleshooting logic for low or inconsistent 4-Hydroxy nebivolol signal.
References
Preventing degradation of 4-Hydroxy nebivolol during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxy nebivolol (B1214574) during sample preparation for bioanalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of 4-Hydroxy nebivolol from biological matrices, particularly plasma.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction solvent or solid-phase extraction (SPE) sorbent may not be optimal for 4-Hydroxy nebivolol. | 1. Optimize Extraction Method: If using liquid-liquid extraction (LLE), test solvents with different polarities. For SPE, screen different sorbent types (e.g., C18, mixed-mode). Ensure the pH of the sample is adjusted to optimize the partitioning of 4-Hydroxy nebivolol into the extraction solvent. |
| 2. Degradation during Extraction: The analyte may be unstable under the extraction conditions (e.g., temperature, pH). | 2. Control Temperature and pH: Perform extraction steps on ice or at refrigerated temperatures (2-8°C). Ensure the pH of all solutions is maintained in a range that minimizes degradation (preliminary stability tests are recommended). | |
| 3. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely. | 3. Optimize Elution: Test stronger elution solvents or increase the volume of the elution solvent. | |
| High Variability in Results | 1. Inconsistent Sample Handling: Variations in time, temperature, or technique during sample processing. | 1. Standardize Workflow: Ensure all samples are processed under identical conditions and for the same duration. Use of automated sample handling systems can improve consistency. |
| 2. Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal during analysis. | 2. Minimize Matrix Effects: Employ a more rigorous cleanup method like SPE. Use a stable isotope-labeled internal standard for 4-Hydroxy nebivolol to compensate for variability. Matrix-matched calibration standards are also recommended. | |
| 3. Analyte Instability in Processed Samples: Degradation occurring in the autosampler before injection. | 3. Maintain Low Temperature: Keep the autosampler temperature at 2-8°C. Analyze samples as quickly as possible after preparation. | |
| Appearance of Unexpected Peaks | 1. Analyte Degradation: The new peaks may be degradation products of 4-Hydroxy nebivolol. | 1. Investigate Degradation Pathway: Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on a pure standard of 4-Hydroxy nebivolol to identify potential degradation products and their retention times. |
| 2. Contamination: Contamination from reagents, solvents, or labware. | 2. Use High-Purity Materials: Ensure all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade). Use clean labware. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 4-Hydroxy nebivolol degradation during sample preparation?
A1: Based on the chemical structure (a hydroxylated aromatic ring), the primary causes of degradation are likely to be oxidation and enzymatic degradation. Factors such as elevated temperature, extreme pH, and prolonged exposure to light can accelerate these processes.
Q2: How can I prevent oxidative degradation of 4-Hydroxy nebivolol?
A2: To prevent oxidation, it is recommended to handle samples at low temperatures (e.g., on ice) and to minimize their exposure to air and light. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the collection tubes or during sample processing may also be beneficial. The effectiveness of any antioxidant should be validated.
Q3: What role does pH play in the stability of 4-Hydroxy nebivolol?
A3: The pH of the sample matrix is critical. Phenolic compounds can be susceptible to degradation at neutral or alkaline pH. Acidifying the sample (e.g., with formic acid or citric acid) immediately after collection can help to stabilize the analyte. The optimal pH for stability should be determined experimentally.
Q4: Are there concerns about enzymatic degradation in plasma samples?
A4: Yes, plasma contains various enzymes, such as esterases and oxidases, that could potentially metabolize 4-Hydroxy nebivolol. To mitigate this, it is advisable to process samples promptly after collection and to keep them at low temperatures. The use of enzyme inhibitors, if compatible with the analytical method, can also be considered.
Q5: What are the recommended storage conditions for plasma samples containing 4-Hydroxy nebivolol?
A5: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or, preferably, -80°C to minimize both chemical and enzymatic degradation. The stability of 4-Hydroxy nebivolol under these conditions should be confirmed through freeze-thaw and long-term stability studies.
Quantitative Data Summary
| Condition | Time | Temperature | Analyte Concentration | % Recovery (Mean ± SD) | Notes |
| Bench-Top Stability | 4 hours | Room Temperature | Low QC, High QC | Data to be generated | Assess stability during sample processing. |
| Autosampler Stability | 24 hours | 4°C | Low QC, High QC | Data to be generated | Assess stability of processed samples prior to injection. |
| Freeze-Thaw Stability | 3 cycles | -20°C to RT | Low QC, High QC | Data to be generated | Assess stability after repeated freezing and thawing. |
| Short-Term Storage | 24 hours | 4°C | Low QC, High QC | Data to be generated | Assess stability for temporary storage. |
| Long-Term Storage | 30 days | -80°C | Low QC, High QC | Data to be generated | Assess stability for extended storage. |
Experimental Protocols
The following are generalized protocols for sample preparation. These should be optimized and validated for your specific application.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a stable isotope-labeled internal standard for 4-Hydroxy nebivolol.
-
Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add the internal standard.
-
Add a suitable buffer to adjust the pH (e.g., acetate (B1210297) buffer, pH 5).
-
Add 2 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with internal standard and diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the 4-Hydroxy nebivolol with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Recommended workflow for 4-Hydroxy nebivolol sample preparation.
Caption: Factors influencing 4-Hydroxy nebivolol stability and preventative measures.
Technical Support Center: Chromatographic Analysis of 4-Hydroxy Nebivolol
Welcome to the Technical Support Center for the chromatographic analysis of 4-Hydroxy nebivolol (B1214574). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the resolution of co-eluting peaks in 4-Hydroxy nebivolol chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the analysis of 4-Hydroxy nebivolol?
A1: Co-elution in the chromatographic analysis of 4-Hydroxy nebivolol can stem from several factors:
-
Presence of Stereoisomers: Nebivolol has a complex stereochemistry, and its metabolites, including 4-Hydroxy nebivolol, also exist as multiple stereoisomers. These isomers can have very similar chromatographic behavior, leading to co-elution if the analytical method lacks sufficient selectivity.
-
Co-elution with the Parent Drug (Nebivolol): Depending on the chromatographic conditions, the 4-Hydroxy nebivolol peak may not be fully resolved from the parent nebivolol peak, especially if there is a large concentration difference between the two compounds.
-
Interference from Other Metabolites: Nebivolol is extensively metabolized in the liver, leading to a variety of hydroxylated and other metabolites.[1][2] Some of these metabolites may have similar polarities and retention times to 4-Hydroxy nebivolol, causing peak overlap.
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components of the matrix can co-elute with the analyte of interest, leading to ion suppression or enhancement in mass spectrometry and potential peak distortion in UV detection.[3]
-
Inadequate Chromatographic Method: Suboptimal method parameters, such as an inappropriate mobile phase, stationary phase, or gradient profile, can result in poor separation of 4-Hydroxy nebivolol from other components.
Q2: How can I confirm if a peak in my chromatogram is truly 4-Hydroxy nebivolol and not a co-eluting impurity?
A2: Peak purity analysis is crucial. If you are using a Diode Array Detector (DAD), you can assess the spectral homogeneity across the peak. A non-homogenous spectrum suggests the presence of more than one component. For mass spectrometry (MS) detection, you can use multiple reaction monitoring (MRM) with specific precursor-product ion transitions for 4-Hydroxy nebivolol.[4] The ion transition monitored for the hydroxylated metabolite of nebivolol has been reported as m/z 422 -> 404.[4]
Q3: What initial steps should I take to troubleshoot co-eluting peaks in my 4-Hydroxy nebivolol analysis?
A3: Start with a systematic approach to identify and resolve the issue. A logical troubleshooting workflow is essential for efficiently resolving co-elution problems.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Troubleshooting Guides
Issue 1: Co-elution of 4-Hydroxy nebivolol with the parent drug, Nebivolol.
This is a common challenge due to their structural similarities. The following strategies can be employed to improve their separation.
Methodology Adjustment Strategies:
-
Mobile Phase pH Adjustment: The ionization state of both nebivolol and 4-Hydroxy nebivolol can be manipulated by altering the mobile phase pH. A slight adjustment in pH can significantly impact their retention times and improve resolution. For instance, using a mobile phase with a pH of 4.5 has been reported in a method for nebivolol and related substances.[5]
-
Change in Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation.
-
Gradient Elution Optimization: A shallower gradient around the elution time of the two compounds can increase the separation between them.
Experimental Protocol: Mobile Phase Optimization
-
Baseline Experiment: Run your current method to establish the baseline resolution between nebivolol and 4-Hydroxy nebivolol.
-
pH Adjustment:
-
Prepare mobile phases with pH values slightly above and below your current method's pH (e.g., in 0.5 unit increments).
-
Equilibrate the column with each new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze the resolution and peak shape at each pH.
-
-
Organic Modifier Exchange:
-
If using acetonitrile, prepare a mobile phase with the same buffer but substitute acetonitrile with methanol at a concentration that provides a similar elution strength.
-
Equilibrate the column thoroughly and inject your sample.
-
Compare the chromatogram with your original method.
-
-
Data Analysis: Compare the resolution values, peak tailing, and analysis time for each condition to determine the optimal mobile phase.
Data Presentation: Comparison of Mobile Phase Modifications
| Parameter | Condition 1 (Original) | Condition 2 (pH 4.0) | Condition 3 (Methanol) |
| Mobile Phase | Acetonitrile/Buffer (pH 3.5) | Acetonitrile/Buffer (pH 4.0) | Methanol/Buffer (pH 3.5) |
| Retention Time (Nebivolol) | 5.2 min | 5.5 min | 6.1 min |
| Retention Time (4-OH Nebivolol) | 5.4 min | 5.9 min | 6.8 min |
| Resolution (Rs) | 1.2 | 1.8 | 2.1 |
| Peak Tailing (4-OH Nebivolol) | 1.3 | 1.1 | 1.0 |
Issue 2: Co-elution of 4-Hydroxy nebivolol with other nebivolol metabolites.
Nebivolol undergoes extensive metabolism, and separating the various hydroxylated metabolites can be challenging.
Strategies for Enhanced Selectivity:
-
Stationary Phase Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
-
Temperature Optimization: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between analytes and the stationary phase, leading to better separation. Conversely, increasing the temperature can improve peak shape and efficiency.
Caption: A pathway for method development to enhance selectivity.
Experimental Protocol: Stationary Phase and Temperature Evaluation
-
Column Screening:
-
Select two to three columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) but similar dimensions.
-
Using your optimized mobile phase, inject your sample onto each column after proper equilibration.
-
Compare the chromatograms for selectivity and resolution of 4-Hydroxy nebivolol from other metabolites.
-
-
Temperature Study:
-
Using the column that provided the best selectivity, perform a temperature study.
-
Set the column temperature at three different levels (e.g., 25°C, 35°C, and 45°C).
-
Allow the system to stabilize at each temperature before injecting the sample.
-
Evaluate the impact of temperature on resolution, retention time, and peak shape. A column thermostat set at 45°C has been used in the analysis of nebivolol and its hydroxylated metabolite.[4]
-
Data Presentation: Impact of Stationary Phase and Temperature
| Column Type | Temperature (°C) | Retention Time (4-OH Nebivolol) | Resolution (from nearest peak) |
| C18 | 35 | 4.8 min | 1.1 |
| Phenyl-Hexyl | 35 | 5.5 min | 1.9 |
| Phenyl-Hexyl | 25 | 6.2 min | 2.2 |
| Phenyl-Hexyl | 45 | 5.1 min | 1.7 |
Issue 3: Co-elution with endogenous matrix components in biological samples.
Effective sample preparation is key to minimizing matrix interference.
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may need optimization for your specific application.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the 4-Hydroxy nebivolol and other analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Caption: A typical workflow for solid-phase extraction of plasma samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bezmialemscience.org [bezmialemscience.org]
Technical Support Center: Quantification of 4-Hydroxy Nebivolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantification of 4-Hydroxy nebivolol (B1214574), with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in 4-Hydroxy nebivolol quantification?
A1: Non-linear calibration curves for 4-Hydroxy nebivolol can stem from several factors, including:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of 4-Hydroxy nebivolol and its internal standard, leading to ion suppression or enhancement.[1]
-
Inappropriate Internal Standard: The selected internal standard may not adequately compensate for variability in sample preparation and instrument response.
-
Analyte Instability: Degradation of 4-Hydroxy nebivolol in the biological matrix or during sample processing can lead to inaccurate quantification.[2][3]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[4]
Q2: How can I minimize matrix effects when quantifying 4-Hydroxy nebivolol?
A2: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of 4-Hydroxy nebivolol is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. For the parent compound, nebivolol-d4 is commonly used.[5][6]
-
Chromatographic Separation: Optimize the chromatographic method to separate 4-Hydroxy nebivolol from co-eluting matrix components.[4]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the key validation parameters for a bioanalytical method for 4-Hydroxy nebivolol?
A3: According to regulatory guidelines (e.g., US FDA, EMA), the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity [6]
-
Accuracy and Precision (Intra-day and Inter-day) [7]
-
Calibration Curve Linearity and Range [6]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) [8]
-
Recovery [9]
-
Matrix Effect [9]
-
Stability (Freeze-thaw, Bench-top, Long-term) [10]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
This is a critical issue that can lead to inaccurate quantification. The following troubleshooting guide will help you identify and resolve the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor calibration curve linearity.
Issue 2: Inconsistent Peak Areas for the Internal Standard (IS)
Inconsistent IS peak areas across the calibration curve and quality control (QC) samples can indicate a problem with sample preparation or instrument performance.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Ensure consistent and accurate pipetting of the IS solution into all samples.
-
Verify the stability of the IS in the stock solution and in the final extracted samples.
-
-
Investigate Matrix Effects:
-
Assess the matrix effect by comparing the IS response in neat solution versus post-extraction spiked matrix samples. A significant difference suggests ion suppression or enhancement.
-
-
Check Instrument Performance:
-
Inspect the LC and MS systems for any leaks or blockages.
-
Ensure the ESI source is clean and stable.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can affect integration accuracy and, consequently, the reliability of the calibration curve.[4]
Troubleshooting Workflow for Peak Shape Issues:
Caption: Troubleshooting workflow for common peak shape problems.
Data Presentation
The following tables summarize linearity data from published methods for the quantification of the parent drug, nebivolol. This information can serve as a useful reference when developing and troubleshooting methods for its 4-Hydroxy metabolite.
Table 1: Linearity of Nebivolol Quantification using LC-MS/MS
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| Nebivolol-d4 | 0.43–750 ng/mL | > 0.99 | [11] |
| Not Specified | 5 pg/mL–50 ng/mL | 0.997 | [6] |
| Nebivolol-d4 | 50–5000 pg/mL | Not Reported | [6] |
| Racemic nebivolol D4 | 20.0 to 6000 pg/mL | > 0.99 | [9][12] |
Table 2: Linearity of Nebivolol Quantification using HPLC
| Detection Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| UV | 0.25-8.0 µg/mL | Not Reported | [13] |
| UV | 0.2-10 µg/mL | > 0.999 | [2] |
| UV | 2–10 μg/mL | 0.9999 | [14] |
Experimental Protocols
Below are representative protocols for the quantitative analysis of nebivolol, which can be adapted for 4-Hydroxy nebivolol.
Protocol 1: LC-MS/MS with a Labeled Internal Standard
This method is highly sensitive and specific, making it suitable for bioanalytical applications.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an appropriate amount of 4-Hydroxy nebivolol internal standard solution.
-
Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[6]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[10][11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic phase (e.g., a mixture of methanol (B129727) and acetonitrile) is typically employed.[11]
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used for nebivolol and its metabolites.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-Hydroxy nebivolol and its internal standard need to be determined and optimized. For nebivolol, a common transition is m/z 406.2 → 151.1.[6]
-
Protocol 2: RP-HPLC with UV Detection
This method is a cost-effective alternative, suitable for formulations or when high sensitivity is not required.
-
Sample Preparation:
-
Sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dissolution and dilution may be sufficient. For biological matrices, a more extensive extraction procedure like SPE or LLE will be necessary.
-
-
Chromatographic Conditions:
Signaling Pathway Visualization
While not directly related to calibration curve issues, understanding the metabolic pathway of nebivolol is crucial for bioanalysis.
Caption: Metabolic pathway of Nebivolol to 4-Hydroxy nebivolol.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bezmialemscience.org [bezmialemscience.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry [analchemres.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Formulation and In Vitro Evaluation of Bilayer Tablets of Nebivolol Hydrochloride and Nateglinide for the Treatment of Diabetes and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Impact of pH on the extraction efficiency of 4-Hydroxy nebivolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 4-Hydroxy nebivolol (B1214574).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting 4-Hydroxy nebivolol from biological matrices?
Q2: I am experiencing low recovery of 4-Hydroxy nebivolol during liquid-liquid extraction (LLE). What are the potential causes and troubleshooting steps?
A2: Low recovery during LLE can be attributed to several factors. Here are some common causes and solutions:
-
Incorrect pH: If the pH of the aqueous sample is too low (acidic or neutral), 4-Hydroxy nebivolol will be in its ionized (protonated) form, making it more water-soluble and less likely to partition into the organic extraction solvent.
-
Solution: Ensure the sample pH is adjusted to 10 or higher using a suitable base (e.g., ammonium (B1175870) hydroxide) before extraction.[2]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal.
-
Solution: Screen different organic solvents with varying polarities, such as ethyl acetate (B1210297), diethyl ether, or a mixture of solvents (e.g., dichloromethane:isopropanol).[2]
-
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning.
-
Solution: Ensure thorough mixing for an adequate amount of time to allow for equilibrium to be reached between the two phases.[2]
-
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery.
-
Solution: To break emulsions, you can try adding salt to the aqueous phase, gentle centrifugation, or using a different extraction solvent.[2]
-
Q3: What are the key considerations for developing a solid-phase extraction (SPE) method for 4-Hydroxy nebivolol?
A3: For developing a robust SPE method, consider the following:
-
Sorbent Selection: Since 4-Hydroxy nebivolol is a weakly basic compound, a mixed-mode or ion-exchange sorbent can be effective. A polymeric reversed-phase sorbent is also a good option.[3]
-
pH of Loading and Wash Solutions: The pH of the sample and wash solutions is critical. The sample should be loaded at a pH where 4-Hydroxy nebivolol is retained on the sorbent (typically a neutral to slightly basic pH for reversed-phase SPE). The wash solvent should be strong enough to remove interferences without eluting the analyte.
-
Elution Solvent: The elution solvent must be strong enough to desorb 4-Hydroxy nebivolol from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). For ion-exchange SPE, the pH of the elution buffer needs to be adjusted to neutralize the charge on the analyte or a counter-ion is used to displace it.
-
Flow Rate: A flow rate that is too fast during sample loading can result in incomplete retention of the analyte.[2]
Q4: Are there any known stability issues for 4-Hydroxy nebivolol during extraction?
A4: While specific stability data for 4-Hydroxy nebivolol during extraction is not extensively published, the parent drug, nebivolol, is known to be labile under certain conditions. It is susceptible to degradation in acidic and basic conditions and through oxidation.[4] It is reasonable to assume that 4-Hydroxy nebivolol may have similar stability characteristics. Therefore, it is advisable to perform stability studies of the analyte in the biological matrix under the conditions of the extraction procedure (e.g., bench-top stability at room temperature).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the extraction of 4-Hydroxy nebivolol.
Table 1: Troubleshooting Low Extraction Recovery
| Symptom | Potential Cause | Recommended Action |
| Low recovery in LLE | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ≥ 10 to ensure 4-Hydroxy nebivolol is in its neutral form. Verify pH with a calibrated meter.[2] |
| Inappropriate extraction solvent. | Test a range of solvents with different polarities (e.g., methyl t-butyl ether, ethyl acetate, dichloromethane). Consider using a solvent mixture. | |
| Insufficient mixing or phase separation. | Increase vortexing time. Centrifuge to ensure a clean separation of the aqueous and organic layers. | |
| Emulsion formation. | Add a small amount of saturated sodium chloride solution to the aqueous phase before extraction. | |
| Low recovery in SPE | Inappropriate sorbent. | If using reversed-phase, consider a mixed-mode or ion-exchange sorbent that can provide stronger retention for a basic compound. |
| Breakthrough during sample loading. | Decrease the flow rate during sample application. Ensure the sample pH is appropriate for retention on the chosen sorbent. | |
| Analyte loss during washing. | The wash solvent may be too strong. Reduce the organic content of the wash solvent or adjust its pH. | |
| Incomplete elution. | The elution solvent may be too weak. Increase the organic strength or volume of the elution solvent. For ion-exchange, ensure the pH of the elution solvent is adequate to neutralize the analyte. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) of 4-Hydroxy Nebivolol from Plasma
This protocol provides a general starting point for LLE. Optimization will be required for specific applications.
-
Sample Preparation:
-
To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add an appropriate internal standard.
-
Add 100 µL of 1 M ammonium hydroxide (B78521) to adjust the pH to approximately 10.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5.0 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl t-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Solid-Phase Extraction (SPE) of 4-Hydroxy Nebivolol from Plasma
This protocol outlines a general procedure using a mixed-mode cation exchange cartridge.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma by adding an internal standard and diluting with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.5).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the 4-Hydroxy nebivolol with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 2: Conceptual Impact of pH on the Extraction Efficiency of 4-Hydroxy Nebivolol
| Extraction Method | pH of Aqueous Phase | Expected Ionization State of 4-Hydroxy Nebivolol | Expected Extraction Efficiency (%) | Rationale |
| LLE (Non-polar solvent) | 2.0 | Mostly Ionized (Cationic) | < 10% | High water solubility due to protonation of the amine group. |
| 4.0 | Mostly Ionized (Cationic) | 10 - 30% | Increased ionization leads to poor partitioning into the organic phase. | |
| 7.0 | Partially Ionized | 40 - 60% | Approaching the pKa, a significant portion is still ionized. | |
| 8.2 (approx. pKa) | 50% Ionized / 50% Neutral | ~50% | Equal distribution between ionized and neutral forms. | |
| 10.0 | Mostly Neutral | > 85% | The neutral form is more lipophilic and readily partitions into the organic solvent. | |
| 12.0 | Almost Completely Neutral | > 95% | Maximized partitioning into the organic phase. |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for 4-Hydroxy Nebivolol.
Caption: Solid-Phase Extraction Workflow for 4-Hydroxy Nebivolol.
Caption: Troubleshooting Logic for Low Extraction Recovery.
References
Selecting the appropriate internal standard for 4-Hydroxy nebivolol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of 4-Hydroxy nebivolol (B1214574). Our goal is to address common challenges encountered during experimental procedures, with a particular focus on the critical selection of an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of 4-Hydroxy nebivolol?
For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself. Therefore, deuterated 4-Hydroxy nebivolol would be the ideal choice. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects. This allows for effective correction of variability during sample preparation and analysis, particularly from matrix effects.[1][2]
Q2: If a deuterated version of 4-Hydroxy nebivolol is unavailable, what are the best alternatives?
When a SIL version of the specific metabolite is not commercially available, the next best option is a deuterated analog of the parent drug, nebivolol (e.g., Nebivolol-d4) .[3][4][5][6] This is often a suitable alternative as its structure is very similar to 4-Hydroxy nebivolol, leading to comparable behavior during extraction and chromatographic separation. Several validated methods for nebivolol in biological fluids have successfully utilized Nebivolol-d4.[3][4][5][6]
A third option is to use a structurally similar molecule (an analog) that is not isotopically labeled. For instance, one study on nebivolol utilized amlodipine (B1666008) besylate for an HPLC method.[7] However, for the high sensitivity and specificity of LC-MS/MS, a SIL internal standard is strongly recommended to minimize data variability.[1]
Q3: Why is a stable isotope-labeled internal standard superior to a structural analog for LC-MS/MS analysis?
Stable isotope-labeled internal standards are considered the "critical reagent" for LC-MS assays for several reasons:[1]
-
Correction for Matrix Effects : Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1] A SIL internal standard that co-elutes with the analyte experiences the same matrix effects, allowing for accurate normalization of the signal.[1]
-
Similar Extraction Recovery : A SIL internal standard will have nearly identical extraction efficiency to the analyte from the biological matrix. Any sample loss during preparation will affect both the analyte and the internal standard equally, thus not impacting the final concentration calculation.
-
Compensation for Instrumental Variability : A SIL internal standard helps to correct for fluctuations in the LC-MS/MS system's performance during an analytical run.
While a structural analog can be used, it may not perfectly mimic the analyte's behavior in all these aspects, potentially leading to less reliable data.[1]
Troubleshooting Guide
Issue: High variability in quantitative results for 4-Hydroxy nebivolol.
| Potential Cause | Troubleshooting Step |
| Inappropriate Internal Standard | If using a structural analog as an internal standard, consider switching to a stable isotope-labeled internal standard, such as Nebivolol-d4.[1][2][8][9] This will better compensate for matrix effects and variations in sample preparation.[1] |
| Poor Chromatographic Resolution | Nebivolol and its metabolites can be isobaric (have the same mass).[10] Ensure your chromatographic method effectively separates 4-Hydroxy nebivolol from the parent drug (nebivolol) and other potential metabolites to avoid co-elution and interference.[10] |
| Matrix Effects | Even with a SIL internal standard, significant ion suppression or enhancement can be problematic. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[10] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibration standards and quality controls. |
Experimental Protocols
Protocol: Bioanalytical Method for Nebivolol and its Metabolites using LC-MS/MS
This protocol is based on established methods for nebivolol and can be adapted for the analysis of 4-Hydroxy nebivolol.[6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Nebivolol-d4 in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
The following table summarizes typical parameters that can be used as a starting point for method development.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)[3] |
| Mobile Phase | A: 5 mM Ammonium Acetate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Precursor Ion (m/z) | Nebivolol: 406.2[5]4-Hydroxy nebivolol: To be determinedNebivolol-d4 (IS): 410.2[5][6] |
| Product Ion (m/z) | Nebivolol: 151.0[5]4-Hydroxy nebivolol: To be determinedNebivolol-d4 (IS): 151.0[5][6] |
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 4-Hydroxy nebivolol into blank plasma.
-
Process these standards and QCs alongside the unknown samples.
-
The calibration curve should demonstrate linearity over the desired concentration range with a correlation coefficient (r²) > 0.99.
-
The accuracy and precision of the QCs should be within ±15% (±20% at the lower limit of quantification).[8]
Visualizations
Caption: Decision workflow for selecting an appropriate internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Column bleeding interference in 4-Hydroxy nebivolol analysis
Welcome to the Technical Support Center for the analysis of 4-Hydroxy nebivolol (B1214574). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the analytical quantification of 4-Hydroxy nebivolol, with a specific focus on mitigating interference from column bleeding.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a concern in the LC-MS/MS analysis of 4-Hydroxy nebivolol?
A1: Column bleed refers to the degradation of the stationary phase of the chromatography column, which then elutes with the mobile phase.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this can introduce background noise and interfering ions, compromising the sensitivity and accuracy of the analysis.[2] For a metabolite like 4-Hydroxy nebivolol, which may be present at low concentrations in biological matrices, minimizing column bleed is crucial for achieving a low limit of quantification and ensuring data reliability.
Q2: What are the primary causes of column bleeding in reversed-phase LC columns used for pharmaceutical analysis?
A2: The primary causes of column bleeding in reversed-phase liquid chromatography (RPLC) include:
-
Hydrolysis of the stationary phase: This is particularly prevalent at extreme pH values (both low and high) and elevated temperatures, leading to the breakdown of the bonded phase.
-
Mobile phase composition: Aggressive organic solvents or additives can contribute to the degradation of the stationary phase.[3] The use of non-volatile buffers, such as phosphate (B84403) buffers, is incompatible with LC-MS analysis as they can precipitate and contaminate the system.[4]
-
Improper column storage and handling: Storing columns in buffered mobile phases can lead to salt precipitation and damage to the stationary phase.[5] Columns should be stored in a high percentage of organic solvent, such as acetonitrile (B52724).
-
Contamination: Accumulation of sample matrix components or impurities from solvents can degrade the column packing material over time.[6]
Q3: What are some common ions observed in mass spectra that are characteristic of column bleed?
A3: While much of the specific ion data for column bleed comes from Gas Chromatography-Mass Spectrometry (GC-MS), the underlying stationary phase chemistry (polysiloxanes) can be similar. In LC-MS, column bleed can manifest as a general rise in the baseline of the total ion chromatogram (TIC).[2] However, specific ions originating from the degradation of silica-based bonded phases can also be observed. It is good practice to run a blank gradient without the column to identify background ions originating from the solvent and system, and then a blank gradient with the column to identify ions specifically from column bleed.[7]
Q4: Can column bleeding affect the ionization of 4-Hydroxy nebivolol in the mass spectrometer?
A4: Yes, components leaching from the column can cause ion suppression or enhancement in the electrospray ionization (ESI) source.[8] These interfering compounds co-elute with the analyte and compete for ionization, which can lead to a decrease or, less commonly, an increase in the analyte signal, thereby affecting the accuracy and reproducibility of the quantification.
Troubleshooting Guide: Column Bleeding Interference
This guide provides a systematic approach to identifying and mitigating column bleeding issues in your 4-Hydroxy nebivolol analysis.
Issue 1: High Baseline Noise or Drifting Baseline in the Chromatogram
A rising or noisy baseline, particularly during a gradient elution, is a classic indicator of column bleed.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise.
Corrective Actions:
-
Run Blank Gradients: First, run a gradient with the mobile phase directly connected to the detector (bypassing the column) to assess the background from the solvent and system. Then, run the same gradient with the column installed. A significant increase in baseline noise with the column indicates column bleed.[7]
-
Proper Column Conditioning: New columns, or columns that have been stored, require proper conditioning. Flush the column with an appropriate solvent sequence to remove any residual materials from manufacturing or storage. Typically, this involves flushing with a high percentage of a strong organic solvent.[5]
-
Column Cleaning: If the column has been in use, it may be contaminated. Implement a rigorous column cleaning protocol. For reversed-phase C18 columns, this often involves washing with a sequence of solvents of decreasing and then increasing polarity.[9][10]
-
Optimize Mobile Phase: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, which are compatible with MS detection.[6][11]
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize impurities that can contribute to baseline noise and column degradation.
-
Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.
Issue 2: Poor Peak Shape and Reduced Sensitivity for 4-Hydroxy Nebivolol
Column bleed can contribute to poor peak shape (e.g., tailing or broadening) and a reduction in the signal-to-noise ratio for your analyte.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to determine if there are regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a 4-Hydroxy nebivolol standard into the MS source while injecting a blank matrix sample onto the column. Dips in the baseline of the infused analyte indicate ion suppression.[8][12]
-
Optimize Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components that may exacerbate column degradation and cause ion suppression. Protein precipitation is a simpler but potentially less clean method.[7]
-
Adjust Gradient Profile: A shallower gradient can sometimes improve the separation of the analyte from interfering peaks, including those arising from column bleed.[13]
-
Lower Column Temperature: Operating at a lower temperature can reduce the rate of stationary phase degradation, though this may also affect chromatographic selectivity and run time.
Quantitative Data and Experimental Protocols
Table 1: Typical LC-MS/MS Parameters for Nebivolol Analysis
| Parameter | Typical Conditions | References |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [14][15] |
| Mobile Phase A | 0.1% Formic acid in water or 20mM Ammonium formate (pH 3.0) | [14][15] |
| Mobile Phase B | Acetonitrile or Methanol | [14][15] |
| Flow Rate | 0.5 - 1.0 mL/min | [15][16] |
| Gradient | Gradient elution is typically used to separate from endogenous components. | [17] |
| Ionization Mode | ESI Positive | [17] |
| MRM Transition (Nebivolol) | 406.2 -> 151.1 | [14][17][18] |
| MRM Transition (Nebivolol-d4 IS) | 410.2 -> 151.0 | [14][18] |
Note: The MRM transition for 4-Hydroxy nebivolol would be m/z 422.2 -> [product ion]. The specific product ion would need to be determined during method development by infusing a standard of 4-Hydroxy nebivolol.
Experimental Protocol: Column Cleaning for Reversed-Phase Columns
This general protocol can be adapted to clean C18 columns used in 4-Hydroxy nebivolol analysis. Always consult the column manufacturer's guidelines first.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water for at least 30 minutes to remove any buffer salts.[9]
-
Flush with 100% Isopropanol for 30 minutes.
-
Flush with 100% Acetonitrile for 30 minutes.
-
Flush with 100% Methanol for 30 minutes.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes before re-connecting to the detector and running samples.[5]
Experimental Protocol: Sample Preparation using Protein Precipitation
This is a common and relatively simple method for extracting nebivolol and its metabolites from plasma.
-
To 100 µL of plasma sample, add an appropriate amount of internal standard (e.g., 4-Hydroxy nebivolol-d4).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[18]
-
Vortex the sample for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be injected directly, or evaporated to dryness and reconstituted in the initial mobile phase.
Nebivolol Metabolism and Potential Interferences
Understanding the metabolic fate of nebivolol is key to anticipating potential analytical interferences. Nebivolol is extensively metabolized, primarily through hydroxylation and glucuronidation.
Caption: Simplified metabolic pathway of Nebivolol.
During analysis, it is important to ensure sufficient chromatographic resolution to separate 4-Hydroxy nebivolol from the parent drug (nebivolol) and other hydroxylated or glucuronidated metabolites, as these can be isobaric or have similar fragmentation patterns, leading to analytical interference.[18] A stability-indicating method should be developed to ensure that any degradation products do not co-elute with the analyte of interest.[1][19][20][21]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (LCMS) Mobile Phases Suitable for MS | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. xisdxjxsu.asia [xisdxjxsu.asia]
- 17. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japtronline.com [japtronline.com]
- 21. researchgate.net [researchgate.net]
Optimizing fragmentation parameters for 4-Hydroxy nebivolol in MS/MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS/MS) fragmentation parameters for 4-Hydroxy nebivolol (B1214574). It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the MS/MS analysis of 4-Hydroxy nebivolol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for 4-Hydroxy Nebivolol Precursor Ion (m/z 422.2) | 1. Suboptimal Ionization Source Conditions: Incorrect temperature, gas flows, or voltage can lead to inefficient ionization. 2. Poor Chromatographic Peak Shape: Co-elution with interfering matrix components can cause ion suppression. 3. Sample Degradation: The analyte may be unstable under the storage or experimental conditions. 4. Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated or is scanning the wrong m/z range. | 1. Optimize Ion Source Parameters: Systematically adjust source temperature, nebulizer gas, and capillary voltage to maximize the signal for a 4-Hydroxy nebivolol standard. 2. Improve Chromatography: Adjust the mobile phase composition or gradient to improve peak shape and separate the analyte from matrix interferences. Consider using a guard column. 3. Assess Analyte Stability: Analyze samples immediately after preparation and evaluate stability under different storage conditions (e.g., temperature, light exposure). 4. Calibrate and Verify MS Settings: Ensure the mass spectrometer is recently calibrated. Confirm that the scan range includes m/z 422.2. |
| Inconsistent or Low-Intensity Fragment Ions | 1. Inappropriate Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into very small ions. 2. Incorrect Precursor Ion Selection: The isolation window for the precursor ion (m/z 422.2) may be too wide or incorrectly centered. 3. Collision Cell Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) may not be optimal. | 1. Perform a Collision Energy Optimization Experiment: Analyze a standard solution of 4-Hydroxy nebivolol and ramp the collision energy over a range (e.g., 10-50 eV) to determine the value that yields the highest intensity for the desired product ions. 2. Optimize Precursor Isolation: Use a narrow isolation window (e.g., 0.7-1.5 Da) to ensure specific fragmentation of the 4-Hydroxy nebivolol precursor ion. 3. Consult Instrument Manufacturer's Recommendations: Refer to the instrument manual for typical collision gas pressure ranges and optimize if necessary. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization state of 4-Hydroxy nebivolol. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Use a High-Performance Column: Employ a high-quality, end-capped C18 column. Consider adding a small amount of a competing base to the mobile phase. 3. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure 4-Hydroxy nebivolol is in a consistent, single ionic state. |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background. 2. Matrix Effects: Co-eluting compounds from the sample matrix can contribute to background noise. | 1. Use High-Purity Solvents: Ensure all solvents and additives are LC-MS grade. Flush the system thoroughly. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for 4-Hydroxy nebivolol in positive ion mode ESI-MS?
A1: The expected precursor ion for 4-Hydroxy nebivolol corresponds to the protonated molecule, [M+H]⁺. Given the molecular weight of nebivolol (405.48 g/mol ) and the addition of a hydroxyl group (+16 g/mol ), the theoretical monoisotopic mass of 4-Hydroxy nebivolol is approximately 421.19 g/mol . Therefore, the expected m/z for the singly charged precursor ion is approximately 422.19. A recent study identified hydroxylated metabolites of nebivolol with a theoretical mass of 422.1774 for the [M+H]⁺ ion.[1][2]
Q2: What are the expected major fragment ions of 4-Hydroxy nebivolol in MS/MS?
A2: The fragmentation of 4-Hydroxy nebivolol is expected to be similar to that of the parent drug, nebivolol. A primary fragmentation pathway for nebivolol involves the cleavage of the bond between the two chromane (B1220400) moieties, leading to the formation of a characteristic fragment ion with an m/z of 151.1.[3][4] For 4-Hydroxy nebivolol, two major fragmentation pathways are anticipated:
-
Loss of the unmodified 6-fluoro-3,4-dihydro-2H-1-benzopyran (6-FDBP) moiety: This would result in a product ion corresponding to the hydroxylated portion of the molecule.
-
Loss of the hydroxylated 6-FDBP moiety: This would produce the unmodified fragment of the other half of the molecule.
Additionally, the loss of a water molecule (H₂O) from the precursor or fragment ions is a common fragmentation pathway for hydroxylated compounds.
Q3: How do I determine the optimal collision energy for the fragmentation of 4-Hydroxy nebivolol?
A3: The optimal collision energy is instrument-dependent and should be determined empirically. The recommended procedure is as follows:
-
Prepare a standard solution of 4-Hydroxy nebivolol (or a sample known to contain it).
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS run.
-
Set up a product ion scan experiment, selecting the precursor ion of 4-Hydroxy nebivolol (m/z 422.2).
-
Create a series of experiments where the collision energy is ramped in steps (e.g., 5 eV increments) across a relevant range (e.g., 10-50 eV).
-
Monitor the intensity of the key product ions at each collision energy level.
-
The optimal collision energy is the value that produces the highest and most stable signal for the desired product ions.
Q4: I am observing significant ion suppression. What can I do to mitigate this?
A4: Ion suppression is a common issue in LC-MS/MS analysis, particularly with complex biological matrices. To mitigate ion suppression:
-
Improve Chromatographic Separation: Ensure that 4-Hydroxy nebivolol is well-separated from other matrix components. Adjusting the gradient profile or using a different stationary phase can help.
-
Enhance Sample Preparation: Implement a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Dilute the Sample: Reducing the matrix load by diluting the sample can often alleviate ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 4-Hydroxy nebivolol will co-elute and experience similar ion suppression, allowing for more accurate quantification.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for 4-Hydroxy nebivolol in MS/MS analysis. The collision energy (CE) should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Typical CE Range (eV) |
| 4-Hydroxy nebivolol | ~422.2 | ~272.1 (Loss of 6-FDBP) | ~151.1 (Unmodified 6-FDBP) | 15 - 40 |
Experimental Protocols
Protocol for Collision Energy Optimization:
-
Standard Preparation: Prepare a 100 ng/mL solution of 4-Hydroxy nebivolol in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
MS Method:
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Select the precursor ion for 4-Hydroxy nebivolol (m/z 422.2) with an isolation width of approximately 1 Da.
-
Set up a series of product ion scans with the collision energy varying from 10 eV to 50 eV in 5 eV increments.
-
-
Data Analysis:
-
Examine the resulting product ion spectra for each collision energy.
-
Plot the intensity of the desired product ions (e.g., m/z ~272.1 and ~151.1) as a function of collision energy.
-
The collision energy that provides the maximum intensity for the product ions of interest is the optimal value.
-
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. readchemistry.com [readchemistry.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 4-Hydroxy Nebivolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-hydroxy nebivolol (B1214574) hydrochloride, a major metabolite of the antihypertensive drug nebivolol. While a specific validated High-Performance Liquid Chromatography (HPLC) method for this metabolite is not extensively documented in publicly available literature, this guide outlines a proposed HPLC method based on established protocols for the parent compound, nebivolol. This proposed method is then compared with alternative advanced analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for which methods encompassing nebivolol and its metabolites have been reported.
Executive Summary
The analysis of drug metabolites is a critical aspect of drug development, providing insights into pharmacokinetics, efficacy, and safety. This document details a proposed stability-indicating HPLC method for 4-hydroxy nebivolol hydrochloride, leveraging the robust methodologies established for nebivolol. A comparative analysis with UPLC and LC-MS/MS methods is presented to aid researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, resolution, and throughput.
Proposed HPLC Method for this compound
Based on a review of validated stability-indicating HPLC methods for nebivolol, a suitable method for its hydroxylated metabolite can be proposed. The increased polarity of 4-hydroxy nebivolol would likely result in a shorter retention time under reversed-phase conditions compared to the parent drug.
Experimental Protocol
Chromatographic Conditions:
-
Column: Phenomenex Luna C8(2) (250 mm x 4.6 mm, 5 µm particle size)[1] or a similar C18 column.[2][3][4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.5 phosphate (B84403) buffer (35:65, v/v).[1] Alternative mobile phases could include methanol (B129727) and water mixtures.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm or 282 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of the mobile phase.
-
Perform serial dilutions to create calibration standards and quality control samples at various concentrations.
Sample Preparation:
For analysis from a biological matrix, a protein precipitation or liquid-liquid extraction step would be necessary, followed by reconstitution in the mobile phase.
Method Validation Parameters (Based on Nebivolol HPLC Methods)
The following table summarizes typical validation parameters for HPLC methods developed for nebivolol, which would serve as a benchmark for the validation of a method for its 4-hydroxy metabolite.
| Parameter | HPLC Method for Nebivolol |
| Linearity Range | 0.2 - 10 µg/mL to 40 - 160 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.57% - 100.86%[1][2] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.06 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[2] |
Comparative Analysis of Analytical Methods
For a comprehensive understanding, the proposed HPLC method is compared with UPLC and LC-MS/MS methods, which have been documented for the analysis of nebivolol and its related substances, including metabolites.
| Feature | Proposed HPLC-UV | UPLC-PDA | LC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation using smaller particles for higher resolution and speed. | Separation coupled with mass detection for high selectivity and sensitivity. |
| Stationary Phase | C8 or C18, 5 µm | BEH C18, 1.7 µm[5] | C18 or similar, various particle sizes |
| Sensitivity | Lower (µg/mL range)[2] | Moderate | Highest (pg/mL to ng/mL range) |
| Resolution | Good | Excellent | Good to Excellent |
| Analysis Time | Longer | Shorter | Short to Moderate |
| Selectivity | Moderate | Good | Excellent |
| Instrumentation Cost | Low | Moderate | High |
| Application | Routine QC, stability studies | Impurity profiling, stability studies | Bioanalysis, metabolite identification |
Experimental Workflows and Signaling Pathways
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: Comparison of Analytical Techniques.
Conclusion
The validation of an analytical method for this compound is essential for its accurate quantification in various stages of drug development. While a specific, validated HPLC method is not readily found in the literature, a robust method can be developed based on the principles applied to its parent compound, nebivolol. For applications requiring higher sensitivity and selectivity, such as bioanalysis and metabolite profiling, UPLC and LC-MS/MS offer significant advantages. The information and comparative data presented in this guide are intended to assist researchers in making informed decisions regarding the most suitable analytical methodology for their studies involving this compound.
References
- 1. Development and validation of a stability-indicating column high-performance liquid chromatographic assay method for determination of nebivolol in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated RP-HPLC Method for Simultaneous Estimation of Nebivolol and Hydrochlorothiazide in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comparative Guide to the Quantification of 4-Hydroxy Nebivolol: LC-MS/MS vs. High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary analytical methods used for the quantification of 4-Hydroxy nebivolol (B1214574), a key active metabolite of the beta-blocker nebivolol. While the initial intent was to cross-validate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Enzyme-Linked Immunosorbent Assay (ELISA), a comprehensive review of publicly available scientific literature reveals a notable absence of a commercially available or published ELISA method specifically for 4-Hydroxy nebivolol. Therefore, this guide will focus on the comparative analysis of LC-MS/MS and High-Performance Liquid Chromatography (HPLC), the two predominant and well-validated techniques for the bioanalysis of nebivolol and its metabolites.
The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and drug metabolism studies. This document presents a summary of quantitative data, detailed experimental protocols, and a discussion of the relative strengths and weaknesses of each method to aid researchers in making an informed decision based on their specific experimental needs.
Quantitative Performance Overview
The following table summarizes the key validation parameters for LC-MS/MS and HPLC methods as reported in various studies for the analysis of nebivolol and its metabolites. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of the analytical methods.
| Parameter | LC-MS/MS Methods | HPLC Methods |
| Linearity Range | 0.02 - 6000 pg/mL (for enantiomers)[1] | 0.25 - 8.0 µg/mL[2] |
| 0.43 - 750 ng/mL[3] | 0.2 - 20 ng/mL (with fluorescence detection)[4] | |
| 50 - 5000 pg/mL[5] | 10 - 50 ppm[6] | |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[7] | 0.16 ng/mL (with fluorescence detection)[4] |
| 20 pg/mL (for enantiomers)[1] | 0.25 µg/mL[2] | |
| 30 pg/mL[5] | 0.5 ppm[6] | |
| Intra-day Precision (%CV) | < 11.4%[3] | < 4.82%[2] |
| 0.7 - 8.2%[7] | < 2%[8] | |
| Inter-day Precision (%CV) | < 11.4%[3] | < 4.82%[2] |
| 0.7 - 8.2%[7] | < 2%[8] | |
| Accuracy (% Bias or % Recovery) | ≤ 11.4% bias[3] | 98.00% - 101.50% recovery[8] |
| 85 - 115%[1] | 99.8% recovery[2] | |
| 87.71% mean recovery[7] | 98.4 ± 3.3% recovery[4] |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is widely used for the quantification of drugs and their metabolites in complex biological matrices.[5]
Sample Preparation: Sample preparation for LC-MS/MS analysis of nebivolol and its metabolites typically involves one of the following extraction techniques to remove interfering substances from the biological matrix:
-
Protein Precipitation: A simple and high-throughput method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): This classic technique provides very clean extracts by partitioning the analyte between two immiscible liquid phases.[5][9]
-
Solid-Phase Extraction (SPE): A more rigorous clean-up method that can lead to lower limits of quantification.[9][10]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Separation: Typically achieved using a reverse-phase C18 column.[3] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).[3][11]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for nebivolol and its metabolites.[3]
-
Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7] For nebivolol, a common precursor-product ion transition is m/z 406.2 → 151.1.[3][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cost-effective alternative to LC-MS/MS, often coupled with UV or fluorescence detection.[9] While generally less sensitive than LC-MS/MS, it can be a robust and reliable method for quantification.
Sample Preparation: Similar to LC-MS/MS, sample preparation for HPLC analysis typically involves protein precipitation.[4]
Chromatographic and Detection Conditions:
-
Chromatographic Separation: A C18 column is commonly used for separation.[2] The mobile phase is often a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile.[2][4]
-
Detection:
Experimental Workflows
Caption: Generalized workflows for LC-MS/MS and HPLC analysis.
Signaling Pathway of Nebivolol's Vasodilatory Action
The vasodilatory effects of nebivolol, the parent drug of 4-Hydroxy nebivolol, are primarily attributed to the l-enantiomer (B50610) and involve the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[10] The beta-blocking activity, on the other hand, is mainly due to the d-enantiomer's competitive antagonism at β1-adrenergic receptors.[10]
Caption: Signaling pathway of l-nebivolol induced vasodilation.
Discussion and Conclusion
The choice between LC-MS/MS and HPLC for the quantification of 4-Hydroxy nebivolol depends on the specific requirements of the study.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for studies requiring low detection limits, such as pharmacokinetic studies with low dosage administration.[5] The high selectivity of tandem mass spectrometry minimizes interference from matrix components, leading to more accurate and precise results.[5]
HPLC , particularly when coupled with fluorescence detection, provides a viable and cost-effective alternative.[9] While it may not achieve the low limits of quantification seen with LC-MS/MS, its sensitivity is often sufficient for many applications, including routine quality control of pharmaceutical preparations.[2] The simplicity of the instrumentation and lower operational costs can be advantageous for high-throughput screening or in laboratories where access to mass spectrometry is limited.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. bezmialemscience.org [bezmialemscience.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. xisdxjxsu.asia [xisdxjxsu.asia]
A Comparative Pharmacokinetic Profile of Nebivolol and its Active Metabolite, 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the third-generation beta-blocker, nebivolol (B1214574), and its pharmacologically active metabolite, 4-hydroxy nebivolol. The data presented is compiled from peer-reviewed studies and is intended to support research and development efforts in the field of cardiovascular therapeutics.
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with vasodilatory properties mediated by nitric oxide.[1] It is administered as a racemic mixture of d- and l-enantiomers, with the d-enantiomer being responsible for the beta-blocking activity.[1][2] The drug undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to the formation of active hydroxylated metabolites, including 4-hydroxy nebivolol.[1][2][3][4] The polymorphic nature of CYP2D6 results in significant inter-individual variability in the pharmacokinetic profiles of nebivolol, particularly between extensive metabolizers (EMs) and poor metabolizers (PMs).[2][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of nebivolol and 4-hydroxy nebivolol are significantly influenced by the CYP2D6 metabolizer status of an individual. The following tables summarize key pharmacokinetic parameters for both compounds in different metabolizer phenotypes.
Table 1: Pharmacokinetic Parameters of Nebivolol in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) Following a Single Oral Dose.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM/EM) |
| Cmax (ng/mL) | 1.66 ± 0.86 | 5.24 ± 0.48 | 3.16 |
| AUC₀₋∞ (ng*h/mL) | 9.19 ± 8.91 | 139.22 ± 20.80 | 15.15 |
| t½ (hours) | ~12 | ~19 | 1.58 |
Data compiled from studies involving single oral doses of nebivolol in healthy volunteers.[2][3][4][6][7]
Table 2: Pharmacokinetic Parameters of 4-Hydroxy Nebivolol in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) Following a Single Oral Dose of Nebivolol.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM/EM) |
| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported | - |
| AUC₀₋∞ (ng*h/mL) | 9.34 ± 7.98 | 13.54 ± 1.33 | 1.45 |
Data compiled from a study involving a single 5 mg oral dose of nebivolol in healthy volunteers.[2][6]
Experimental Protocols
The data presented in this guide is based on clinical studies employing standardized methodologies for pharmacokinetic analysis. A typical experimental protocol is outlined below.
1. Study Design:
-
An open-label, non-randomized clinical trial design is often employed.[2]
-
Healthy adult volunteers are recruited and screened for inclusion and exclusion criteria.
-
Subjects are administered a single oral dose of nebivolol (e.g., 5 mg) with water.[2][8]
2. Blood Sampling:
-
Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points before and after drug administration.
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.[8]
3. Bioanalytical Method:
-
Concentrations of nebivolol and 4-hydroxy nebivolol in plasma samples are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection.[1][9][10][11]
-
A stable isotope-labeled internal standard (e.g., (Rac)-Nebivolol-d4) is used to ensure accuracy and precision.[1][11]
4. Sample Preparation:
-
A common method for sample preparation is solid-phase extraction (SPE) or liquid-liquid extraction.[1][12]
-
For protein precipitation, acetonitrile (B52724) is often used.[10][13]
5. Chromatographic and Mass Spectrometric Conditions:
-
HPLC: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11][13][14]
-
MS/MS: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its metabolite.[11]
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[2]
-
These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[2]
Visualizations
The following diagrams illustrate the metabolic pathway of nebivolol and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic pathway of nebivolol.
Caption: Experimental workflow for a nebivolol pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. impactfactor.org [impactfactor.org]
- 14. ijrpc.com [ijrpc.com]
In Vitro Activity of 4-Hydroxy Nebivolol Compared to Other Beta-Blocker Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of 4-Hydroxy nebivolol (B1214574), the primary active metabolite of the third-generation beta-blocker nebivolol, with the metabolites of other commonly prescribed beta-blockers, including propranolol (B1214883), metoprolol, and carvedilol (B1668590). The information is compiled from publicly available scientific literature to aid in research and drug development.
Executive Summary
Nebivolol is distinguished by its high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilation. Its major active metabolite, 4-Hydroxy nebivolol, contributes significantly to its therapeutic effects.[1] While comprehensive in vitro data for 4-Hydroxy nebivolol is not as extensive as for its parent compound, this guide synthesizes the available information and draws comparisons with the metabolites of other key beta-blockers. For instance, 4-Hydroxypropranolol is known to be equipotent to its parent drug, propranolol, in terms of beta-blocking activity.[2][3][4] In contrast, α-hydroxymetoprolol, a metabolite of metoprolol, exhibits approximately 10% of the beta-blocking activity of its parent compound.[5] The metabolites of carvedilol are primarily recognized for their antioxidant properties.
Comparative Analysis of In Vitro Beta-Adrenergic Receptor Activity
The following table summarizes the available quantitative and qualitative data on the in vitro beta-adrenergic receptor activity of 4-Hydroxy nebivolol and the major metabolites of propranolol, metoprolol, and carvedilol. It is important to note that direct comparative studies are limited, and the data is collated from various sources.
| Metabolite | Parent Drug | Receptor Target(s) | In Vitro Activity Summary | Quantitative Data (Ki, IC50, or Relative Potency) |
| 4-Hydroxy nebivolol | Nebivolol | β1-adrenergic receptor | Pharmacologically active metabolite contributing to the overall therapeutic effect.[1] Possesses β1-blocking activity.[6] | Specific in vitro binding affinity data (Ki, IC50) is not extensively available in public literature.[1] |
| 4-Hydroxypropranolol | Propranolol | β1 and β2-adrenergic receptors | Potent beta-adrenoceptor blocking drug with intrinsic sympathomimetic activity.[2] | Equipotent to propranolol in antagonizing isoprenaline effects.[2][3] |
| α-Hydroxymetoprolol | Metoprolol | β1-adrenergic receptor | Pharmacologically active metabolite. | Exhibits about 10% of the β1-blocking activity of metoprolol.[5] |
| Phenolic Metabolites (3-hydroxy, 4'-hydroxy, 5'-hydroxy) | Carvedilol | β1 and β2-adrenergic receptors | The S-(-)-metabolites contribute to the β-antagonistic effect.[7] | Specific Ki or IC50 values for beta-receptor blockade are not well-documented in the provided results; the focus is on their antioxidant activity. |
Signaling Pathways and Experimental Workflows
The interaction of beta-blocker metabolites with adrenergic receptors modulates downstream signaling pathways, primarily the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for assessing the in vitro activity of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 | MDPI [mdpi.com]
Head-to-Head Comparison of Extraction Techniques for 4-Hydroxy Nebivolol: A Data-Driven Guide
A comprehensive review of published analytical methods reveals a significant data gap in the specific extraction techniques for 4-Hydroxy nebivolol (B1214574), the primary active metabolite of the antihypertensive drug nebivolol. While numerous methods detail the extraction of the parent compound, nebivolol, from various biological matrices, specific protocols and quantitative performance data for its 4-hydroxy metabolite remain largely unpublished.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview of common extraction techniques that are applied to nebivolol and could theoretically be adapted for 4-Hydroxy nebivolol. The content herein is based on the extrapolation of methods for the parent drug, as direct head-to-head experimental data for the metabolite is not currently available in the public domain. The primary extraction methodologies discussed include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: A Look at Nebivolol Extraction Performance
The following table summarizes typical performance characteristics observed for the extraction of the parent drug, nebivolol, using PPT, LLE, and SPE. It is important to note that these values are indicative and would require experimental validation for 4-Hydroxy nebivolol, which, due to its increased polarity from the hydroxyl group, may exhibit different recovery and matrix effects.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Generally lower and more variable | 67.67%[1] | High and reproducible |
| Matrix Effect | High | Moderate | Low |
| Limit of Quantification (LOQ) | Typically higher | 0.5 ng/mL[2] | Can achieve lower limits |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols: Extrapolated Methods for 4-Hydroxy Nebivolol
The following are generalized experimental protocols for PPT, LLE, and SPE based on established methods for nebivolol. These should serve as a starting point for the development and validation of an extraction method for 4-Hydroxy nebivolol.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation.[3] It is particularly useful for high-throughput screening.
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that offers a good balance between sample cleanup and recovery.[1]
Protocol:
-
To 500 µL of plasma sample in a glass tube, add an appropriate internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M Sodium Hydroxide) to adjust the pH and ensure the analyte is in its non-ionized form.
-
Add 3 mL of an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts, minimizing matrix effects and often leading to lower limits of detection.[4]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte of interest with 1 mL of a strong organic solvent, often containing a small percentage of a modifier to disrupt the sorbent-analyte interaction (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Mandatory Visualization: Extraction Workflow
The following diagram illustrates the general workflow for the three discussed extraction techniques.
Caption: A flowchart comparing the key steps of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
References
- 1. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amrutpharm.co.in [amrutpharm.co.in]
- 3. Quantification of nebivolol hydrochloride in human plasma by liquid chromatography using fluorescence detection: Use in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a 4-Hydroxy Nebivolol Analytical Method: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Hydroxy nebivolol (B1214574), the primary active metabolite of the antihypertensive drug nebivolol. The objective is to establish the method's reproducibility and reliability across different laboratories, a critical step in its application for routine analysis in drug development and quality control. This document details the experimental protocol, compares its performance with alternative methods, and outlines the inter-laboratory validation process.
Metabolic Pathway of Nebivolol
Nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active hydroxylated metabolite, 4-Hydroxy nebivolol.[1][2][3] This biotransformation is a key determinant of the drug's pharmacokinetic profile and therapeutic effect.[4][5] The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of Nebivolol to 4-Hydroxy nebivolol.
Inter-Laboratory Validation Workflow
To ensure the robustness and transferability of an analytical method, an inter-laboratory validation study is conducted. This process involves multiple laboratories analyzing the same samples using the same detailed protocol. The results are then statistically compared to assess the method's precision, accuracy, and overall reproducibility.
Caption: Workflow of the inter-laboratory validation process.
Experimental Protocols
Selected Analytical Method: RP-HPLC with UV Detection
This guide proposes the inter-laboratory validation of a stability-indicating RP-HPLC method adapted from established methods for nebivolol analysis.[6][7][8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
4-Hydroxy nebivolol reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 4-Hydroxy nebivolol reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Extract 4-Hydroxy nebivolol from the matrix (e.g., plasma, formulation) using a suitable extraction method (e.g., solid-phase extraction or protein precipitation). Reconstitute the dried extract in the mobile phase.
Inter-Laboratory Validation Protocol
The validation will be conducted in three independent laboratories and will assess the following parameters as per ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Comparison
The performance of the proposed RP-HPLC method will be compared with other published single-laboratory validated methods for nebivolol. While a direct comparison for 4-Hydroxy nebivolol is limited due to the scarcity of published dedicated methods, the data for the parent drug provides a relevant benchmark for chromatographic performance.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Proposed Method (for 4-Hydroxy Nebivolol) | Alternative Method 1 (Nebivolol)[7] | Alternative Method 2 (Nebivolol)[11] | Alternative Method 3 (Nebivolol)[12] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Ace C18 | C18 | C18 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (50:50) | Methanol:Water (70:30) | Buffer:Acetonitrile (52:48) | Phosphate Buffer:Methanol (30:70) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 282 nm | 282 nm | 282 nm | 225 nm |
| Linearity Range | 1-20 µg/mL (Projected) | 0.25-8.0 µg/mL | 2.5-7.5 µg/mL | 10-50 µg/mL |
| LOD | To be determined | 0.10 µg/mL | 0.043 µg/mL | 0.15 µg/mL |
| LOQ | To be determined | 0.25 µg/mL | 0.129 µg/mL | 0.5 µg/mL |
| Retention Time | To be determined | 3.3 min | 2.325 min | Not Reported |
Table 2: Inter-Laboratory Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| - Reproducibility | ≤ 5.0% |
| Robustness | % RSD of results should be ≤ 2.0% for minor variations. |
Conclusion
The successful inter-laboratory validation of this RP-HPLC method will confirm its suitability for the reliable quantification of 4-Hydroxy nebivolol in various matrices. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of nebivolol and its metabolites. The established robustness and reproducibility will ensure consistent and accurate results across different analytical laboratories, supporting regulatory submissions and quality control processes.
References
- 1. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjpmr.com [wjpmr.com]
- 9. japtronline.com [japtronline.com]
- 10. scispace.com [scispace.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. ijrpc.com [ijrpc.com]
A Comparative Analysis of the Beta-Blocking Potency of 4-Hydroxy Nebivolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its high selectivity for the β1-adrenergic receptor and its unique nitric oxide-mediated vasodilatory effects.[1] Administered as a racemic mixture of its d- and l-enantiomers, its pharmacological activity is stereospecific. The d-enantiomer is primarily responsible for the β1-adrenergic blockade, while the l-enantiomer (B50610) contributes to its vasodilatory properties.[1][2]
Upon administration, nebivolol is extensively metabolized by the liver, primarily via the CYP2D6 enzyme, leading to the formation of various hydroxylated metabolites.[1] Among these, 4-hydroxy nebivolol is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[1] The introduction of a hydroxyl group at the 4-position creates an additional chiral center, resulting in four possible diastereomers for each parent enantiomer.[1]
While specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol isomers are not extensively available in the public literature, the well-established stereoselectivity of the parent compound provides a strong framework for understanding their likely pharmacological profiles.[1] It is hypothesized that the 4-hydroxy metabolites of d-nebivolol are the primary contributors to the sustained beta-blocking activity.
Quantitative Comparison of Parent Nebivolol Enantiomers
To extrapolate the potential beta-blocking potency of the 4-hydroxy nebivolol enantiomers, it is crucial to first examine the well-documented binding affinities of the parent enantiomers, d-nebivolol and l-nebivolol, for the β1-adrenergic receptor. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | Primary Pharmacological Activity |
| d-Nebivolol | 0.9[3] | Potent β1-adrenergic receptor antagonist[1][2] |
| l-Nebivolol | ~157.5 (175 times lower affinity than d-nebivolol)[3] | Contributes to nitric oxide-mediated vasodilation[1][2] |
Data from in vitro radioligand binding assays.
This substantial difference in binding affinity underscores the stereoselective nature of nebivolol's interaction with the β1-adrenergic receptor. It is anticipated that the diastereomers of 4-hydroxy d-nebivolol would exhibit significantly higher affinity for the β1-receptor compared to the diastereomers of 4-hydroxy l-nebivolol.
Experimental Protocols: Determining Beta-Blocking Potency
The beta-blocking potency of the 4-hydroxy nebivolol enantiomers can be determined using established in vitro methods, primarily radioligand binding assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of each 4-hydroxy nebivolol enantiomer for the β1-adrenergic receptor.
Materials:
-
A source of β1-adrenergic receptors (e.g., cell membranes from a cell line overexpressing the human β1-adrenergic receptor or tissue homogenates from cardiac tissue).
-
A high-affinity radioligand for the β1-adrenergic receptor (e.g., [3H]-CGP-12177 or [125I]-Iodocyanopindolol).
-
The individual, purified 4-hydroxy nebivolol enantiomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Prepare a homogenate of the tissue or cells expressing the β1-adrenergic receptor and isolate the cell membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation with increasing concentrations of the unlabeled 4-hydroxy nebivolol enantiomer.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in assessing and mediating beta-blockade, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Antagonism of β1-adrenergic receptor signaling.
References
Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Hydroxy Nebivolol
This guide provides a comparative overview of the validation of a stability-indicating assay for 4-Hydroxy nebivolol (B1214574), a significant active metabolite of the antihypertensive drug nebivolol. The information presented is targeted towards researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceuticals. While specific experimental data for a validated stability-indicating method for 4-Hydroxy nebivolol is not extensively available in published literature, this guide outlines a proposed validation strategy based on established methods for the parent drug, nebivolol.
Introduction
4-Hydroxy nebivolol is a primary and pharmacologically active metabolite of nebivolol. Ensuring its stability and accurate quantification in the presence of potential degradation products is crucial for guaranteeing the safety and efficacy of nebivolol drug products. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) or its active metabolites without interference from degradation products, process impurities, or other excipients.
This guide will compare a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Hydroxy nebivolol with a typical validated HPLC method for the parent drug, nebivolol. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Proposed Stability-Indicating HPLC Method for 4-Hydroxy Nebivolol
This proposed method is adapted from established stability-indicating methods for nebivolol.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Standard solutions of 4-Hydroxy nebivolol would be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance exposed to 105°C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.
-
Method Validation Protocol
The proposed HPLC method for 4-Hydroxy nebivolol would be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated by analyzing stressed samples and demonstrating that the peak for 4-Hydroxy nebivolol is free from any co-eluting peaks using a PDA detector for peak purity analysis.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of 4-Hydroxy nebivolol reference standard would be prepared and analyzed. The calibration curve of peak area versus concentration would be plotted, and the correlation coefficient (r²) determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery would be calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Data Presentation: A Comparative Summary
The following tables present a hypothetical yet representative comparison of the validation parameters for a stability-indicating assay of 4-Hydroxy nebivolol versus a typical validated assay for nebivolol.
Table 1: Comparison of Linearity and Range
| Parameter | Proposed Method for 4-Hydroxy Nebivolol | Typical Method for Nebivolol |
| Linearity Range | 1 - 20 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Comparison of Accuracy (Recovery)
| Analyte | Concentration Level | Proposed Method for 4-Hydroxy Nebivolol (% Recovery ± RSD) | Typical Method for Nebivolol (% Recovery ± RSD) |
| 4-Hydroxy Nebivolol | 80% | 99.5 ± 0.8 | N/A |
| 100% | 100.2 ± 0.5 | N/A | |
| 120% | 99.8 ± 0.7 | N/A | |
| Nebivolol | 80% | N/A | 99.2 ± 1.1 |
| 100% | N/A | 100.5 ± 0.8 | |
| 120% | N/A | 99.7 ± 0.9 |
Table 3: Comparison of Precision (%RSD)
| Precision | Proposed Method for 4-Hydroxy Nebivolol | Typical Method for Nebivolol |
| Repeatability (Intra-day) | ≤ 1.0% | ≤ 1.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |
Table 4: Comparison of LOD and LOQ
| Parameter | Proposed Method for 4-Hydroxy Nebivolol | Typical Method for Nebivolol |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | Proposed Study for 4-Hydroxy Nebivolol (% Degradation) | Typical Results for Nebivolol (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | ~15% | ~10-20% |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | ~20% | ~15-25% |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | ~5-15% |
| Thermal (105°C, 24h) | No significant degradation | No significant degradation |
| Photolytic (UV/Vis light) | No significant degradation | No significant degradation |
Mandatory Visualization
Caption: Workflow for the validation of a stability-indicating assay for 4-Hydroxy nebivolol.
Caption: Logical relationship of a stability-indicating assay for 4-Hydroxy nebivolol.
Conclusion
A Comparative Pharmacodynamic Analysis of Nebivolol and its Active Metabolite, 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacodynamic comparison of the third-generation beta-blocker nebivolol (B1214574) and its principal active metabolite, 4-hydroxy nebivolol. Nebivolol is distinguished by its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects, which contribute to its clinical efficacy in treating hypertension.[1][2] Following administration, nebivolol is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to form hydroxylated metabolites, with 4-hydroxy nebivolol being a major and pharmacologically active contributor to the drug's overall therapeutic action.[3][4][5] This guide synthesizes available experimental data to objectively compare the pharmacodynamic profiles of the parent drug and its key metabolite.
Data Presentation: Quantitative Pharmacodynamic Parameters
While specific quantitative binding affinity and functional potency data for the individual stereoisomers of 4-hydroxy nebivolol are not extensively available in publicly accessible literature, the pharmacodynamic profile of the parent drug, nebivolol, is well-characterized.[5] The following tables summarize the known quantitative data for nebivolol's stereoisomers, which provides a foundational understanding of the structure-activity relationships that likely extend to its hydroxylated metabolites. It is hypothesized that the 4-hydroxy metabolites exhibit a similar, albeit quantitatively different, pattern of stereoselective receptor affinity.[5]
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Enantiomers
| Compound | β1-Adrenergic Receptor K i (nM) | β2-Adrenergic Receptor K i (nM) | β2/β1 Selectivity Ratio |
| (±)-Nebivolol (Racemic) | 0.9[6] | 45[5] | 50[5][6] |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | Primary contributor to β1 affinity[3][7] | - | - |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | ~157.5 (175 times lower than d-enantiomer)[6] | - | - |
K_i_ values represent the inhibitory constant, where a lower value indicates a higher binding affinity. Data is primarily sourced from in vitro radioligand binding assays.
Table 2: Functional Activity of Nebivolol
| Compound/Enantiomer | Primary Pharmacodynamic Effect | Mechanism of Action |
| (±)-Nebivolol (Racemic) | β1-Adrenergic Antagonism & Vasodilation | Competitive antagonist at β1-adrenergic receptors; promotes nitric oxide release.[1] |
| (+)-(S,R,R,R)-Nebivolol (d-Nebivolol) | β1-Adrenergic Antagonism | Selective blockade of β1-adrenergic receptors.[3][7] |
| (-)-(R,S,S,S)-Nebivolol (l-Nebivolol) | Vasodilation | Believed to be mediated through β3-adrenoceptor agonism, leading to endothelial nitric oxide synthase (eNOS) activation and NO production.[1][8] The role of β3-adrenoceptor agonism is, however, a subject of some debate in the scientific literature.[9] |
| 4-Hydroxy Nebivolol | β-Adrenergic Antagonism & potential contribution to Vasodilation | Contributes to the overall β-blocking activity of nebivolol.[4] Studies suggest that metabolites of nebivolol also contribute to nitric oxide production. |
Signaling Pathways
The dual mechanism of action of nebivolol involves two primary signaling pathways: β1-adrenergic receptor antagonism and nitric oxide-mediated vasodilation. 4-Hydroxy nebivolol is understood to contribute to the former, with evidence also suggesting a role for nebivolol's metabolites in the latter.
Beta-1 Adrenergic Receptor Antagonism
The d-enantiomer of nebivolol and, by extension, the active isomers of 4-hydroxy nebivolol, act as competitive antagonists at β1-adrenergic receptors, primarily in cardiac tissue. This action inhibits the binding of catecholamines like norepinephrine (B1679862) and epinephrine, leading to a downstream reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and a subsequent reduction in heart rate and myocardial contractility.[5]
Nitric Oxide-Mediated Vasodilation
The l-enantiomer (B50610) of nebivolol is primarily responsible for the drug's vasodilatory properties. This is thought to occur through agonism at β3-adrenergic receptors on endothelial cells, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO) from L-arginine. NO then diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[1][8] Studies have indicated that metabolites of nebivolol also contribute to this NO-mediated effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the pharmacodynamics of nebivolol and 4-hydroxy nebivolol.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is employed to determine the binding affinity (K_i_) of a compound for β1- and β2-adrenergic receptors.
1. Membrane Preparation:
-
Membranes are prepared from tissues or cells that endogenously or recombinantly express β1- and β2-adrenergic receptors. For example, rabbit lung is a source for β1 and rat lung for β2 receptors.[6]
-
The tissue is homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Receptor membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CGP-12177 or [³H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (nebivolol or 4-hydroxy nebivolol isomer).[6]
-
To distinguish between β1 and β2 receptor binding, selective antagonists are used. For β1-selective binding, a β2-selective antagonist (e.g., ICI 118,551) is included to block binding to β2 receptors. Conversely, for β2-selective binding, a β1-selective antagonist (e.g., CGP 20712-A) is used.[6]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are used to construct a competition binding curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Assay for Nitric Oxide Production
This assay measures the ability of a compound to stimulate NO production in endothelial cells.
1. Cell Culture:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured to confluence in appropriate media.
2. NO Detection:
-
Cells are loaded with a fluorescent NO-sensitive dye, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA). DAF-2 DA is cell-permeable and is deacetylated intracellularly to DAF-2, which fluoresces upon reacting with NO.
3. Stimulation:
-
The cells are then treated with various concentrations of the test compound (nebivolol, 4-hydroxy nebivolol, or their respective enantiomers).
-
A positive control (e.g., acetylcholine (B1216132) or bradykinin) and a negative control (vehicle) are included.
-
To confirm the role of eNOS, some experiments are performed in the presence of an eNOS inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME).
4. Measurement:
-
The fluorescence intensity is measured over time using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates an increase in intracellular NO production.
5. Data Analysis:
-
The change in fluorescence is quantified and plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) can be determined.
Conclusion
Nebivolol exhibits a unique pharmacodynamic profile characterized by highly selective β1-adrenergic antagonism, primarily attributed to its d-enantiomer, and NO-mediated vasodilation, largely driven by its l-enantiomer. Its major active metabolite, 4-hydroxy nebivolol, is known to contribute significantly to the overall β-blocking effect of the parent drug. While quantitative data on the specific receptor binding affinities and functional potencies of the various stereoisomers of 4-hydroxy nebivolol are limited in the current literature, it is evident that this metabolite plays a crucial role in the therapeutic efficacy of nebivolol. Further research to fully elucidate the pharmacodynamic properties of the individual isomers of 4-hydroxy nebivolol would provide a more complete understanding of nebivolol's complex mechanism of action and could inform the development of future cardiovascular therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of evidence that nebivolol is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel UPLC-MS/MS Method for 4-Hydroxy Nebivolol Against a Reference RP-HPLC-UV Method
A Comparative Guide for Analytical Method Performance
This guide provides a detailed comparison of a new, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4-Hydroxy nebivolol (B1214574), the main active metabolite of Nebivolol, against a conventional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) reference method. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and quality control of pharmaceuticals.
The objective of this guide is to present a comprehensive evaluation of both methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research or quality control needs. Key performance indicators such as linearity, accuracy, precision, and limits of detection and quantification are presented in a comparative format.
Data Presentation: A Head-to-Head Comparison
The performance of the new UPLC-MS/MS method and the reference RP-HPLC-UV method were validated according to the International Council for Harmonisation (ICH) guidelines.[1] A summary of the key validation parameters is presented in the tables below for a clear and direct comparison.
Table 1: Comparison of Chromatographic Conditions and Detection Parameters
| Parameter | New UPLC-MS/MS Method | Reference RP-HPLC-UV Method |
| Chromatographic System | Agilent 1290 UHPLC system | Shimadzu HPLC (LC 2010 A HT) |
| Column | Kinetex C18 (2.1 x 50 mm, 1.7 µm) | Phenomenex Gemini C18 (25 cm x 4.6 mm i.d., 5 µ) |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic acid in water (gradient) | Acetonitrile: 50 mM Ammonium (B1175870) acetate (B1210297) (pH 3.5) (70:30 v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | Ambient |
| Detector | Agilent Q-TOF 6520 Mass Spectrometer | SPD M-10AVP Photo Diode Array Detector |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |
| Detection Wavelength | - | 254 nm |
| Monitored Transition | m/z 422.18 -> 404.17 | - |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | New UPLC-MS/MS Method | Reference RP-HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 2 - 10 µg/mL (for Nebivolol) |
| Correlation Coefficient (r²) | > 0.999 | 0.998 (for Nebivolol) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.25% (for Nebivolol) |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | < 1% (for Nebivolol) |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL (for Nebivolol) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 30 ng/mL (for Nebivolol) |
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method and the reference RP-HPLC-UV method are provided below.
New UPLC-MS/MS Method Protocol
1. Sample Preparation (Human Plasma)
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., deuterated 4-Hydroxy nebivolol).
-
Perform protein precipitation by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Agilent 1290 Infinity II.[2]
-
Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 95% A, hold for 0.5 min, then ramp to 5% A over 3.5 min, hold for 1 min, and return to initial conditions over 0.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6520 Q-TOF.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Precursor ion m/z 422.18, product ion m/z 404.17 for 4-Hydroxy nebivolol.[3]
Reference RP-HPLC-UV Method Protocol
1. Sample Preparation (Pharmaceutical Dosage Form)
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of Nebivolol and transfer to a 50 mL volumetric flask.
-
Add 30 mL of a mixture of water and acetonitrile (1:1 v/v) and sonicate for 15 minutes.
-
Dilute to volume with the same solvent mixture and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute an aliquot of the filtrate to achieve a final concentration within the calibration range.
-
Inject 20 µL into the HPLC system.
2. RP-HPLC-UV Conditions
-
HPLC System: Shimadzu LC-2010A HT.[4]
-
Column: Phenomenex Gemini C18 (25 cm x 4.6 mm i.d., 5 µ).[4]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate (adjusted to pH 3.5 with orthophosphoric acid) in a 70:30 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 254 nm.[4]
-
Column Temperature: Ambient.
Visualizations: Experimental Workflows
The following diagrams illustrate the experimental workflows for both the new UPLC-MS/MS and the reference RP-HPLC-UV analytical methods.
Caption: Workflow for the new UPLC-MS/MS method.
Caption: Workflow for the reference RP-HPLC-UV method.
References
- 1. bezmialemscience.org [bezmialemscience.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated RP-HPLC Method for Simultaneous Estimation of Nebivolol and Hydrochlorothiazide in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 4-Hydroxy nebivolol levels in extensive vs. poor metabolizers
A comprehensive analysis of how genetic variations in CYP2D6 impact the levels of nebivolol's active metabolite, 4-Hydroxy nebivolol (B1214574), is crucial for understanding its clinical efficacy and safety. This guide provides a detailed comparison of 4-Hydroxy nebivolol pharmacokinetics in individuals with differing metabolic capacities, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Nebivolol, a third-generation beta-blocker, is distinguished by its high selectivity for β1-adrenergic receptors and its vasodilatory properties, which are mediated by nitric oxide (NO).[1][2] It is administered as a racemic mixture of d- and l-enantiomers and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes, most notably extensive metabolizers (EMs), who have normal enzyme activity, and poor metabolizers (PMs), who have deficient enzyme activity.[5][6] This variation significantly impacts the pharmacokinetics of nebivolol and its active hydroxylated metabolite, 4-Hydroxy nebivolol.
Comparative Pharmacokinetic Data
The metabolic phenotype has a profound effect on the plasma concentrations of both nebivolol and its active metabolite, 4-Hydroxy nebivolol. In poor metabolizers, the reduced CYP2D6 activity leads to a decreased conversion of nebivolol to its hydroxylated form. Consequently, PMs exhibit significantly higher plasma concentrations of the parent drug, nebivolol, compared to extensive metabolizers.[3][7] While the exposure to the parent drug is markedly increased in PMs, the formation of the active metabolite, 4-Hydroxy nebivolol, is consequently altered.
One study highlighted that while the peak plasma concentration (Cmax) of 4-OH-nebivolol was higher in EMs, the overall exposure (AUC) to this active metabolite was 1.4-fold greater in PMs.[5] This suggests that 4-OH-nebivolol may also be a substrate for CYP2D6, leading to its accumulation in individuals with poor metabolic capacity.[5]
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PMs vs. EMs) | Reference |
| Nebivolol | ||||
| Cmax (ng/mL) | Lower | 3-fold greater | ~3x | [5] |
| AUC (ng·h/mL) | Lower | 15-fold greater | ~15x | [5] |
| Oral Bioavailability | ~12% | ~96% | ~8x | [3][5] |
| Half-life (hours) | ~10 | 30-50 | 3-5x | [5] |
| 4-Hydroxy Nebivolol | ||||
| Cmax (ng/mL) | 0.63 ± 0.22 | 0.43 ± 0.06 | ~0.68x | [5] |
| AUC | Lower | 1.4-fold greater | ~1.4x | [5] |
| d-Nebivolol | ||||
| Cmax | Lower | 5-fold higher | ~5x | [8] |
| AUC | Lower | 10-fold higher | ~10x | [8] |
Note: The table summarizes data from multiple sources and provides an overview of the pharmacokinetic differences. Absolute values can vary between studies.
Despite these significant pharmacokinetic differences, clinical studies have shown that the antihypertensive efficacy and tolerability of nebivolol are similar between EMs and PMs.[3][9] This is attributed to the pharmacological activity of both the parent drug and its hydroxylated metabolites.[8] In EMs, the therapeutic effect is likely a combination of the actions of nebivolol and 4-Hydroxy nebivolol, whereas in PMs, the higher concentrations of the parent drug compensate for the lower levels of the metabolite.[9]
Experimental Protocols
The data presented is derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of nebivolol and its metabolites.
Subject Selection and Phenotyping
Healthy volunteers are typically recruited and classified into metabolizer phenotypes.[5] This classification is often achieved through genotyping for common CYP2D6 alleles or through phenotyping, which involves administering a probe drug (e.g., metoprolol) and measuring the urinary ratio of the parent drug to its metabolite.[10][11]
Drug Administration and Sample Collection
A single oral dose of nebivolol (e.g., 5 mg or 10 mg) is administered to fasted subjects.[3][5] Blood samples are then collected at predetermined time points over a period of 48 to 72 hours to capture the full pharmacokinetic profile of nebivolol and 4-Hydroxy nebivolol.[10]
Bioanalytical Method
Plasma concentrations of nebivolol and its metabolites are quantified using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] This technique offers high sensitivity and selectivity for the simultaneous measurement of the parent drug and its metabolites.[13] The method involves sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation (often on a C18 or chiral column), and detection by mass spectrometry.[12][14]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of nebivolol.
References
- 1. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 2. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Data for Nebivolol after In Silico PK Study: Focus on Young Patients and Dosage Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of CYP2D6 phenotype on the clinical response of nebivolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of CYP2D6 Poor Metabolizer Phenotype on Stereoselective Nebivolol Pharmacokinetics | Bentham Science [benthamscience.com]
- 12. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Assessing the Linearity and Range of a 4-Hydroxy Nebivolol Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the linearity and analytical range of a bioanalytical method for 4-Hydroxy nebivolol (B1214574), a primary active metabolite of the antihypertensive drug nebivolol. Due to the limited availability of public validation data specifically for 4-Hydroxy nebivolol, this guide presents a comparative analysis of validated methods for the parent drug, nebivolol. The principles and experimental protocols outlined are directly applicable to the validation of an assay for its hydroxylated metabolite.
Comparison of Analytical Methods for Nebivolol
The following table summarizes the linearity and range of various validated bioanalytical methods for the quantification of nebivolol in biological matrices, primarily human plasma. These methods, predominantly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer the high sensitivity and selectivity required for pharmacokinetic and bioequivalence studies. The performance characteristics presented here can serve as a benchmark when developing and validating an assay for 4-Hydroxy nebivolol.
| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| LC-MS/MS | 50 - 5000 pg/mL | > 0.99 | 50 pg/mL | 5000 pg/mL | [1] |
| LC-MS/MS | 25 - 2500 pg/mL | > 0.99 | 25 pg/mL | 2500 pg/mL | [2] |
| LC-MS/MS | 20 - 6000 pg/mL | > 0.99 | 20 pg/mL | 6000 pg/mL | [3] |
| LC-MS/MS | 10 - 4000 pg/mL | > 0.99 | 10 pg/mL | 4000 pg/mL | [4] |
| RP-HPLC | 0.5 - 10 ng/mL | Not Reported | 0.5 ng/mL | 10 ng/mL | [5] |
| RP-HPLC | 0.25 - 8.0 µg/mL | > 0.999 | 0.25 µg/mL | 8.0 µg/mL | [6] |
| RP-HPLC | 8 - 32 µg/mL | 0.9995 | 8 µg/mL | 32 µg/mL | [7] |
| RP-HPLC | 12.5 - 37.5 µg/ml | 0.9994 | 12.5 µg/ml | 37.5 µg/ml | [8] |
| RP-HPLC | 10 - 50 ppm | 0.999 | 0.5 ppm | 50 ppm | [9] |
| RP-HPLC | 80 - 120 µg/mL | ~1 | Not Reported | Not Reported | [10] |
Experimental Protocols
A detailed methodology for determining the linearity and range of a 4-Hydroxy nebivolol assay is provided below. This protocol is based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.
Objective
To establish the relationship between the analytical instrument's response and the concentration of 4-Hydroxy nebivolol in a biological matrix (e.g., human plasma) and to define the concentration range over which the assay is accurate and precise.
Materials
-
Reference standard of 4-Hydroxy nebivolol
-
Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled 4-Hydroxy nebivolol)
-
Blank biological matrix (e.g., human plasma, free of the analyte and IS)
-
Reagents for sample preparation (e.g., protein precipitation solvents, liquid-liquid extraction solvents)
-
Chromatographic columns and mobile phases for the selected analytical technique (e.g., LC-MS/MS)
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 4-Hydroxy nebivolol and the IS in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected analytical range.
-
-
Preparation of Calibration Standards:
-
Spike the blank biological matrix with the working standard solutions to prepare a set of at least six to eight non-zero calibration standards. The concentrations should be evenly distributed across the expected range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
-
-
Sample Preparation:
-
Process the calibration standards, quality control (QC) samples, and unknown study samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
The internal standard is added at a constant concentration to all samples (except the blank) during the sample preparation process.
-
-
Instrumental Analysis:
-
Analyze the extracted samples using the chosen analytical instrument (e.g., LC-MS/MS). The instrument parameters should be optimized for the detection and quantification of 4-Hydroxy nebivolol and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve data. The most appropriate weighting scheme should be used to ensure homogeneity of variance across the concentration range.
-
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
-
The analytical range is defined by the LLOQ and ULOQ. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%). The ULOQ is the highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy (typically within ±15%).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in a bioanalytical method validation for assessing linearity and range.
References
- 1. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. amrutpharm.co.in [amrutpharm.co.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. wjpmr.com [wjpmr.com]
- 9. ijrpc.com [ijrpc.com]
- 10. One moment, please... [japtronline.com]
A Comprehensive Guide to Determining the Limit of Detection and Quantification for 4-Hydroxy Nebivolol
For researchers, scientists, and professionals in drug development, accurately quantifying drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-Hydroxy nebivolol (B1214574), a primary active metabolite of the antihypertensive drug nebivolol.
The determination of LOD and LOQ is fundamental for the validation of bioanalytical methods, ensuring that the developed assay is sensitive enough to measure low concentrations of the analyte reliably. This guide adheres to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4][5][6][7][8][9]
Comparison of Analytical Methods
The choice of analytical technique is paramount in achieving the desired sensitivity for metabolite quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for the analysis of nebivolol and its metabolites.[10][11][12][13][14] While specific data for 4-Hydroxy nebivolol is not extensively published, the performance of these methods for the parent drug, nebivolol, provides a strong basis for comparison.[15]
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Matrix | Reference |
| RP-HPLC-UV | 0.10 µg/mL | 0.25 µg/mL | Pharmaceutical Preparations | [16] |
| 40.24 ng/mL | 121.94 ng/mL | Rat Plasma | [11] | |
| 2.0 µg/mL | 10.0 µg/mL | Tablet Dosage Form | [17] | |
| 0.15 ppm (µg/mL) | 0.5 ppm (µg/mL) | Formulation | [18] | |
| LC-MS/MS | Not explicitly stated, but linearity down to 0.43 ng/mL | 0.43 ng/mL (LLOQ) | Aqueous Humor and Plasma | [10] |
| Not explicitly stated, but linearity down to 20.0 pg/mL | 20.0 pg/mL (LLOQ) | Human Plasma (for enantiomers) | [12] | |
| RP-HPLC | 0.017 µg/mL | 0.051 µg/mL | Pharmaceutical Tablets |
As the table illustrates, LC-MS/MS generally offers significantly lower LOD and LOQ values compared to HPLC-UV, making it the preferred method for bioanalytical studies where metabolite concentrations are expected to be low.
Experimental Protocol: Determination of LOD and LOQ for 4-Hydroxy Nebivolol using LC-MS/MS
This protocol outlines a standard approach for determining the LOD and LOQ of 4-Hydroxy nebivolol in a biological matrix (e.g., human plasma) using LC-MS/MS.
1. Materials and Reagents:
-
4-Hydroxy nebivolol reference standard
-
Internal standard (IS), e.g., deuterated 4-Hydroxy nebivolol or a structurally similar compound
-
Human plasma (blank, from at least six different sources)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
2. Instrumentation:
-
A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable reversed-phase HPLC column (e.g., C18).
3. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 4-Hydroxy nebivolol and the IS in methanol.
-
Prepare serial dilutions of the 4-Hydroxy nebivolol stock solution to create calibration standards and quality control (QC) samples at various concentrations.
4. Sample Preparation:
-
Spike blank plasma with the appropriate working solutions to create calibration standards and QC samples.
-
Perform protein precipitation followed by SPE or LLE to extract 4-Hydroxy nebivolol and the IS from the plasma matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
5. Chromatographic and Mass Spectrometric Conditions:
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and flow rate to achieve good chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows, and collision energy) for the specific multiple reaction monitoring (MRM) transitions of 4-Hydroxy nebivolol and the IS.
6. Method Validation for LOD and LOQ:
There are several methods to determine LOD and LOQ as per ICH guidelines:
-
Based on Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.
-
Based on Signal-to-Noise Ratio: This approach is commonly used.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The analyte response at the LOQ should be identifiable, discrete, and reproducible with a precision of ±20% and accuracy of 80-120%.[6]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.[19]
-
7. Acceptance Criteria for LOQ:
-
The analyte peak at the LOQ should be at least five times the response of a blank sample.[6]
-
The precision (%CV) of the back-calculated concentrations of the calibration standards at the LOQ should not exceed 20%.[7]
-
The accuracy of the back-calculated concentrations of the calibration standards at the LOQ should be within ±20% of the nominal concentration.[7]
Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for establishing the LOD and LOQ of 4-Hydroxy nebivolol.
Caption: Workflow for LOD and LOQ Determination of 4-Hydroxy Nebivolol.
This comprehensive guide provides a framework for determining the LOD and LOQ of 4-Hydroxy nebivolol, enabling researchers to develop and validate robust bioanalytical methods for their studies. The provided protocol and workflow, based on established regulatory guidelines and data from related compounds, offer a solid starting point for this critical aspect of drug metabolite quantification.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. researchgate.net [researchgate.net]
- 13. amrutpharm.co.in [amrutpharm.co.in]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. ijrpc.com [ijrpc.com]
- 19. bezmialemscience.org [bezmialemscience.org]
A Comparative Guide to Robustness Testing of an Analytical Method for 4-Hydroxy Nebivolol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation that evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comprehensive overview and comparison of key aspects of robustness testing for an analytical method intended for the quantification of 4-Hydroxy nebivolol (B1214574), a principal active metabolite of the antihypertensive drug, nebivolol.
Due to the limited availability of specific public data on the robustness testing of analytical methods solely for 4-Hydroxy nebivolol, this guide presents a comparative summary based on established methods for the parent drug, nebivolol. The principles and experimental designs are directly applicable and provide a strong framework for the validation of an analytical method for its hydroxylated metabolite.
Comparative Analysis of Robustness Parameters
The robustness of a high-performance liquid chromatography (HPLC) method is typically assessed by intentionally varying several chromatographic parameters and observing the effect on system suitability criteria such as theoretical plates, tailing factor, and the resolution between the analyte and closely eluting peaks. The following table summarizes common parameters and their typical variations in the context of analyzing nebivolol and its related substances.
| Robustness Parameter | Typical Variation | Alternative Variation 1 | Alternative Variation 2 | Acceptance Criteria for System Suitability |
| Mobile Phase Composition | ± 2% absolute of the organic modifier | ± 1% absolute of the organic modifier | ± 5% absolute of the organic modifier | Tailing Factor: ≤ 2.0 Theoretical Plates: ≥ 2000 Resolution: ≥ 1.5 |
| Mobile Phase pH | ± 0.2 units | ± 0.1 units | ± 0.3 units | Tailing Factor: ≤ 2.0 Theoretical Plates: ≥ 2000 Resolution: ≥ 1.5 |
| Flow Rate | ± 0.1 mL/min | ± 0.05 mL/min | ± 0.2 mL/min | Tailing Factor: ≤ 2.0 Theoretical Plates: ≥ 2000 Resolution: ≥ 1.5 |
| Column Temperature | ± 5 °C | ± 2 °C | ± 10 °C | Tailing Factor: ≤ 2.0 Theoretical Plates: ≥ 2000 Resolution: ≥ 1.5 |
| Wavelength | ± 2 nm | ± 1 nm | ± 5 nm | No significant change in peak area response |
Experimental Protocols for Robustness Testing
The following is a representative experimental protocol for conducting a robustness study on a reversed-phase HPLC method for the analysis of 4-Hydroxy nebivolol.
Objective: To assess the robustness of the analytical method by evaluating the impact of deliberate variations in chromatographic parameters on the system suitability of the 4-Hydroxy nebivolol peak.
Materials:
-
4-Hydroxy nebivolol reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, orthophosphoric acid)
-
Validated HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Standard Solution Preparation:
Prepare a standard solution of 4-Hydroxy nebivolol at a concentration relevant to the intended analytical range (e.g., 10 µg/mL) in a suitable diluent (e.g., mobile phase).
Procedure:
-
Nominal Condition Analysis: Equilibrate the HPLC system with the mobile phase under the nominal (validated) conditions. Inject the standard solution in replicate (e.g., n=6) and record the system suitability parameters (retention time, peak area, tailing factor, theoretical plates).
-
Parameter Variation: For each robustness parameter listed in the table above, modify the nominal condition one at a time. For each variation, allow the system to equilibrate before injecting the standard solution in replicate (e.g., n=3).
-
Data Analysis: For each varied condition, calculate the mean and relative standard deviation (RSD) of the system suitability parameters. Compare the results obtained under the varied conditions with those from the nominal condition. The system suitability should remain within the predefined acceptance criteria.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the typical workflow for conducting a robustness test as part of analytical method validation.
Caption: A flowchart of the robustness testing process.
Interrelationship of Robustness Parameters and Method Performance
The diagram below illustrates the logical relationship between the deliberate variations in method parameters and their potential impact on the key performance indicators of an analytical method.
Caption: Impact of parameter variations on performance.
Assessing the Specificity and Selectivity of a 4-Hydroxy Nebivolol Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity and selectivity of a 4-hydroxy nebivolol (B1214574) immunoassay. By offering a direct comparison with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and detailing essential experimental protocols, this document serves as a critical resource for researchers engaged in the quantification of this key nebivolol metabolite.
Introduction
Nebivolol is a third-generation beta-blocker metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into several metabolites.[1] Among these, 4-hydroxy nebivolol is a major and pharmacologically active metabolite, making its accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] Immunoassays offer a high-throughput and cost-effective alternative to traditional chromatographic methods for drug metabolite quantification.[4][5] However, the core of an immunoassay, the antigen-antibody reaction, necessitates rigorous validation of its specificity and selectivity to ensure reliable results.[5]
This guide outlines the critical assessments required to validate a 4-hydroxy nebivolol immunoassay, focusing on potential cross-reactivity with the parent drug and other metabolites, as well as interference from biological matrix components.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The choice of analytical method depends on various factors, including the stage of drug development, required sensitivity, and sample throughput. Here, we compare a hypothetical 4-hydroxy nebivolol immunoassay with a validated LC-MS/MS method.
| Feature | 4-Hydroxy Nebivolol Immunoassay (Hypothetical) | LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of fragmented ions |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity with structurally similar compounds. | High; based on specific precursor-product ion transitions.[6] |
| Selectivity | Susceptible to matrix effects and interference from endogenous substances.[7] | High; chromatographic separation minimizes matrix effects. |
| Sensitivity | Typically in the low ng/mL to pg/mL range. | High sensitivity, often reaching low pg/mL levels.[6] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; sample preparation and chromatographic run times are longer. |
| Cost | Lower cost per sample for large batches. | Higher initial instrument cost and cost per sample. |
| Development Time | Antibody development and assay optimization can be lengthy. | Method development is generally faster. |
Experimental Protocols for Specificity and Selectivity Assessment
Robust validation of a 4-hydroxy nebivolol immunoassay requires a series of well-defined experiments to establish its performance characteristics.
Specificity Assessment (Cross-Reactivity)
Specificity refers to the ability of the immunoassay to exclusively measure 4-hydroxy nebivolol in the presence of structurally related compounds.
Objective: To determine the degree of cross-reactivity of the immunoassay with nebivolol and its other metabolites.
Methodology:
-
Prepare a standard curve for 4-hydroxy nebivolol according to the assay protocol.
-
Prepare stock solutions of potential cross-reactants, including nebivolol, and other known metabolites such as hydroxylated and N-dealkylated forms.[8][9][10]
-
Spike a series of blank matrix samples with increasing concentrations of each potential cross-reactant.
-
Analyze the spiked samples using the 4-hydroxy nebivolol immunoassay.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of 4-hydroxy nebivolol determined / Concentration of cross-reactant added) x 100
Acceptance Criteria: The degree of acceptable cross-reactivity will depend on the intended use of the assay. For clinical studies, minimal cross-reactivity with the parent drug and other active metabolites is desired.
Hypothetical Cross-Reactivity Data for a 4-Hydroxy Nebivolol Immunoassay:
| Compound | Concentration Range Tested | % Cross-Reactivity |
| Nebivolol | 1 - 1000 ng/mL | < 0.1% |
| Desmethyl Nebivolol | 1 - 1000 ng/mL | < 1% |
| N-dealkylated Nebivolol | 1 - 1000 ng/mL | < 5% |
| Glucuronidated Nebivolol Metabolites | 1 - 1000 ng/mL | < 0.5% |
Selectivity Assessment (Interference)
Selectivity is the ability of the assay to measure the analyte of interest without interference from other substances present in the biological sample matrix.[7]
Objective: To evaluate the impact of endogenous matrix components and other medications on the quantification of 4-hydroxy nebivolol.
Methodology:
-
Obtain a panel of biological samples (e.g., plasma, serum) from at least six different individuals.
-
Spike each individual sample with a known low and high concentration of 4-hydroxy nebivolol.
-
Analyze the spiked and unspiked samples.
-
Assess for interference by comparing the measured concentrations in the spiked samples to the expected concentrations. The results should be within a predefined acceptance range (e.g., ±20% of the nominal concentration).
-
Investigate potential interference from commonly co-administered drugs by spiking blank matrix with these drugs at their expected therapeutic concentrations and analyzing them with the immunoassay.
Visualizing the Assessment Workflow
The following diagrams illustrate the key processes in assessing the specificity and selectivity of a 4-hydroxy nebivolol immunoassay.
Caption: Workflow for Specificity (Cross-Reactivity) Assessment.
Caption: Workflow for Selectivity (Interference) Assessment.
Conclusion
The validation of a 4-hydroxy nebivolol immunoassay is a critical step to ensure the generation of reliable data for clinical and research applications. While immunoassays provide a high-throughput platform, a thorough assessment of specificity and selectivity is paramount to mitigate the risks of cross-reactivity and matrix interference. By following the detailed experimental protocols and comparative analysis presented in this guide, researchers can confidently evaluate the performance of a 4-hydroxy nebivolol immunoassay and ensure its suitability for its intended purpose. For confirmatory analysis and in situations requiring the highest level of specificity, LC-MS/MS remains the reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Hydroxy Nebivolol Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 4-Hydroxy nebivolol (B1214574) hydrochloride, a metabolite of the beta-blocker Nebivolol, is a critical component of laboratory safety and environmental responsibility. Due to its expected pharmacological activity and potential environmental impact, this compound must be managed as hazardous chemical waste. Adherence to the following procedures will minimize risks to personnel and prevent environmental contamination. This guide is based on established best practices for the disposal of potent pharmaceutical compounds and information derived from the Safety Data Sheet (SDS) for the parent compound, Nebivolol hydrochloride.
Key Safety and Handling Data
| Hazard Classification | Precautionary Measures |
| Acute Oral Toxicity[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][3] |
| Skin Irritation[3] | Wear protective gloves and clothing.[3] |
| Serious Eye Irritation[3] | Wear eye and face protection.[3] |
| Hazardous to the Aquatic Environment (Acute and Chronic)[1][2] | Avoid release to the environment. Do not dispose of down the drain.[4][5] |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the protocol for the safe disposal of 4-Hydroxy nebivolol hydrochloride from the point of generation to final disposal.
1. Personal Protective Equipment (PPE)
Before handling any waste containing this compound, personnel must wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection
Proper segregation is the first step in compliant waste management.[4][6]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and materials used for spill cleanup in a designated hazardous waste container.
-
This container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[6][7]
-
-
Liquid Waste:
3. Container Labeling
All waste containers must be accurately and clearly labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")
-
The date the waste was first added to the container.
4. Storage
Waste must be stored in a designated and properly managed area.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]
-
The SAA should be under the control of laboratory personnel and located at or near the point of generation.[6]
-
Ensure containers are kept closed except when adding waste.[9]
-
Store incompatible waste streams separately to prevent dangerous reactions.[6]
5. Disposal Procedure
-
Once a waste container is full, or if waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
The primary method for the final disposal of pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[5]
-
Complete all necessary waste pickup forms as required by your institution.
-
Maintain records of all hazardous waste generated and disposed of.[6]
6. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[1][2] Avoid generating dust.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[7]
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 4-Hydroxy Nebivolol Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy nebivolol (B1214574) hydrochloride. The following procedures are based on the safety data for its parent compound, Nebivolol hydrochloride, and should be implemented to ensure a safe laboratory environment. 4-Hydroxy nebivolol is an active metabolite of Nebivolol, and in the absence of a specific Safety Data Sheet (SDS), it is prudent to adopt the handling precautions of the parent compound.[1][2]
Hazard Identification
4-Hydroxy nebivolol hydrochloride is a pharmacologically active substance. Based on the data for Nebivolol hydrochloride, the primary hazards include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4][7][8][9] A face shield may be required for larger quantities.[4][7] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][7][8] Double gloving should be considered.[7] | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, impervious clothing.[6][7][8][9] Protective shoe covers may be necessary.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A dust respirator or a NIOSH-approved respirator should be used when there is a risk of dust generation or if working outside a ventilated enclosure.[4][7] | Prevents inhalation of the compound. |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled.[7]
-
Wear appropriate PPE during inspection.
-
-
Storage:
-
Preparation and Handling:
-
Spill Management:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.[8]
-
Use dry clean-up procedures; avoid creating dust.[7]
-
Cover powder spills with a plastic sheet or tarp to minimize spreading.[9]
-
Carefully sweep or vacuum up the spilled material. Use a vacuum cleaner fitted with a HEPA filter.[7]
-
Place the collected waste into a labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.[6]
-
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with general laboratory trash.[11]
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.[11]
-
Labeling: Clearly label the waste container with the chemical name and appropriate hazard symbols.[11]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[4][6] Do not dispose of it down the drain or in the regular trash.[11]
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limits (OELs) | No OELs have been established for Nebivolol hydrochloride.[5][7][10] | Multiple SDS |
| Melting Point | Approximately 226°C (for Nebivolol hydrochloride) | [4] |
Experimental Protocols
While detailed experimental protocols for 4-Hydroxy nebivolol isomers are not widely published, methodologies used for the parent drug, nebivolol, can be adapted.[12] A key procedure is the chiral separation of isomers for analysis.[12]
General Methodology for Chiral Separation by HPLC
-
Sample Preparation:
-
Samples, such as those from plasma or microsomal incubations, are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.[12]
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12]
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, ethanol) is used. The exact composition will need to be optimized for the specific chiral column.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[12]
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis:
-
The retention times of the different stereoisomers are compared to known standards for identification and quantification.
-
Visual Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. media.allergan.com [media.allergan.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Nebivolol Hydrochloride, Narbivolol, Nebilet Manufacturers, IP EP SDS [mubychem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
